molecular formula C8H6N2O B1583921 5-(2-Pyridyl)-1,3-oxazole CAS No. 70380-73-3

5-(2-Pyridyl)-1,3-oxazole

Cat. No.: B1583921
CAS No.: 70380-73-3
M. Wt: 146.15 g/mol
InChI Key: LUMKXMDGONYZHO-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)-1,3-oxazole is a high-purity heterocyclic compound provided at 97% purity for research applications. This chemical, with the molecular formula C8H6N2O and a molecular weight of 146.149 g/mol, belongs to the class of oxazole derivatives . Oxazoles are privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities and their presence in various pharmacologically active molecules . The structure of this compound, which combines an oxazole ring with a pyridyl moiety, is of significant interest in drug discovery. Specifically, compounds featuring a pyridyl-oxazole core have been investigated for their potential as inhibitors of cytokines , which are key signaling molecules involved in inflammatory processes. This makes such derivatives valuable tools for researching therapeutic agents for cytokine-mediated diseases . Beyond medicinal chemistry, structurally related 2,5-diaryl-1,3-oxazole derivatives have been synthesized and studied for their photophysical properties, demonstrating their utility as fluorescent probes for monitoring microheterogeneous environments, such as determining the critical micelle concentration in surfactant solutions . Researchers can utilize this compound as a key synthetic intermediate or building block for developing more complex molecules. It is supplied as a research-grade chemical and is intended for use in laboratory research only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKXMDGONYZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353190
Record name 5-(2-Pyridyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-73-3
Record name 5-(2-Pyridyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Pyridyl)-1,3-oxazole (CAS: 70380-73-3): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridyl-Oxazole Scaffold

The fusion of pyridine and oxazole rings creates a class of heterocyclic compounds with significant utility in medicinal chemistry and material science. 5-(2-Pyridyl)-1,3-oxazole, also known by its IUPAC name 2-(1,3-oxazol-5-yl)pyridine, represents a core scaffold that has garnered attention for its role as a versatile building block in the synthesis of more complex, biologically active molecules. The unique electronic properties and structural rigidity of the pyridyl-oxazole moiety make it an attractive pharmacophore for designing ligands that can interact with a variety of biological targets.[1][2]

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The pyridine ring, a six-membered aromatic heterocycle, is also a prevalent feature in many pharmaceuticals, contributing to aqueous solubility and the ability to form crucial hydrogen bonds with biological macromolecules. The combination of these two rings in this compound results in a molecule with a distinct dipole moment and potential for diverse molecular interactions, making it a valuable asset in the drug discovery process.[3]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its applications as a foundational element in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in research and development. The following table summarizes its key properties.

PropertyValueSource
CAS Number 70380-73-3[4]
Molecular Formula C₈H₆N₂O[4]
Molecular Weight 146.15 g/mol [5]
Appearance Clear yellow liquid[4]
IUPAC Name 2-(1,3-oxazol-5-yl)pyridine[4]
Purity (by GC) ≥96.0%[4]
Refractive Index (@ 20°C) 1.5955-1.6005[4]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and oxazole rings. The chemical shifts and coupling constants will be indicative of the electronic environment of each proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings are particularly informative for structural confirmation.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H, C=N, C=C, and C-O-C stretching and bending vibrations within the pyridyl and oxazole rings.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 146. The fragmentation pattern can provide further structural information.

Synthesis of this compound: The Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and widely employed method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6] This reaction is particularly valuable for its reliability and the mild conditions under which it can be performed.

Reaction Principle

The reaction proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[7]

Van_Leusen_Reaction_Mechanism Aldehyde Pyridine-2-carboxaldehyde step2 Aldehyde->step2 TosMIC TosMIC (Tosylmethyl isocyanide) step1 TosMIC->step1 + Base Base Base (e.g., K₂CO₃) Product This compound end Product->end TosMIC_anion TosMIC anion TosMIC_anion->step2 Adduct Intermediate Adduct step3 Adduct->step3 Cyclization Oxazoline Oxazoline intermediate step4 Oxazoline->step4 Elimination of Tosyl Group start start->Aldehyde start->TosMIC step1->TosMIC_anion step2->Adduct Nucleophilic Attack step3->Oxazoline step4->Product

Caption: Van Leusen Reaction Workflow for this compound Synthesis.

Detailed Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of this compound based on the Van Leusen reaction.

Materials:

  • Pyridine-2-carboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2-carboxaldehyde (1.0 equivalent).

  • Addition of Reagents: Add anhydrous methanol to dissolve the aldehyde. To this solution, add tosylmethyl isocyanide (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Self-Validating System: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with established data. The purity should also be assessed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Medicinal Chemistry

The pyridyl-oxazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[7] While specific biological activities for this compound are not extensively documented in publicly available literature, its derivatives have shown significant promise in various therapeutic areas.

As a Scaffold for Bioactive Molecules

The structural and electronic features of this compound make it an ideal starting point for the synthesis of more complex molecules with potential therapeutic applications. The nitrogen atoms in both the pyridine and oxazole rings can act as hydrogen bond acceptors, while the aromatic systems can participate in π-π stacking interactions with aromatic residues in protein binding sites.

Caption: Applications of the this compound scaffold in medicinal chemistry.

Examples of Biologically Active Pyridyl-Oxazole Derivatives
  • Anticancer Agents: Polyheteroaryl compounds containing oxazole and pyridine units have been investigated as G-quadruplex DNA interactive compounds and have shown antiproliferative activity against various cancer cell lines.[2][8]

  • Antimicrobial Agents: The oxazole nucleus is a key component in a number of compounds with antibacterial and antifungal properties.[1]

  • Kinase Inhibitors: The rigid structure of the pyridyl-oxazole scaffold makes it suitable for the design of inhibitors that target the ATP-binding site of kinases, which are crucial in many disease pathways.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with a straightforward and efficient synthetic route via the Van Leusen reaction. Its physicochemical and spectroscopic properties make it a well-characterized building block for further chemical modifications. The inherent features of the pyridyl and oxazole rings bestow upon its derivatives a high potential for biological activity, particularly in the realm of drug discovery.

Future research efforts will likely focus on the synthesis of libraries of this compound derivatives and their screening against a wide array of biological targets. The exploration of its utility in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) or sensors, also presents an exciting avenue for investigation. As our understanding of the structure-activity relationships of pyridyl-oxazole compounds deepens, the importance of this compound as a key intermediate is set to grow.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Pyridyl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring linked to an oxazole ring, imparts unique electronic and coordination properties that make it a valuable scaffold for the design of novel therapeutic agents and functional materials. The oxazole moiety is a cornerstone in the development of new therapeutic agents due to its diverse pharmacological activities.[2][3] This guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Bonding

The molecular formula of this compound is C8H6N2O.[4][5] The structure consists of a pyridine ring and a 1,3-oxazole ring connected by a C-C single bond. Both rings are aromatic, contributing to the overall planarity and stability of the molecule.

Bonding Analysis

The bonding within this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The atoms within each ring are sp2 hybridized, forming a framework of σ bonds. The remaining p-orbitals on each atom overlap to form a delocalized π-electron system across both the pyridine and oxazole rings. This extended conjugation influences the molecule's electronic properties, including its absorption and emission spectra.[6]

The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the oxazole ring possess lone pairs of electrons that contribute to the molecule's basicity and ability to coordinate with metal ions. The oxazole ring is a weak base, with the conjugate acid having a pKa of 0.8.[7]

Physicochemical Properties

This compound is typically a clear yellow liquid at room temperature.[4] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H6N2O[4][5]
Molar Mass146.149 g/mol [5]
CAS Number70380-73-3[4][5]
AppearanceClear yellow liquid[4]
Refractive Index1.5955-1.6005 @ 20°C[4]

Spectroscopic Characterization

The structure of this compound and its derivatives can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure. In related pyridine-oxadiazole derivatives, aromatic proton signals typically appear in the range of 6.80–8.40 ppm.[8] For this compound, distinct signals would be expected for the protons on both the pyridine and oxazole rings.

Infrared (IR) Spectroscopy

FTIR spectroscopy can identify the characteristic functional groups. For similar pyridine-oxadiazole compounds, absorption bands for the –C=N functional group appear within 1544–1617 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which can provide further structural information.

Computational Analysis and X-ray Crystallography

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric parameters of molecules, and these theoretical values show exceptional agreement with experimental data from X-ray crystallography.[2] Such computational studies can elucidate the electronic structure and reactivity of this compound.

Synthesis of this compound

The van Leusen oxazole synthesis is a widely used and efficient method for the preparation of oxazole derivatives.[9] This reaction typically involves the use of tosylmethylisocyanide (TosMIC).[9] A reported synthesis of this compound involves the reaction with potassium carbonate in methanol at 65°C for 4 hours under an inert atmosphere with reflux.[10]

Experimental Protocol: van Leusen Oxazole Synthesis

The following is a generalized protocol for the synthesis of 5-substituted oxazoles, which can be adapted for this compound.

  • Dissolve the aldehyde starting material (e.g., pyridine-2-carbaldehyde) in a suitable solvent such as methanol or a mixture of DME and methanol.

  • Add an equimolar amount of tosylmethylisocyanide (TosMIC).

  • Add a base, such as potassium carbonate, to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Materials Science

The structural motif of this compound is found in various biologically active compounds and functional materials. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9] The pyridine moiety can act as a ligand, allowing for the formation of metal complexes with interesting photophysical and catalytic properties.[6]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup and Purification cluster_product Product Pyridine_2_carbaldehyde Pyridine-2-carbaldehyde Solvent Solvent (e.g., Methanol) Pyridine_2_carbaldehyde->Solvent TosMIC TosMIC TosMIC->Solvent Base Base (e.g., K2CO3) Base->Solvent Reflux Reflux Solvent->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

References

theoretical calculations for 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 5-(2-Pyridyl)-1,3-oxazole

Foreword: Bridging Theory and Application

As a Senior Application Scientist, my focus lies at the intersection of computational theory and practical, real-world application. The molecule this compound is not merely a collection of atoms; it is a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][3] Understanding this molecule at a fundamental quantum level is paramount to rationally designing more potent analogues and novel materials. This guide eschews a simple recitation of steps; instead, it provides a validated, logical framework for the theoretical investigation of this compound, explaining the causality behind each computational choice to ensure a robust and reproducible in-silico analysis.

Part 1: The Computational Philosophy and Methodological Framework

The primary goal of a theoretical investigation is to construct a digital model of the molecule that accurately predicts its geometric, electronic, and spectroscopic properties. For organic heterocyclic systems like pyridyl-oxazoles, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy.[4]

The Choice of Method: Why DFT and B3LYP?

We select DFT because it calculates the electronic structure of a many-body system using its electron density, which is a function of only three spatial variables, rather than the complex wave function of all electrons. This makes it computationally feasible for molecules of this size.

Within DFT, numerous functionals exist. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is our choice for this study.[4][5] This is a field-proven decision for several reasons:

  • Expertise & Experience: B3LYP has a long track record of providing reliable results for the geometries and electronic properties of a vast range of organic molecules, including nitrogen and oxygen-containing heterocycles.[5][6]

  • Trustworthiness: It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of properties like HOMO-LUMO gaps.

The Basis Set: Selecting 6-311++G(d,p)

A basis set is a set of mathematical functions used to build the molecular orbitals. Our choice, the 6-311++G(d,p) basis set, is deliberate:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are crucial for chemical bonding and reactivity.

  • ++ : The first + adds diffuse functions on heavy (non-hydrogen) atoms, and the second + adds them on hydrogen atoms. These functions are essential for accurately describing systems with lone pairs or delocalized electrons, such as the pyridine and oxazole rings.

  • (d,p) : These are polarization functions (d on heavy atoms, p on hydrogen atoms). They allow for the distortion of atomic orbitals within the molecule, which is critical for accurately modeling bond angles and electronic distributions in cyclic systems.

This combination of B3LYP/6-311++G(d,p) provides a robust, well-validated level of theory for obtaining high-quality, publication-ready data for our target molecule.[4]

The Computational Workflow

A successful theoretical analysis follows a logical progression. The workflow described here is designed to be self-validating at each stage, ensuring that subsequent calculations are based on a physically realistic and stable molecular structure.

G cluster_0 Computational Workflow A 1. Initial Structure Input (SMILES or XYZ coords) B 2. Geometry Optimization (Find lowest energy state) A->B C 3. Vibrational Frequency Analysis (Confirm true minimum) B->C D 4. Electronic Property Calculation (HOMO, LUMO, MEP) C->D E 5. Spectroscopic Simulation (TD-DFT for UV-Vis) C->E FMO cluster_fmo FMO Energy Diagram LUMO LUMO -1.25 eV HOMO HOMO -6.40 eV HOMO->LUMO ΔE = 5.15 eV invis_start->invis_end Energy

References

The Potential Biological Activity of 5-(2-Pyridyl)-1,3-oxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity often yields compounds with remarkable biological activities. The 5-(2-Pyridyl)-1,3-oxazole core represents such a privileged scaffold, combining the electron-deficient nature of the pyridine ring with the versatile chemical properties of the oxazole moiety. While extensive research has been conducted on a wide array of oxazole derivatives, the specific biological profile of this compound remains an area of burgeoning interest.[1][2] This guide aims to provide a comprehensive technical overview of the potential biological activities of this compound, drawing upon data from closely related analogs to inform researchers and drug development professionals. We will delve into the probable anticancer and antimicrobial properties, explore potential mechanisms of action, and provide detailed, field-proven experimental protocols to facilitate further investigation into this promising molecule.

Section 1: The this compound Scaffold - A Synthesis of Potential

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[1][2] This structure is a common motif in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3] The pyridine ring, a six-membered aromatic heterocycle, is also a cornerstone in drug design, renowned for its ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of these two rings in the this compound structure suggests a high potential for diverse biological activities.

Section 2: Anticipated Biological Activities and Mechanistic Insights

Based on the established bioactivities of analogous compounds, this compound is predicted to exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.

Potential Anticancer Activity

Derivatives of 1,3-oxazole and those containing a pyridine moiety have demonstrated considerable efficacy against various cancer cell lines.[4][5][6][7][8] The cytotoxic effects are often attributed to a range of mechanisms, making this class of compounds a rich area for cancer research.

2.1.1 Postulated Mechanisms of Anticancer Action

While direct evidence for this compound is pending, the following mechanisms are plausible based on studies of related compounds:

  • Inhibition of Protein Kinases: Many heterocyclic compounds, including those with pyridyl-oxazole-like structures, function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[3]

  • Induction of Apoptosis: The oxadiazole moiety, structurally similar to oxazole, has been implicated in inducing apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[9] This is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner.

  • Disruption of Microtubule Dynamics: Certain oxazole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division.[7][8] This disruption leads to cell cycle arrest and ultimately, cell death.

G cluster_0 Potential Anticancer Mechanisms This compound This compound Protein Kinase Inhibition Protein Kinase Inhibition This compound->Protein Kinase Inhibition Inhibits Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Induces Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Causes Cell Cycle Arrest Cell Cycle Arrest Protein Kinase Inhibition->Cell Cycle Arrest Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Microtubule Disruption->Cell Cycle Arrest Cell Cycle Arrest->Cancer Cell Death

Caption: Postulated Anticancer Mechanisms of Action.

2.1.2 Inferred Cytotoxic Profile

Studies on compounds with similar structures, such as 5-(oxazol-2-yl)pyrimidine derivatives, have shown potent cytotoxic activity against a range of human cancer cell lines.[4] For instance, certain derivatives exhibited significant potency against cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205) cancer cells.[4] Similarly, 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives have also demonstrated cytotoxic effects.[5][10]

Analogous Compound Class Cancer Cell Lines Observed Activity
5-(Oxazol-2-yl)pyrimidine derivativesSiHa, A549, MCF-7, Colo-205Superior cytotoxic potency[4]
5-(2-Amino-3-pyridyl)-1,3,4-oxadiazole derivativesVarious human tumor cell linesCytotoxic activity[5][10]
Sulfonylated 1,3-oxazole-4-carbonitrilesNeuroblastoma (Kelly, SHSY5Y)Efficient and selective cytotoxicity[11]
Potential Antimicrobial Activity

The oxazole and pyridine moieties are present in numerous compounds with established antimicrobial properties.[1][12][13] Therefore, it is highly probable that this compound possesses activity against a spectrum of bacterial and fungal pathogens.

2.2.1 Postulated Mechanisms of Antimicrobial Action

The antimicrobial effects of related compounds are often attributed to:

  • Inhibition of Essential Enzymes: Heterocyclic compounds can inhibit enzymes vital for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Cell Membrane Integrity: Some compounds can interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with Biofilm Formation: The ability to inhibit biofilm formation is a critical aspect of antimicrobial activity, as biofilms protect microorganisms from antibiotics and host immune responses.

G This compound This compound Enzyme_Inhibition Inhibition of Essential Enzymes This compound->Enzyme_Inhibition Membrane_Disruption Disruption of Cell Membrane This compound->Membrane_Disruption Biofilm_Inhibition Inhibition of Biofilm Formation This compound->Biofilm_Inhibition Microbial_Death Microbial Cell Death Enzyme_Inhibition->Microbial_Death Membrane_Disruption->Microbial_Death Biofilm_Inhibition->Microbial_Death Prevents Proliferation

Caption: Postulated Antimicrobial Mechanisms of Action.

2.2.2 Anticipated Antimicrobial Spectrum

Research on various oxazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][13] For example, some derivatives have shown efficacy against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative).[12]

Microorganism Type Example Species Activity in Analogous Compounds
Gram-positive BacteriaStaphylococcus aureus, Streptococcus pyogenesGood antimicrobial activity[12]
Gram-negative BacteriaPseudomonas aeruginosa, Escherichia coliGood antimicrobial activity[12]
FungiCandida albicans, Aspergillus nigerAntifungal activity[1]

Section 3: Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, the following detailed protocols for in vitro assays are recommended.

Protocol for In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

3.1.1 Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

3.1.2 Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[15]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT Assay.

Protocol for In Vitro Antimicrobial Activity: The Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[16][17]

3.2.1 Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli) and/or fungal strains (e.g., C. albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (standard antibiotic, e.g., ciprofloxacin)

  • Negative control (solvent used to dissolve the compound)

3.2.2 Step-by-Step Methodology

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the culture to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly swab the entire surface of the MHA or SDA plate to create a uniform lawn of the microorganism.[18]

  • Well Preparation and Compound Addition:

    • Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.[16]

    • Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution at different concentrations into the respective wells.[16]

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Allow the plates to stand for about 30 minutes to permit the diffusion of the compound into the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[19]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[19]

    • A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow for the Agar Well Diffusion Assay.

Section 4: Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental data on this specific molecule is limited, the wealth of information available for structurally related compounds provides a strong rationale for its investigation. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the biological activity of this compound. Future studies should focus on synthesizing this compound and its derivatives, followed by a comprehensive evaluation of their in vitro and in vivo efficacy and safety profiles. Such endeavors will be crucial in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.

References

The Ascendant Role of 5-(2-Pyridyl)-1,3-oxazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the fusion of a pyridine and an oxazole ring into a single molecular entity has given rise to a class of compounds with remarkable versatility. Among these, 5-(2-Pyridyl)-1,3-oxazole stands out as a scaffold of significant interest, demonstrating a breadth of applications that span medicinal chemistry, catalysis, and materials science. Its unique electronic properties, arising from the electron-withdrawing nature of the pyridine ring and the electron-rich character of the oxazole moiety, coupled with its bidentate chelating ability, make it a compelling building block for the design of novel functional molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.

I. The Synthetic Cornerstone: The Van Leusen Oxazole Synthesis

The construction of the this compound core is most effectively achieved through the Van Leusen oxazole synthesis. This powerful reaction leverages the versatility of tosylmethyl isocyanide (TosMIC) as a C2-N1 synthon, reacting with an aldehyde to form the oxazole ring. The choice of 2-pyridinecarboxaldehyde as the aldehyde precursor directly furnishes the desired pyridyl substitution at the 5-position of the oxazole ring.

The underlying mechanism of the Van Leusen oxazole synthesis is a well-established multi-step process that proceeds with high efficiency.

Van_Leusen_Mechanism

Experimental Protocol: Synthesis of this compound

This protocol provides a generalized procedure for the synthesis of this compound based on the Van Leusen reaction. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridinecarboxaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain this compound.

Note on Modern Variations: Microwave-assisted Van Leusen synthesis has been reported to significantly reduce reaction times.[1] The use of a pressure reactor can also shorten the reaction time from hours to minutes.[2]

II. A Versatile Ligand in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms with available lone pairs in a bidentate N,N'-chelation motif makes this compound an excellent ligand for a variety of metal ions. The resulting metal complexes have shown significant promise in catalysis.

Coordination Modi and Resulting Complex Geometry

The pyridyl and oxazole nitrogen atoms coordinate to a metal center, forming a stable five-membered chelate ring. The geometry of the resulting complex is influenced by the metal ion, its oxidation state, and the other coordinating ligands.

Coordination_Complex

Catalytic Applications: A Focus on Olefin Polymerization

Vanadium complexes incorporating pyridyl-oxazole-based ligands have been investigated as catalysts for ethylene polymerization and copolymerization with norbornene.[3] The electronic and steric properties of the ligand, which can be tuned by substitution on either the pyridine or oxazole ring, have a considerable impact on the catalytic performance and the properties of the resulting polymers.

Catalyst System Activity (kg PE / (mol V * h)) Norbornene Incorporation (%) Reference
Vanadium complex with methyl-substituted (oxazolinyl)-oxazole ligandup to 4800Varies with ligand structure[3]

III. A Privileged Scaffold in Medicinal Chemistry

The this compound moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. This has led to the development of numerous derivatives with potent pharmacological activities.

Anticancer Activity: Inhibition of Rho-Associated Protein Kinase (ROCK)

Certain polyheteroaryl compounds containing oxazole and pyridine units have been identified as potent inhibitors of Rho-associated protein kinase (ROCK).[4][5] The ROCK signaling pathway is implicated in various cellular processes that are crucial for cancer progression, including cell proliferation, motility, and invasion.[6] Inhibition of ROCK, therefore, represents a promising strategy for cancer therapy.

ROCK_Inhibition

While the precise binding mode of this compound itself with ROCK has not been detailed, related pyridylthiazole-based ureas have been co-crystallized with ROCK, revealing key interactions within the ATP-binding pocket.[6] These studies provide a structural basis for the rational design of more potent and selective pyridyl-oxazole-based ROCK inhibitors.

Fungicidal Properties

Novel pyridyl-oxazole carboxamides have demonstrated significant fungicidal activity against various plant pathogenic fungi. This highlights the potential of the this compound scaffold in the development of new agrochemicals.

IV. Photophysical Properties and Materials Science Applications

The conjugated π-system of this compound gives rise to interesting photophysical properties, making it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. The photophysical properties are often sensitive to the solvent environment.

Compound Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ) Reference
2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivativeWater (pH 5.0)-~467-[7]
2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivativeWater (pH 7.0)-~508-[7]
2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivativeDMSO--Improved emission[7]
Pyridyl-substituted 1,3,4-oxadiazole derivativesVariousPositive solvatochromismBathochromic shift with increasing solvent polarity-[8]

Note: Data for the specific this compound is limited; the table presents data for closely related structures to illustrate the expected photophysical behavior.

The observed solvatochromism, a shift in the absorption or emission spectra with a change in solvent polarity, suggests a significant change in the dipole moment of the molecule upon photoexcitation, indicative of intramolecular charge transfer (ICT) character.[8] This property is highly desirable for the design of environmentally sensitive fluorescent probes.

V. Conclusion and Future Perspectives

This compound has emerged as a molecule of considerable scientific and practical importance. Its straightforward synthesis, versatile coordination chemistry, and diverse biological activities underscore its status as a privileged scaffold. Future research in this area is expected to focus on several key directions:

  • Asymmetric Catalysis: The development of chiral this compound ligands for asymmetric catalysis is a promising avenue for the synthesis of enantiomerically pure compounds.

  • Targeted Drug Delivery: The incorporation of the this compound scaffold into targeted drug delivery systems could enhance the efficacy and reduce the side effects of anticancer and other therapeutic agents.

  • Advanced Materials: Further exploration of the photophysical properties of this compound and its derivatives could lead to the development of novel materials for optoelectronic devices and sensors.

The continued investigation of this remarkable heterocyclic compound will undoubtedly unlock new opportunities in chemistry, biology, and materials science.

VI. References

  • Qurban, J., Ashraf, S., Liaqat, F., & Siddiqi, H. M. (2025). A Highly Sensitive Benzoxazole‐Based Fluorescent Probe for Hg Detection Supported by Mechanistic Studies. ChemistrySelect, 10(1), e202404088.

  • Gelin, M., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(23), 10502-10518.

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Ismail, M. A., et al. (2020). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 63(3), 837-865.

  • Pireddu, R., et al. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). Bioorganic & Medicinal Chemistry Letters, 22(16), 5243-5247.

  • Di Giosia, M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe for pH Sensing in Water. Molecules, 27(15), 4984.

  • Martinez, A., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2019(4), M1093.

  • Rashamuse, K., et al. (2020). MW-assisted van Leusen synthesis of 5-aryl-1,3-oxazole compounds. Tetrahedron Letters, 61(12), 151614.

  • Kownacki, I., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Polymers, 13(16), 2735.

References

stability and reactivity of the 5-(2-Pyridyl)-1,3-oxazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of the 5-(2-Pyridyl)-1,3-oxazole Scaffold

Abstract

The this compound scaffold represents a privileged heterocyclic system of significant interest to researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive analysis of the core's chemical stability and reactivity. By dissecting the electronic interplay between the electron-deficient pyridine ring and the π-excessive, yet internally complex, oxazole ring, we illuminate the principles governing its behavior. We explore its stability across a range of pH conditions, its susceptibility to oxidative and reductive stress, and its multifaceted reactivity in key synthetic transformations, including electrophilic and nucleophilic substitutions, metallation, and transition-metal-catalyzed cross-coupling reactions. This document serves as a technical resource, blending foundational principles with practical, field-proven insights and detailed experimental protocols to empower scientists in their research and development endeavors.

Introduction: The Strategic Importance of a Hybrid Scaffold

The this compound core is a fascinating molecular architecture, wedding two distinct heterocyclic personalities: the electron-deficient, basic pyridine ring and the aromatic, yet reactive, 1,3-oxazole ring. This union is not merely additive; it creates a unique electronic landscape that imparts valuable properties. The scaffold is prevalent in numerous biologically active natural products and synthetic molecules, valued for its role as a bioisosteric replacement for other functionalities and its potent ability to act as a bidentate chelating ligand for various metal ions.[1][2][3] This chelation capacity is pivotal not only for creating novel catalysts but also for interacting with metalloenzymes, a key strategy in modern drug design.[4][5] Understanding the inherent stability and predictable reactivity of this scaffold is paramount for its successful manipulation and deployment in complex molecular designs.

Architectural Stability: A Tale of Two Rings

The overall stability of the this compound scaffold is robust. Oxazoles are thermally stable aromatic compounds, often capable of withstanding high temperatures without decomposition.[3][6] The inherent aromaticity of both the pyridine and oxazole rings contributes to a structure that is generally resilient, yet possesses specific vulnerabilities that can be strategically exploited.

Influence of pH
  • Acidic Conditions: The scaffold's response to acid is dominated by the pyridine nitrogen, which is the most basic site. The conjugate acid of pyridine has a pKa of approximately 5.25, whereas the oxazole nitrogen is significantly less basic, with the conjugate acid of the parent oxazole having a pKa of just 0.8.[7][8] Therefore, in acidic media, protonation occurs selectively on the pyridine nitrogen. This protonation acts as an electronic sink, further deactivating the entire system towards electrophilic attack. While the oxazole ring is more resistant to acid-catalyzed hydrolysis than furan, prolonged exposure to strong aqueous acid can induce ring cleavage.[6]

  • Basic Conditions: The scaffold demonstrates high stability in basic media. The primary interaction with strong, non-nucleophilic bases (e.g., organolithium reagents) is deprotonation. The acidity of the oxazole ring protons follows the order C2 > C5 > C4, making the C2 position the primary site for metallation, a cornerstone of its functionalization chemistry.[6][7][9]

Redox Stability
  • Oxidative Stress: The oxazole ring is the more fragile component under oxidative conditions. Strong oxidizing agents like potassium permanganate or ozone can lead to oxidative cleavage of the oxazole ring system.[9][10] The pyridine ring is comparatively resistant to oxidation.

  • Reductive Stress: Catalytic hydrogenation or the use of potent reducing agents can reduce the oxazole ring to an oxazoline or lead to complete ring opening.[6] The choice of reducing agent and conditions dictates the final product.

Coordination and Stability

The juxtaposition of the pyridine nitrogen and the oxazole nitrogen creates a powerful bidentate N,N-ligand system.[11][12] This structure readily chelates with a vast array of transition metals, including copper, palladium, nickel, and ruthenium.[8][12][13] It is crucial to recognize that this coordination can significantly alter the scaffold's stability. For instance, coordination to a Lewis acidic metal center can render the oxazole ring more susceptible to nucleophilic attack or hydrolysis by adventitious water.[13]

StabilityFactors Scaffold This compound Core Stability Thermal Thermal Stability Scaffold->Thermal pH pH Environment Scaffold->pH Redox Redox Conditions Scaffold->Redox Coordination Metal Coordination Scaffold->Coordination Acidic Acidic (H+) Pyridine Protonation Deactivation pH->Acidic Basic Basic (B-) C2-Deprotonation Generally Stable pH->Basic Oxidation Oxidation [O] Oxazole Ring Cleavage Redox->Oxidation Reduction Reduction [H] Oxazole Ring Opening Redox->Reduction

Caption: Factors influencing the stability of the pyridyl-oxazole scaffold.

Reactivity Landscape: A Guide to Functionalization

The reactivity of the this compound core is a rich and predictable field, offering multiple avenues for selective modification. The electronic push-pull between the two rings defines the preferred sites of reaction.

Electrophilic and Nucleophilic Substitution
  • Electrophilic Aromatic Substitution (EAS): The scaffold is generally deactivated towards EAS due to the electron-withdrawing nature of both heterocyclic rings. When forced, substitution on the oxazole ring occurs preferentially at the C5 position, though this is already occupied in the title scaffold.[6][7] The C4 position is the next most likely site if activated by an electron-donating group.[9] EAS on the pyridine ring is notoriously difficult and would occur at its C3' and C5' positions under harsh conditions.

  • Nucleophilic Aromatic Substitution (NAS): The oxazole ring is resistant to NAS unless a suitable leaving group is installed at the electron-deficient C2 position.[7][9] Conversely, the pyridine ring is more amenable to NAS, particularly at the C2' (ortho) and C4' (para) positions relative to the ring nitrogen.

Deprotonation and C-H Functionalization

The most powerful and widely used strategy for functionalizing the oxazole portion of the scaffold is through direct C-H activation via deprotonation. The acidity of the oxazole protons (C2 > C5 > C4) allows for highly regioselective metallation.[6][14] Treatment with a strong base like n-butyllithium at low temperatures cleanly generates a 2-lithiooxazole species. This potent nucleophile can be trapped with a wide variety of electrophiles (e.g., aldehydes, alkyl halides, silyl chlorides), providing a direct route to 2-substituted derivatives.[7][15]

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry and are exceptionally well-suited for modifying the this compound scaffold.[16] This strategy offers unparalleled versatility for constructing complex architectures.

The general approach involves two main pathways:

  • Halogenation-Coupling: The scaffold is first halogenated (typically brominated or iodinated) at a specific position on either the oxazole or pyridine ring. This halo-derivative then serves as the electrophilic partner in reactions like Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Negishi (with organozincs), and Sonogashira (with terminal alkynes) couplings.[14][16]

  • C-H Activation/Borylation-Coupling: Direct C-H activation or conversion of a C-H bond to a C-Bpin bond (borylation) creates an organometallic nucleophile from the scaffold itself, which can then be coupled with aryl or vinyl halides/triflates.[17]

The C2 and C5 positions of the oxazole ring are common sites for introducing the necessary handles (halides or metals) for these transformations.[15]

ReactivitySites cluster_scaffold This compound cluster_reactions Key Reactivity Pathways structure Py-Ox Structure (Simplified) Metallation C2-Metallation (Strong Base: n-BuLi) -> Nucleophilic Site structure->Metallation C2-H CrossCoupling Cross-Coupling (e.g., Suzuki, Stille) -> C-C Bond Formation structure->CrossCoupling C2/C4/C5-X (X=Br, I, OTf) Coordination N,N-Chelation (Transition Metals) -> Catalysis / Metallo-drugs structure->Coordination Py-N, Ox-N NAS Nucleophilic Attack (on Pyridine Ring) -> C2', C4' Substitution structure->NAS Py Ring

Caption: Primary sites and modes of reactivity for the pyridyl-oxazole core.

Experimental Protocols and Data

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and functionalization of the scaffold.

Synthesis via Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and versatile method for constructing the 5-substituted oxazole ring. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[18][19]

Protocol: Synthesis of this compound

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (50 mL).

  • Reagent Addition: Add potassium carbonate (2.0 equivalents) to the methanol and stir to create a suspension. Add 2-pyridinecarboxaldehyde (1.0 equivalent) followed by tosylmethyl isocyanide (TosMIC) (1.1 equivalents).[20]

  • Reaction: Heat the mixture to reflux (approximately 65 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.[20]

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.[21]

Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of a pre-brominated scaffold, a common strategy for building molecular complexity.

Protocol: Suzuki Coupling of 2-Bromo-5-(2-pyridyl)-1,3-oxazole

Workflow start Combine Reagents: - Bromo-scaffold (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., Dioxane/H2O) degas Degas Mixture (N2/Ar Purge) start->degas heat Heat to 80-100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup (Cool, Dilute, Extract) heat->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure 2-Aryl-5-(2-pyridyl)oxazole purify->product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

  • Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine 2-bromo-5-(2-pyridyl)-1,3-oxazole (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

  • Solvent & Degassing: Add a solvent system, often a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours. Monitor its completion using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2,5-disubstituted pyridyl-oxazole.

Quantitative Data Summary

The following table summarizes key physicochemical and reactivity data for the parent oxazole ring, which provides a foundational context for the behavior of the pyridyl-oxazole scaffold.

ParameterValue / PositionCausality & SignificanceReference
pKa (Conjugate Acid) ~0.8The oxazole nitrogen is very weakly basic, ensuring the pyridine nitrogen is the primary site of protonation.[7]
Proton Acidity Order C2 > C5 > C4The C2 proton is the most acidic due to its position between two heteroatoms, making it the kinetic site for deprotonation.[6]
Electrophilic Attack C5 (if unsubstituted) > C4The C5 position is generally the most electron-rich carbon, favoring electrophilic attack.[6][7]
Nucleophilic Attack C2The C2 position is the most electron-deficient carbon, making it the target for nucleophiles, especially with a leaving group.[9]

Conclusion

The this compound scaffold is a testament to the power of hybrid heterocyclic design. It offers a robust and thermally stable core whose reactivity is dominated by predictable, electronically-driven principles. Its stability in basic conditions contrasts with its targeted reactivity upon protonation or interaction with strong bases, providing chemists with distinct operational windows. The true synthetic power of this scaffold is unlocked through modern chemical transformations, particularly regioselective metallation at the C2 position and a wide array of transition-metal-catalyzed cross-coupling reactions. These methods provide reliable and modular access to a vast chemical space of functionalized derivatives. The intrinsic N,N-bidentate chelating ability further elevates its status, positioning it as a premier ligand in catalysis and a valuable pharmacophore in drug discovery. A thorough understanding of this balance between stability and reactivity is the key to fully exploiting the immense potential of this privileged scaffold.

References

solubility of 5-(2-Pyridyl)-1,3-oxazole in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solubility of 5-(2-Pyridyl)-1,3-oxazole

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the oxazole and pyridine moieties in biologically active molecules.[1][2] A comprehensive understanding of its solubility in common laboratory solvents is a cornerstone for its synthesis, purification, formulation, and screening in drug discovery pipelines. While extensive, publicly available quantitative solubility data for this specific molecule is limited, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for its quantitative and qualitative assessment, and offer a logical workflow for solvent selection in various research applications.

Physicochemical Profile of this compound

To predict the solubility behavior of this compound, we must first understand its fundamental physicochemical properties. The structure consists of a pyridine ring, which is basic, linked to an oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen.[3]

The molecule's key identifiers and computed properties are summarized below. These values, particularly the XLogP3, provide the initial rationale for solvent selection, suggesting a preference for organic solvents over water.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₆N₂O [4][5]
Molecular Weight 146.15 g/mol [5]
CAS Number 70380-73-3 [4]
Appearance Clear yellow liquid [4]
XLogP3 (Lipophilicity) 1.4 [5]
Hydrogen Bond Donor Count 0 [5]
Hydrogen Bond Acceptor Count 3 (N in pyridine, N & O in oxazole) [5]

| Polar Surface Area | 38.9 Ų |[5] |

The presence of three hydrogen bond acceptors and a moderate XLogP value suggests that this compound will exhibit solubility in a range of polar organic solvents. The basic nitrogen on the pyridine ring (pKa of conjugate acid ~5-6) implies that its solubility in aqueous media will be significantly enhanced under acidic conditions.[6]

Theoretical Solubility Profile & Solvent Selection

The principle of "like dissolves like" is the primary guide for predicting solubility.[7] The aromatic and heterocyclic nature of this compound indicates it has both polar and non-polar characteristics.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the molecule has an aromatic character, the highly polar pyridine and oxazole rings will limit its interaction with purely non-polar hydrocarbon solvents.

  • Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone, DMSO, DMF): Good solubility is predicted in these solvents. They can engage in dipole-dipole interactions with the polar regions of the molecule without the competing hydrogen bonding that occurs in protic solvents. Solvents like DMSO and DMF are often excellent choices for a wide range of organic compounds.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Moderate to good solubility is expected in lower alcohols like methanol and ethanol, which can interact with the heteroatoms. Solubility in water is expected to be low due to the molecule's overall lipophilicity (XLogP of 1.4).[5] However, as a basic compound, its solubility in aqueous acids (e.g., dilute HCl) should be high, as the protonated pyridinium salt formed is ionic and readily solvated by water.

The following workflow provides a logical approach to selecting a solvent for a specific laboratory application.

start Define Application reaction Chemical Reaction start->reaction Synthesis purification Purification start->purification Isolation analysis Analytical Method (e.g., NMR, HPLC) start->analysis Characterization reagent_sol Are reagents soluble? reaction->reagent_sol method Method? purification->method nmr NMR analysis->nmr hplc HPLC analysis->hplc inert Is solvent inert? reagent_sol->inert Yes select_reaction Select: - Aprotic (THF, DCM, MeCN) - Polar Aprotic (DMF, DMSO) inert->select_reaction Yes recrystallization Recrystallization method->recrystallization Crystallization chromatography Chromatography method->chromatography Column recryst_sol Select solvent where compound is soluble when hot, insoluble when cold (e.g., Ethanol, Isopropanol, Hexanes/EtOAc) recrystallization->recryst_sol chrom_sol Select mobile phase where compound has moderate affinity (e.g., Hexanes/Ethyl Acetate gradient) chromatography->chrom_sol nmr_sol Select deuterated solvent that dissolves sample completely (e.g., CDCl3, DMSO-d6) nmr->nmr_sol hplc_sol Select miscible mobile phase that provides good separation (e.g., Acetonitrile/Water) hplc->hplc_sol

Caption: Logical workflow for solvent selection based on application.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following protocols describe robust methods for both quantitative and qualitative solubility assessment.

Quantitative Protocol: Equilibrium Solubility via Gravimetric Analysis

This method, a variant of the well-established shake-flask technique, determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[7] It is considered a gold standard for its accuracy and reliability.

Causality and Self-Validation: The protocol is designed to ensure true equilibrium is reached and that only the dissolved solute is measured. The extended equilibration time (24-48 hours) allows the dissolution process to reach a steady state. The mandatory filtration step is critical to remove microscopic, undissolved particulates that would otherwise artificially inflate the measured solubility. Visual confirmation of excess solid before and after equilibration validates that the solution was indeed saturated.

Experimental Workflow Diagram

prep prep process process measure measure calc calc result result A 1. Sample Preparation Add excess this compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. Ensure undissolved solid remains. A->B C 3. Phase Separation Allow solids to settle. Withdraw supernatant using a syringe. B->C D 4. Filtration Filter the supernatant through a solvent-compatible 0.45 µm syringe filter into a pre-weighed vial. C->D E 5. Solvent Evaporation Remove solvent under vacuum or gentle nitrogen stream. D->E F 6. Final Weighing Dry residue to a constant mass and weigh the vial. E->F G 7. Calculation Mass of Solute = (Final Vial Mass) - (Initial Vial Mass) Solubility (mg/mL) = Mass of Solute / Volume of Aliquot F->G H Quantitative Solubility G->H

Caption: Workflow for quantitative solubility determination via gravimetric analysis.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a precisely known volume of the desired solvent (e.g., 2.0 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved material.

  • Equilibration: Seal the vials and place them in an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours.

  • Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette or syringe.

  • Filtration: For maximum accuracy, filter the collected supernatant through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm pore size) into a pre-weighed, clean vial. This step is crucial to remove any fine suspended particles.[9]

  • Evaporation: Remove the solvent from the filtered aliquot under reduced pressure (e.g., using a rotary evaporator or vacuum centrifuge) or by evaporation under a gentle stream of nitrogen gas.

  • Measurement: Once the solvent is fully removed, place the vial in a desiccator to ensure it is completely dry. Weigh the vial containing the solute residue.

  • Calculation: Determine the mass of the dissolved solid by subtracting the initial vial mass from the final mass. Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Filtered Aliquot (mL)

Qualitative Protocol: Acid-Base Solubility Classification

This rapid method classifies the compound based on its acidic or basic functional groups, providing valuable information with minimal material.[10][11]

Step-by-Step Methodology:

  • Water Solubility: In a small test tube, add ~25 mg of this compound to 0.75 mL of deionized water. Shake vigorously.[10]

    • Observation: The compound is likely to be sparingly soluble or insoluble.

  • Solubility in 5% HCl: To a fresh sample, add 0.75 mL of 5% aqueous HCl. Shake vigorously.

    • Expected Result: The compound should dissolve.

    • Interpretation: Solubility in dilute acid is a strong indication of a basic functional group, in this case, the pyridine nitrogen, which becomes protonated to form a water-soluble salt. This classifies the compound as an organic base (Class B).[11]

  • Solubility in 5% NaOH: To a fresh sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.

    • Expected Result: The compound will be insoluble.

    • Interpretation: The absence of an acidic proton (like a phenol or carboxylic acid) means it will not react with a base to form a soluble salt.

Data Summary

While specific experimental data is not available in the literature, the results from the protocols above can be compiled into a comprehensive table for comparative analysis.

Table 2: Solubility Data Template for this compound at 25°C

Solvent Relative Polarity[12] Predicted Solubility Experimental Solubility (mg/mL) Experimental Solubility (mol/L)
Hexane 0.009 Insoluble User to determine User to determine
Toluene 0.099 Sparingly Soluble User to determine User to determine
Dichloromethane 0.309 Soluble User to determine User to determine
Ethyl Acetate 0.228 Soluble User to determine User to determine
Acetone 0.355 Soluble User to determine User to determine
Acetonitrile 0.460 Soluble User to determine User to determine
Tetrahydrofuran (THF) 0.207 Soluble User to determine User to determine
Methanol 0.762 Soluble User to determine User to determine
Ethanol 0.654 Soluble User to determine User to determine
Dimethyl Sulfoxide (DMSO) 0.444 Very Soluble User to determine User to determine
Water 1.000 Sparingly Soluble User to determine User to determine

| 5% Aqueous HCl | N/A | Very Soluble | User to determine | User to determine |

References

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of 5-Substituted-1,3-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide spectrum of biological activities.[1][2] Its value has driven the development of efficient synthetic methodologies. One-pot reactions, which allow the synthesis of complex molecules in a single vessel, represent an ideal strategy, minimizing byproducts, increasing atom economy, and reducing operational complexity.[3][4] This document provides an in-depth guide for researchers, chemists, and drug development professionals on reliable and efficient one-pot methods for synthesizing 5-substituted-1,3-oxazoles, with a primary focus on the versatile Van Leusen oxazole synthesis and its modern variations.

Introduction: The Significance of the Oxazole Scaffold

The five-membered aromatic heterocycle of oxazole is a cornerstone in drug discovery.[5] Molecules incorporating this ring system readily engage with enzymes and biological receptors through various non-covalent interactions, leading to diverse pharmacological effects, including anti-inflammatory, antimicrobial, anti-cancer, and antidiabetic properties.[1][6] The development of robust and scalable synthetic routes to substituted oxazoles is therefore a critical objective in organic and medicinal chemistry.

Among the various synthetic strategies, the Van Leusen oxazole synthesis stands out as one of the most convenient and broadly applicable protocols for preparing oxazole-based molecules, particularly due to its operational simplicity, readily available starting materials, and wide substrate scope.[7] This guide details the foundational Van Leusen reaction and explores advanced, greener protocols that leverage ionic liquids and microwave assistance to enhance efficiency and sustainability.

Core Methodology: The Van Leusen Oxazole Synthesis

First reported in 1972 by van Leusen and colleagues, this reaction provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in a one-pot reaction under mild, basic conditions.[7][8]

Principle and Mechanism

The reaction's success is driven by the unique trifunctional nature of TosMIC (p-toluenesulfonylmethyl isocyanide).[9][10] The molecule features:

  • Acidic α-protons: The electron-withdrawing sulfonyl and isocyanide groups make the methylene protons acidic and easy to deprotonate.

  • An Isocyano Group: This group acts as a key building block for the heterocycle.

  • A Sulfinyl Group: The tosyl group serves as an excellent leaving group in the final aromatization step.

The reaction proceeds via a [3+2] cycloaddition pathway.[7][8] The mechanism unfolds in a clear, stepwise manner:

  • Deprotonation: A base (commonly K₂CO₃) removes an acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.[11][12]

  • Elimination (Aromatization): The presence of a proton at the β-position to the sulfinyl group allows for a base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the formation of the stable aromatic 1,3-oxazole ring.[7][9]

G TosMIC TosMIC + Aldehyde (R-CHO) Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation 1 Attack Nucleophilic Attack on Aldehyde Carbonyl Deprotonation->Attack 2 Cyclization 5-endo-dig Cyclization (Oxazoline formation) Attack->Cyclization 3 Elimination Elimination of TosH (Aromatization) Cyclization->Elimination 4 Product 5-Substituted-1,3-Oxazole Elimination->Product 5

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Protocol 1: General One-Pot Synthesis of 5-Substituted-1,3-Oxazoles

This protocol describes the classical and widely used method for synthesizing 5-substituted-1,3-oxazoles.

Rationale for Experimental Choices:
  • Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for deprotonating TosMIC without causing significant side reactions. Other bases like piperidine have also been reported.[7]

  • Solvent (Methanol): Methanol is a common solvent as it effectively dissolves the reactants and the base. It is crucial to use anhydrous methanol to prevent potential hydrolysis of the isocyanide group.

  • Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy for the cyclization and elimination steps, ensuring the reaction proceeds to completion in a reasonable timeframe.

Experimental Workflow

G Start Combine Aldehyde, TosMIC, & K₂CO₃ in anhydrous Methanol Reflux Heat mixture to reflux (e.g., 65°C) Start->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Workup Cool, filter solids, concentrate filtrate Monitor->Workup Upon completion Extract Aqueous Workup & Extraction (e.g., with Ethyl Acetate) Workup->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolate Pure 5-Substituted Oxazole Purify->Product

Caption: General workflow for Van Leusen oxazole synthesis.

Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), tosylmethyl isocyanide (TosMIC, 1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous methanol to the flask (concentration typically 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-5 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-substituted-1,3-oxazole.

Advanced & Green Protocols

While the classical method is robust, modern advancements have focused on improving its environmental footprint and efficiency.

Protocol 2: One-Pot Synthesis in Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, thermally stable, and recyclable solvents, making them an excellent choice for green chemistry applications.[13] This protocol is particularly effective for synthesizing 4,5-disubstituted oxazoles but the core Van Leusen cyclization to form the 5-substituted ring remains the key step.[8][13]

Rationale for Experimental Choices:
  • Ionic Liquid ([bmim]Br): 1-Butyl-3-methylimidazolium bromide is a common ionic liquid that effectively facilitates the reaction. A key advantage is its recyclability; it can be recovered and reused for multiple runs without a significant drop in yield.[13]

  • Room Temperature: The high polarity of the ionic liquid can stabilize charged intermediates, often allowing the reaction to proceed efficiently at room temperature, thus saving energy.

Step-by-Step Protocol:
  • Reaction Setup: In a flask, combine TosMIC (1.0 eq.), an aliphatic halide (1.1 eq., for 4,5-disubstitution), and K₂CO₃ (2.5 eq.) in the ionic liquid [bmim]Br.

  • First Stage: Stir the mixture vigorously at room temperature for 12 hours. Monitor by TLC until TosMIC is consumed.

  • Second Stage: Add the aldehyde (1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for approximately 10-12 hours until completion.

  • Work-up and Product Isolation:

    • Pour the reaction mixture into water (10 mL).

    • Extract the product with diethyl ether (3 x 10 mL).

    • The ionic liquid remains in the aqueous phase and can be recovered by evaporating the water.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[12]

Protocol 3: Microwave-Assisted Van Leusen Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and improve yields.[7]

Rationale for Experimental Choices:
  • Microwave Irradiation: Microwaves directly and efficiently heat the polar reaction mixture, leading to rapid temperature increases and significantly accelerated reaction rates compared to conventional heating.

  • Isopropanol: This solvent is suitable for microwave synthesis due to its boiling point and dielectric properties.

Step-by-Step Protocol:
  • Reaction Setup: In a microwave process vial, combine the aldehyde (1.0 eq.), TosMIC (1.0 eq.), and potassium phosphate (K₃PO₄, 1.0 eq.) in isopropanol.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-80°C) for a short duration (e.g., 5-20 minutes).[12] Note: Optimal time and temperature should be determined empirically.

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the general protocol (Protocol 1).

Data Summary and Comparison

MethodKey Reagents & ConditionsTypical TimeYield RangeAdvantagesDisadvantages
General Van Leusen Aldehyde, TosMIC, K₂CO₃, Methanol (Reflux)2 - 5 hours60 - 90%Robust, well-established, broad scope.[7][8]Requires heating, organic solvents.
Ionic Liquid Aldehyde, TosMIC, K₂CO₃, [bmim]Br (RT)20 - 24 hours75 - 95%Green (recyclable solvent), mild conditions.[13]Longer reaction times, cost of ionic liquid.
Microwave-Assisted Aldehyde, TosMIC, K₃PO₄, Isopropanol (MW)5 - 20 minutes80 - 95%Extremely fast, high efficiency, high yields.[7][12]Requires specialized microwave equipment.

Substrate Scope and Field Insights

  • Aldehyde Choice: The Van Leusen reaction is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes.[7] Aromatic aldehydes bearing electron-withdrawing groups tend to react faster and can produce higher yields.[7][13] Steric hindrance near the carbonyl group may reduce yields.[13]

  • Anhydrous Conditions: It is critical to use anhydrous solvents and reagents. Water can hydrolyze the isocyanide functionality of TosMIC, leading to the formation of byproducts and reduced yields.

  • Byproduct Formation: In alcohol solvents, especially with prolonged reaction times or excess alcohol, the formation of a 4-alkoxy-2-oxazoline byproduct can sometimes be observed.[10] Careful monitoring by TLC is recommended to minimize this.

  • Purification: The primary byproduct, p-toluenesulfinic acid (and its salts), is generally water-soluble and easily removed during the aqueous work-up. Final purification via silica gel chromatography is typically straightforward.

Conclusion

One-pot synthesis methodologies provide a powerful and efficient avenue for the construction of 5-substituted-1,3-oxazoles. The Van Leusen reaction, owing to its versatility and operational simplicity, remains a cornerstone technique in this field.[7] Modern adaptations using ionic liquids and microwave assistance have further enhanced its utility, offering greener and significantly faster alternatives.[12][13] The protocols and data presented in this guide offer a solid, field-proven foundation for researchers to successfully synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for 5-(2-Pyridyl)-1,3-oxazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-(2-Pyridyl)-1,3-oxazole

In the vast landscape of coordination chemistry, the design and synthesis of versatile ligands are paramount to developing novel metal complexes with tailored properties. This compound, a heterocyclic compound featuring both a pyridine and an oxazole ring, has emerged as a compelling bidentate N,N'-chelating ligand. Its structure, characterized by the strategic placement of two distinct nitrogen donor atoms, allows for the formation of stable five-membered chelate rings with a wide array of metal ions. This unique architecture makes it an invaluable building block in supramolecular chemistry, catalysis, and materials science.[1][2]

The inherent electronic properties of the pyridine (π-acceptor) and oxazole (less pronounced π-acceptor) rings can be fine-tuned, influencing the photophysical and electrochemical characteristics of the resulting metal complexes.[3] This guide provides a comprehensive overview, from fundamental synthesis to advanced applications, for researchers, scientists, and drug development professionals seeking to harness the potential of this compound.

Chemical Identifiers:

  • IUPAC Name: 2-(1,3-oxazol-5-yl)pyridine[4]

  • CAS Number: 70380-73-3[4][5]

  • Molecular Formula: C₈H₆N₂O[4]

  • Molecular Weight: 146.15 g/mol [5]

Part 1: Ligand Synthesis & Characterization

The accessibility and purity of the ligand are critical for successful coordination studies. The van Leusen oxazole synthesis is a robust and widely adopted method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[6] This one-pot reaction proceeds under mild conditions and offers high yields, making it an ideal choice for synthesizing this compound.[6]

Protocol 1: Synthesis of this compound via van Leusen Reaction

Causality: This protocol is chosen for its efficiency and the commercial availability of the starting materials. The use of potassium carbonate as the base is crucial for the deprotonation of TosMIC, initiating the nucleophilic attack on the aldehyde. Methanol serves as a suitable polar protic solvent for this transformation.

Materials:

  • Pyridine-2-carboxaldehyde

  • Tosylmethylisocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous methanol.

  • Addition of Reagents: Add pyridine-2-carboxaldehyde (1.0 eq) and tosylmethylisocyanide (TosMIC) (1.05 eq) to the stirring solvent.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add anhydrous potassium carbonate (2.0 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and then reflux at 65 °C.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a clear yellow liquid or low-melting solid.[4]

Self-Validating System: Ligand Characterization

Confirming the identity and purity of the synthesized ligand is a non-negotiable step before its use in coordination reactions.

Technique Expected Results & Interpretation
¹H NMR Expect characteristic signals for the pyridyl and oxazole protons in the aromatic region. The chemical shifts and coupling constants will be unique to the structure.
¹³C NMR The spectrum should show 8 distinct carbon signals corresponding to the molecular formula C₈H₆N₂O.
FT-IR (ATR) Look for characteristic vibrational bands: C=N stretching frequencies for both pyridine and oxazole rings, and C-O-C stretching of the oxazole moiety.
Mass Spec. (ESI) The mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z ≈ 147.15.
Refractive Index The refractive index should be approximately 1.5955-1.6005 at 20 °C.[4]

Part 2: Coordination Chemistry & Complex Formation

This compound typically acts as a neutral bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazole ring. This chelation forms a thermodynamically stable five-membered ring, a common and favorable motif in coordination chemistry.[8]

Visualization: Ligand Coordination Mode

The following diagram illustrates the standard N,N'-bidentate chelation of this compound to a generic metal center (M).

Coordination_Mode M Mⁿ⁺ N_py N M->N_py N_ox N M->N_ox C1 C3 Ligand This compound C2 O_ox O C4

Caption: Bidentate N,N'-chelation of this compound to a metal center (M).

Protocol 2: Synthesis of a Representative Complex: Cu(PyOx)₂(H₂O)₂₂

Causality: This protocol describes the synthesis of a copper(II) complex. Copper(II) is often chosen for initial studies due to its versatile coordination geometries and distinct spectroscopic and magnetic properties. The use of a hydrated metal salt provides water molecules that can act as co-ligands. The reaction is performed in a common solvent like methanol, which readily dissolves both the ligand and the metal salt. Slow evaporation is employed to facilitate the growth of high-quality single crystals suitable for X-ray diffraction.

Materials:

  • This compound (PyOx)

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (Caution: Perchlorate salts are potentially explosive and should be handled with care)

  • Methanol (MeOH)

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in methanol (10 mL) in a beaker.

  • Metal Salt Solution: In a separate beaker, dissolve Cu(ClO₄)₂·6H₂O (1.0 eq) in methanol (10 mL).

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. A color change should be observed immediately, indicating complex formation.

  • Reaction: Stir the resulting solution at room temperature for 1 hour.

  • Crystallization: Filter the solution to remove any particulates. Place the filtrate in a vial, cover it with a perforated cap (e.g., Parafilm with needle holes), and allow the solvent to evaporate slowly over several days.

  • Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold methanol, and dry in vacuo.

Self-Validating System: Complex Characterization

Characterization is essential to confirm that the ligand has coordinated to the metal center and to determine the structure of the resulting complex.

Technique Expected Results & Interpretation
FT-IR (ATR) A shift in the C=N stretching frequencies of the pyridine and/or oxazole rings to higher wavenumbers is indicative of coordination to the copper(II) center.[9]
UV-Vis The spectrum in solution should show ligand-based π-π* transitions and potentially new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions for the Cu(II) ion.[9][10]
Elemental Analysis The experimental percentages of C, H, and N should match the calculated values for the proposed formula --INVALID-LINK--₂.
Single-Crystal X-ray This definitive technique will reveal the precise coordination geometry around the Cu(II) center (e.g., octahedral), the bond lengths and angles, and the overall crystal packing.[9]

Part 3: Applications & Future Directions

The true value of a ligand is realized in the applications of its metal complexes. The unique structural and electronic features of this compound make its coordination compounds promising candidates in diverse fields.

Catalysis

Vanadium complexes featuring pyridine-oxazole and related pyridine-oxazoline motifs have demonstrated significant activity as catalysts in olefin polymerization, particularly for ethylene-norbornene copolymerization.[3] The ligand's steric and electronic properties directly influence the catalyst's activity and the resulting polymer's molecular weight and microstructure.[3] This suggests that complexes of this compound with early transition metals could be potent catalysts for various organic transformations.[11]

Luminescent Materials

Coordination to metal ions, especially d¹⁰ metals like Zn(II) and Cd(II) or heavy metals like Ir(III) and Ru(II), can induce or enhance luminescence.[1][2] The rigid, planar structure of the pyridyl-oxazole ligand facilitates strong metal-ligand interactions and can lead to highly emissive complexes suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.[12]

Medicinal Chemistry & Drug Development

The oxazole ring is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[6][13][14] Metal complexes of related pyridyl-oxadiazole ligands have shown promising anticancer activity, often by binding to DNA.[1][2] The coordination of a metal center to the this compound ligand can enhance its bioavailability and introduce novel mechanisms of action, making these complexes attractive targets for screening as antimicrobial and anticancer agents.[13][15]

Experimental Workflow Summary

The diagram below outlines the logical flow from ligand synthesis to the characterization and application of its metal complexes.

Caption: Workflow from ligand synthesis to complex formation and application testing.

References

Application Notes and Protocols for 5-(2-Pyridyl)-1,3-oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-(2-Pyridyl)-1,3-oxazole Scaffold - A Privileged Motif in Drug Discovery

The confluence of a pyridine ring and an oxazole moiety within a single molecular framework gives rise to the this compound scaffold, a heterocyclic system of significant interest in medicinal chemistry. This unique arrangement combines the hydrogen bonding capabilities and aromatic interactions of the pyridine ring with the versatile chemical properties and metabolic stability of the oxazole ring.[1] Oxazole-containing compounds are found in numerous biologically active natural products and have been incorporated into a variety of approved drugs, demonstrating their value as pharmacophores.[2] The pyridyl-oxazole core, in particular, has emerged as a promising scaffold for the development of novel therapeutics, especially in the realm of oncology and kinase inhibition.[3][4]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its synthesis, anticancer properties, and its role as a kinase inhibitor. Detailed protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development efforts.

Part 1: Core Directive - A Guide to the Medicinal Chemistry of this compound

Section 1: Synthesis of the this compound Scaffold

The Van Leusen oxazole synthesis is a powerful and widely used method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6] This reaction is particularly well-suited for the preparation of 5-substituted oxazoles, including the this compound scaffold, by utilizing the corresponding pyridine-2-carboxaldehyde as the starting material.

Experimental Workflow: Van Leusen Synthesis of this compound

Figure 1: Van Leusen Synthesis Workflow Reactants Pyridine-2-carboxaldehyde + TosMIC Base K2CO3 in Methanol Reactants->Base Add Reaction Reflux Base->Reaction Heat Product This compound Reaction->Product Formation Figure 2: Simplified ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Phosphate MLC Phosphatase ROCK->MLC_Phosphate Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_Phosphate->MLC Dephosphorylates Actomyosin Actomyosin Contraction (Cell Migration & Invasion) MLC->Actomyosin Figure 3: Conceptual SAR for Pyridyl-Oxazole Kinase Inhibitors Scaffold This compound Scaffold Pyridine Pyridine Moiety (Hinge Binding) Scaffold->Pyridine Oxazole Oxazole Core (Scaffold Rigidity) Scaffold->Oxazole R1 R1 Substituent (Potency & Selectivity) Scaffold->R1 R2 R2 Substituent (Solubility & PK Properties) Scaffold->R2

References

Application Notes and Protocols for the Functionalization of the Oxazole Ring in 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-(2-Pyridyl)-1,3-oxazole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. The unique juxtaposition of an electron-deficient pyridine ring and an electron-rich oxazole ring imparts distinct physicochemical properties and diverse biological activities. The strategic functionalization of the oxazole ring in this parent molecule is a key approach for generating novel derivatives with tailored properties for drug discovery programs and advanced materials development. This comprehensive guide provides detailed protocols and expert insights into the primary methods for the selective functionalization of this compound, with a focus on C-H activation, lithiation-electrophilic quench, and halogenation followed by cross-coupling reactions.

Understanding the Reactivity of the this compound System

The functionalization of the oxazole ring in this compound is governed by the electronic properties of both heterocyclic rings. The oxazole ring is generally susceptible to electrophilic attack at the C4 and C5 positions and deprotonation at the C2 position. However, the presence of the pyridyl substituent at the C5 position significantly influences the regioselectivity of these transformations. The lone pair of electrons on the pyridine nitrogen can act as a directing group in metal-catalyzed reactions, potentially favoring functionalization at the C4 position of the oxazole ring or on the pyridine ring itself. Conversely, under acidic conditions, the pyridine nitrogen can be protonated, altering the electronic landscape of the entire molecule. A thorough understanding of these competing factors is crucial for designing successful synthetic strategies.

Protocol I: Palladium-Catalyzed Direct C-H Arylation at the C4-Position

Direct C-H activation is a powerful and atom-economical method for the formation of carbon-carbon bonds. In the case of this compound, the pyridyl nitrogen can act as a coordinating group, directing the palladium catalyst to the adjacent C4-position of the oxazole ring. This protocol details a representative procedure for the direct arylation of this compound with an aryl bromide.

Causality Behind Experimental Choices
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for C-H activation reactions.

  • Ligand: Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base that is crucial for the deprotonation step in the catalytic cycle.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to ensure the solubility of the reactants and promote the reaction.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy barrier for C-H bond cleavage.

Experimental Workflow: Direct C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Aryl Bromide, Pd(OAc)₂, PPh₃, and K₂CO₃ in a dry flask purge Purge with Argon/Nitrogen start->purge add_solvent Add anhydrous DMF purge->add_solvent heat Heat to 120 °C and stir for 12-24 h add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure 4-Aryl-5-(2-pyridyl)-1,3-oxazole purify->product

Caption: Workflow for Palladium-Catalyzed Direct C-H Arylation.

Detailed Protocol: Direct C-H Arylation
  • To a dry, oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-5-(2-pyridyl)-1,3-oxazole.

Protocol II: Lithiation and Electrophilic Quench at the C2-Position

The C2-proton of the oxazole ring is the most acidic, making it susceptible to deprotonation by a strong base to form a lithiated intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles to introduce diverse functional groups at the C2-position.

Causality Behind Experimental Choices
  • Base: n-Butyllithium (n-BuLi) is a strong organolithium base capable of deprotonating the C2-position of the oxazole ring.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common aprotic solvent for organolithium reactions, as it is relatively unreactive and can solvate the lithium cation.

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as ring-opening of the oxazole, and to control the reactivity of the organolithium species.

  • Electrophile: A wide range of electrophiles can be used, such as aldehydes, ketones, alkyl halides, and silyl chlorides, to introduce the desired functionality.

Experimental Workflow: Lithiation and Electrophilic Quench

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Dissolve this compound in anhydrous THF cool_react Cool to -78 °C start->cool_react add_base Add n-BuLi dropwise cool_react->add_base stir Stir for 30-60 min at -78 °C add_base->stir add_elec Add electrophile stir->add_elec warm Allow to warm to room temperature add_elec->warm quench Quench with saturated NH₄Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure C2-functionalized product purify->product

Caption: Workflow for Lithiation and Electrophilic Quench.

Detailed Protocol: Lithiation and Electrophilic Quench
  • To a dry, oven-dried two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise to the stirred solution. The solution may change color upon addition of the base.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile (1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1 hour, and then allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C2-functionalized this compound.

Protocol III: Halogenation and Suzuki-Miyaura Cross-Coupling

A two-step approach involving initial halogenation of the oxazole ring followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, provides a versatile route to a wide range of functionalized derivatives. Halogenation is expected to occur preferentially at the C4-position due to the electronic influence of the pyridyl group.

Part A: Halogenation at the C4-Position
Causality Behind Experimental Choices
  • Halogenating Agent: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine for the bromination of electron-rich aromatic rings.

  • Solvent: Acetonitrile (MeCN) is a suitable polar aprotic solvent for this type of reaction.

  • Catalyst: For less reactive substrates, a catalytic amount of a radical initiator like AIBN or an acid catalyst can be employed.

Detailed Protocol: C4-Bromination
  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-bromo-5-(2-pyridyl)-1,3-oxazole, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-(2-pyridyl)-1,3-oxazole
Causality Behind Experimental Choices
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[1]

  • Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is required for the transmetalation step.[1]

  • Solvent System: A two-phase solvent system, such as toluene and water or dioxane and water, is typically employed to dissolve both the organic and inorganic reactants.[1]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 4-Bromo-5-(2-pyridyl)-1,3-oxazole, Boronic Acid, Pd(PPh₃)₄, and Base in a flask add_solvent Add Toluene and Water start->add_solvent purge Purge with Argon/Nitrogen add_solvent->purge heat Heat to 80-100 °C and stir for 6-12 h purge->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool separate Separate organic and aqueous layers cool->separate extract Extract aqueous layer with Toluene separate->extract dry Dry combined organic layers (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure C4-coupled product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling
  • In a Schlenk flask, combine 4-bromo-5-(2-pyridyl)-1,3-oxazole (1.0 mmol), the desired boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add toluene (8 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-5-(2-pyridyl)-1,3-oxazole.

Data Summary

ProtocolPosition FunctionalizedReagentsTypical Yields
I: Direct C-H Arylation C4Pd(OAc)₂, PPh₃, K₂CO₃, Aryl Bromide50-80%
II: Lithiation/Quench C2n-BuLi, Electrophile60-90%
III: Halogenation/Suzuki C4NBS, then Boronic Acid, Pd(PPh₃)₄, Na₂CO₃70-95% (over 2 steps)

Conclusion

The protocols detailed in this guide provide a robust framework for the selective functionalization of the oxazole ring in this compound. By carefully selecting the appropriate reaction conditions and reagents, researchers can achieve functionalization at the C2 or C4 positions, enabling the synthesis of a diverse library of novel compounds for further investigation in drug discovery and materials science. The provided workflows and explanations of the underlying chemical principles aim to empower scientists to confidently apply and adapt these methods to their specific research goals.

References

Application Notes and Protocols for Bioimaging with 5-(2-Pyridyl)-1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold in Cellular Imaging

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes.[1] While classic fluorophores have long dominated the landscape, a growing class of compounds based on the 5-(2-Pyridyl)-1,3-oxazole scaffold is emerging with unique photophysical properties and diverse applications in cellular imaging.[1][2] These heterocyclic organic compounds have gained significant attention for their tunable characteristics, making them powerful tools for visualizing the intricate dynamics of living systems.[1][3]

The utility of the 2,5-disubstituted-aryloxazole unit stems from its inherently strong absorption and luminescence, large wavelength shifts between excitation and emission, and often high quantum yields.[4] The inclusion of a pyridyl group at the 5-position introduces a site for metal ion coordination and pH sensitivity, expanding their functionality beyond simple structural labeling.[5][6][7] This unique combination of features allows for the rational design of probes that can report on specific physiological parameters within the cell.

This guide provides an in-depth look at the fluorescent properties of this compound derivatives, their applications in bioimaging, and detailed protocols for their use and characterization.

Core Strengths of the this compound Scaffold

The versatility of this scaffold is rooted in several key properties:

  • Tunable Photophysics : The core oxazole ring can be readily functionalized with various substituents.[1] By modifying these groups, the absorption and emission wavelengths can be shifted across the visible spectrum, allowing for the development of probes tailored to specific imaging setups and multiplexing experiments.[1][8]

  • Environmental Sensitivity : Many oxazole derivatives exhibit solvatochromism, where their fluorescence properties change in response to the polarity of their microenvironment.[1][9] This makes them invaluable for probing cellular membranes, lipid droplets, and other hydrophobic compartments.[1][10]

  • Chelation and Sensing Capabilities : The nitrogen atom of the pyridyl ring acts as a binding site for metal ions.[5][11] This property has been exploited to create "turn-on" or "turn-off" fluorescent sensors for biologically important cations like Fe³⁺, Cu²⁺, and Zn²⁺.[5][11][12] Furthermore, the pyridyl moiety can be protonated, making these derivatives responsive to changes in pH.[6][13]

  • Potential for Bioconjugation : The oxazole scaffold can be chemically modified to include reactive groups, enabling their covalent attachment to biomolecules like proteins or peptides for targeted labeling and investigation.[1][14]

  • Two-Photon Absorption Properties : The π-conjugated system of diaryloxazoles makes them suitable candidates for two-photon microscopy (TPM), a technique that allows for deeper tissue imaging with reduced phototoxicity.[4][15][16]

Understanding Key Performance Characteristics

The utility of any fluorescent probe is defined by a set of key performance indicators. Understanding these parameters is essential for selecting the optimal tool for a specific biological investigation.[1]

PropertyDescriptionImportance in Fluorescence Microscopy
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.A higher quantum yield indicates a brighter fluorophore, improving the signal-to-noise ratio and allowing for lower, less phototoxic, excitation power.[1]
Stokes Shift The difference in wavelength (nm) between the absorption and emission maxima.A larger Stokes shift minimizes self-absorption and simplifies the separation of excitation and emission signals, leading to clearer images with less background.[1][14]
Photostability The ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light.High photostability is crucial for long-term imaging experiments that require repeated exposures to monitor dynamic cellular processes.[1]
Cell Permeability The ability of a probe to cross the cell membrane and reach its intracellular target.This is essential for any live-cell imaging application.[1]
Toxicity The degree to which a probe can damage or kill cells.Low cytotoxicity is paramount for maintaining the health and normal physiology of the cells under investigation.[1][10]

Photophysical Properties of Representative Derivatives

The following table summarizes the spectral properties of selected this compound and related oxazole derivatives to illustrate the tunability of this scaffold. Note that properties can vary significantly based on solvent and local environment.

Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Key Features & Application
Generic 2,5-Diaryloxazoles~355 - 495~400 - 500+Often >100Moderate to HighCore structure for developing sensors and labels.[4][8][17]
Triphenylamine-Oxazole (TP-Ox5Py)~400~620 (in presence of DNA)~220Low (<0.005) free, up to 0.28 bound"On/off" behavior upon binding DNA, suitable for nuclear staining in two-photon microscopy.[18]
Oxazolo[4,5-b]pyridine Derivatives~350 - 450~450 - 600+>100, up to 224Moderate to High (e.g., 0.83 in THF)Strong charge-transfer character, sensitive to solvent polarity, low cytotoxicity.[9][10]
N,N-dimethylamino-γ-pyridine AnalogVaries with solventVaries with solventLarge-Solvatochromic probe for determining critical micelle concentration.[7]
Oxazolone Derivative (PB3)~490 (in DMSO)~620 (in DMSO)~130High (e.g., 0.71 in Dioxane)Large Stokes' shift, high quantum yield, low toxicity, suitable for cell labeling.[14]

Experimental Protocols & Methodologies

Protocol 1: General Live-Cell Imaging Workflow

This protocol provides a generalized procedure for staining live cells with a this compound derivative. Causality : Each step is designed to maintain cell health while achieving optimal staining and minimizing artifacts.[19] It is crucial to optimize probe concentration and incubation time for each cell type and specific derivative to achieve a high signal-to-background ratio without inducing toxicity.[20]

Materials:

  • This compound derivative of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[20]

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope (confocal recommended for optimal resolution)

Procedure:

  • Prepare a Stock Solution: Dissolve the oxazole derivative in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at -20°C. Rationale: DMSO is a common solvent for organic probes and helps in their dispersion in aqueous media. A concentrated stock minimizes the volume of solvent added to the cells.

  • Cell Culture: Plate cells on imaging-quality glass-bottom dishes or coverslips. Allow them to adhere and grow to the desired confluency (typically 60-80%). Rationale: A sub-confluent monolayer allows for clear visualization of individual cells and their morphology.

  • Prepare Staining Solution: Dilute the probe stock solution in pre-warmed complete culture medium or a suitable buffer (like HBSS) to the final working concentration. This concentration typically ranges from 100 nM to 10 µM and must be empirically determined. Rationale: Pre-warming the medium prevents temperature shock to the cells. The final concentration is a critical parameter to optimize for balancing signal intensity and cell viability.

  • Cell Staining: Remove the existing culture medium from the cells and gently wash once with pre-warmed PBS. Add the staining solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for a predetermined time (typically 15-60 minutes). Rationale: Incubation allows the probe to permeate the cell membrane and accumulate at its target location.

  • Wash and Prepare for Imaging: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove excess, unbound probe.[20] Add fresh imaging buffer to the dish. Rationale: Washing is crucial for reducing background fluorescence, thereby increasing the signal-to-noise ratio. Phenol red-free medium is often used as it can be fluorescent and interfere with the signal.

  • Image Acquisition: Immediately transfer the cells to the fluorescence microscope. To minimize phototoxicity, use the lowest possible excitation laser power and the shortest exposure time that provides a good signal.[19][21] Use appropriate filter sets that match the probe's excitation and emission spectra.[21] Capture images to document the probe's localization and intensity. Rationale: Live cells are sensitive to light-induced damage. Minimizing light exposure is the single most important factor for successful long-term live-cell imaging.[21]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Probe Stock (1-10 mM in DMSO) prep_stain Prepare Working Staining Solution prep_stock->prep_stain culture_cells Culture Cells on Imaging Dish stain_cells Incubate Cells with Probe culture_cells->stain_cells prep_stain->stain_cells wash_cells Wash to Remove Excess Probe stain_cells->wash_cells image_cells Acquire Images wash_cells->image_cells analyze Analyze Data (Localization, Intensity) image_cells->analyze

Caption: General workflow for live-cell imaging experiments.

Protocol 2: Spectroscopic Characterization of Novel Derivatives

This protocol outlines the fundamental steps to characterize the photophysical properties of a newly synthesized this compound derivative.

Materials:

  • Novel oxazole derivative

  • Spectroscopic grade solvents (e.g., ethanol, chloroform, acetonitrile)[8][17]

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Reference fluorophore with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in the chosen solvent (e.g., 10 µM).

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorption (λabs). This is the optimal wavelength to use for excitation in fluorescence measurements.

  • Fluorescence Emission Spectroscopy:

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the λabs determined in the previous step.

    • Scan the emission wavelengths, starting ~10-20 nm above the excitation wavelength, to record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λem). The difference between λem and λabs is the Stokes Shift.

  • Relative Quantum Yield (Φ) Determination:

    • Prepare a series of solutions of both the sample compound and the reference standard of varying, low absorbance (<0.1) at the excitation wavelength.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the reference.

    • Integrate the area under the emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:

      • Φ_r is the quantum yield of the reference.

      • Grad_s and Grad_r are the gradients of the sample and reference plots, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

    • Rationale: This comparative method is a widely accepted standard for determining the fluorescence efficiency of a new compound relative to a well-characterized standard.

G *ICT: Intramolecular Charge Transfer cluster_structure Structural Modification A Core Scaffold (5-Pyridyl-1,3-Oxazole) B Add Electron Donating Group (EDG) C Add Electron Withdrawing Group (EWG) D Extend π-Conjugation E Red Shift (Longer λem) B->E Enhances ICT G Increased Quantum Yield B->G Often C->E Enhances ICT H Increased Stokes Shift C->H Often D->E Narrows HOMO-LUMO Gap F Blue Shift (Shorter λem)

Caption: Influence of structural modifications on fluorescent properties.

Advanced Applications and Mechanistic Insights

Sensing Metal Ions

The pyridyl nitrogen and often an adjacent oxazole nitrogen can form a chelation pocket for metal ions. This binding event alters the electronic structure of the fluorophore. In many designs, the free probe is non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) quenching. Upon binding a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response, a mechanism known as chelation-enhanced fluorescence (CHEF).[5]

G cluster_free Free Probe cluster_bound Probe + Metal Ion Probe_Free Pyridyl-Oxazole Fluorophore PET PET Quenching Probe_Free->PET Ion Metal Ion (e.g., Fe³⁺) No_Light Weak/No Fluorescence PET->No_Light Probe_Bound Chelated Complex No_PET PET Inhibited Probe_Bound->No_PET Light Strong Fluorescence No_PET->Light Ion->Probe_Bound

Caption: Mechanism of a "turn-on" metal ion sensor.

Two-Photon Microscopy (TPM)

TPM utilizes the simultaneous absorption of two lower-energy (typically near-infrared) photons to excite a fluorophore, which then emits a higher-energy photon.[16] This provides intrinsic 3D sectioning, deeper tissue penetration, and reduced phototoxicity compared to conventional one-photon confocal microscopy.[15][16] The extended π-conjugated systems of many this compound derivatives give them significant two-photon absorption cross-sections, making them excellent candidates for this advanced imaging modality, particularly for in-vivo and thick tissue sample imaging.[4][15][18]

Troubleshooting & Best Practices

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Signal - Probe concentration too low.- Incorrect filter sets.- Photobleaching.- Probe is not cell-permeable.- Increase probe concentration or incubation time.- Verify filter compatibility with probe's spectra.[21]- Reduce laser power/exposure time; use an antifade reagent.[20]- Check literature for probe permeability or try permeabilization (for fixed cells).
High Background - Probe concentration too high.- Insufficient washing.- Probe precipitation in media.- Perform a concentration titration to find the optimal S/N.- Increase the number and duration of wash steps.[20]- Ensure stock solution is fully dissolved before diluting; vortex working solution.
Cell Damage/Death (Phototoxicity) - Excitation light intensity is too high.- Prolonged or repeated exposure to light.- Use the lowest possible laser power and shortest exposure time.[19]- Turn off the excitation light source when not actively acquiring images.[19]- Use a more sensitive camera or a brighter fluorophore.[19]
Non-specific Staining - Probe aggregation.- Hydrophobic interactions with various cellular components.- Lower the final probe concentration.- Include a non-ionic surfactant like Pluronic F-127 in the staining solution to reduce aggregation.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and powerful platform for the development of novel fluorescent probes. Their tunable photophysical properties, combined with inherent sensitivity to their environment, have enabled a wide range of bioimaging applications from organelle tracking to the specific detection of metal ions and pH. As synthetic methodologies become more advanced and our understanding of structure-property relationships deepens, we can expect the emergence of next-generation pyridyl-oxazole probes with even greater brightness, photostability, and targeting specificity. These tools will undoubtedly continue to illuminate complex biological processes, providing critical insights for both fundamental research and drug development.

References

Application Note: A Researcher's Guide to the Photophysical Characterization of Pyridyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Luminous World of Pyridyl-Oxazoles

Pyridyl-oxazoles are a fascinating class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their rigid, π-conjugated structure, which combines an electron-deficient pyridine ring with an electron-rich oxazole ring, gives rise to unique and tunable photophysical properties.[1][2] These molecules are at the forefront of materials science, serving as core components in Organic Light-Emitting Diodes (OLEDs), and are invaluable in biomedical research as fluorescent probes and sensors.[3]

The utility of a pyridyl-oxazole derivative is fundamentally dictated by its photophysical behavior: how it absorbs light and how it dissipates that energy. Understanding properties such as absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime is critical for designing molecules with tailored functions. This guide provides a comprehensive experimental framework for the detailed photophysical characterization of novel pyridyl-oxazole derivatives. It is designed to be a practical resource, explaining not just the "how" but the "why" behind each step, ensuring robust and reproducible results.

Foundational Photophysical Concepts

Before delving into the protocols, it is essential to understand the key parameters we aim to measure. The interaction of a molecule with light is elegantly described by the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.[4][5]

  • Absorption (Excitation): A molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). The wavelength of maximum absorption is denoted as λ_abs_.

  • Fluorescence Emission: After a brief period in the excited state (the "excited-state lifetime"), the molecule can relax back to the ground state by emitting a photon.[5] This emitted light is of lower energy (longer wavelength) than the absorbed light. The wavelength of maximum emission is λ_em_.

  • Stokes Shift: This is the difference in wavelength (or energy) between the absorption and emission maxima (λ_em_ - λ_abs_). A large Stokes shift is often desirable, especially in bio-imaging, as it facilitates the separation of the emission signal from the excitation light.

  • Fluorescence Quantum Yield (Φ_F_): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[6][7] A value of 1.0 indicates that every absorbed photon results in an emitted photon.

  • Fluorescence Lifetime (τ_F_): This is the average time a molecule spends in the excited state before returning to the ground state.[8] It is an intrinsic property of the fluorophore and can be sensitive to its local environment.[9]

  • Solvatochromism: This refers to the change in the color of a substance when dissolved in different solvents.[10][11] For pyridyl-oxazoles, which often possess a charge-transfer character, the absorption and emission spectra can be highly sensitive to solvent polarity.[12][13] Studying this phenomenon provides deep insights into the electronic structure of the molecule.

Experimental Workflow and Instrumentation

A systematic approach is crucial for a thorough photophysical investigation. The general workflow involves preparing a series of solutions, performing spectroscopic measurements, and analyzing the resulting data.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Characterization P1 Synthesize & Purify Pyridyl-Oxazole P2 Prepare Stock Solution (e.g., 1 mM in DMSO/THF) P1->P2 P3 Prepare Dilutions in Solvents of Varying Polarity P2->P3 M1 UV-Vis Absorption (Spectrophotometer) P3->M1 M2 Steady-State Fluorescence (Spectrofluorometer) P3->M2 M3 Time-Resolved Fluorescence (TCSPC System) P3->M3 A1 Determine λ_abs_ & Molar Absorptivity (ε) M1->A1 A2 Determine λ_em_ & Stokes Shift M2->A2 A3 Calculate Fluorescence Quantum Yield (Φ_F_) M2->A3 (relative to standard) A4 Determine Fluorescence Lifetime (τ_F_) M3->A4 A5 Analyze Solvatochromic Shifts (Lippert-Mataga Plots) A1->A5 A2->A5

Caption: Experimental workflow for photophysical characterization.

Core Instrumentation:

  • UV-Vis Spectrophotometer: Used to measure the absorbance of the sample across a range of wavelengths.

  • Spectrofluorometer (Fluorimeter): The workhorse instrument for measuring fluorescence. It consists of an excitation source, a sample holder, and an emission detector. Modern instruments provide corrected emission spectra, which is crucial for accurate quantum yield measurements.[14]

  • Time-Correlated Single Photon Counting (TCSPC) System: The most common and accurate technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.[15][16][17] It involves exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse.[18]

Detailed Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is paramount to avoid artifacts. Spectroscopic-grade solvents must be used to prevent interference from fluorescent impurities. Concentrations are kept low to avoid aggregation and inner-filter effects, where the sample itself reabsorbs the emitted light.

Procedure:

  • Prepare a concentrated stock solution (e.g., 1 mM) of the purified pyridyl-oxazole compound in a suitable solvent like THF or DMSO.

  • From this stock, create a working solution (e.g., 10 µM) in the solvent of interest.

  • For all fluorescence measurements, prepare a series of dilutions from the working solution such that the absorbance at the excitation wavelength is below 0.1.[6][19] This is the most critical step to ensure the linearity of the fluorescence response and avoid inner-filter effects.

  • For solvatochromism studies, prepare parallel sets of dilutions in a range of spectroscopic-grade solvents of varying polarity (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, ethanol, water).

Protocol 2: UV-Vis Absorption and Steady-State Fluorescence

Rationale: This protocol establishes the fundamental absorption and emission characteristics. By exciting at the absorption maximum (λ_abs_), we ensure the most efficient fluorescence emission.

Procedure:

  • Blank Correction: Use a cuvette containing only the pure solvent to record a baseline/blank spectrum in both the spectrophotometer and spectrofluorometer.

  • Absorption Spectrum:

    • Place the sample cuvette (1 cm path length) in the UV-Vis spectrophotometer.

    • Scan a suitable wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorbance (λ_abs_).

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorption coefficient (ε) from a solution of known concentration.

  • Emission Spectrum:

    • Place the sample cuvette in the spectrofluorometer.

    • Set the excitation wavelength to the determined λ_abs_.

    • Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

    • Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to well past the emission peak.

    • Identify the wavelength of maximum fluorescence emission (λ_em_).

  • Excitation Spectrum:

    • Set the emission detector to the determined λ_em_.

    • Scan the excitation monochromator over the absorption range.

    • Self-Validation: The resulting excitation spectrum should closely match the absorption spectrum. A significant deviation can indicate the presence of fluorescent impurities or complex formation.

Protocol 3: Relative Fluorescence Quantum Yield (Φ_F_) Determination

Rationale: The comparative method is the most common and reliable way to measure Φ_F_. It involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield. The key principle is that if the standard and sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[14]

Procedure:

  • Select a Standard: Choose a reference standard whose absorption and emission profiles overlap with your sample.[19] For pyridyl-oxazoles emitting in the blue-green region, common standards include Quinine Sulfate (in 0.5 M H₂SO₄, Φ_F_ = 0.54) or Coumarin 1 (in ethanol, Φ_F_ = 0.73).

  • Prepare Solutions: Prepare a series of 5-6 dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength remains below 0.1 for all solutions.[14]

  • Measure Absorbance: Record the absorbance of each solution at the same excitation wavelength (λ_ex_).

  • Measure Fluorescence:

    • Using identical instrument settings (λ_ex_, slit widths), record the corrected fluorescence emission spectrum for each of the sample and standard solutions.

    • Integrate the area under each emission curve to get the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • The plots should be linear and pass through the origin.[14] Determine the slope (Gradient, or Grad) of each line.

    • Calculate the quantum yield of the sample (Φ_S_) using the following equation:

      Φ_S_ = Φ_R_ × (Grad_S_ / Grad_R_) × (n_S_² / n_R_²)

      Where:

      • Φ_R_ is the quantum yield of the reference.

      • Grad_S_ and Grad_R_ are the gradients for the sample and reference, respectively.

      • n_S_ and n_R_ are the refractive indices of the sample and reference solvents.[7]

Protocol 4: Fluorescence Lifetime (τ_F_) Measurement via TCSPC

Rationale: TCSPC measures the decay of fluorescence intensity over time following a short pulse of light. This decay is often exponential and characterized by the lifetime (τ_F_), providing insights into the excited state dynamics and its interaction with the environment.[8][18]

Procedure:

  • Instrument Setup:

    • Use a pulsed light source (e.g., diode laser or pulsed LED) with a wavelength near the sample's λ_abs_.

    • Select appropriate detectors and electronics capable of picosecond time resolution.

  • Measure Instrument Response Function (IRF):

    • Record a "scatter" signal from a non-fluorescent, light-scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer). This measures the temporal profile of the excitation pulse and the response time of the detection system.

  • Sample Measurement:

    • Replace the scattering solution with your fluorescent sample (absorbance < 0.1).

    • Collect photon arrival time data until a sufficient number of counts (e.g., 10,000 in the peak channel) are accumulated in the decay histogram for good statistics.

  • Data Analysis:

    • Use specialized software to perform an iterative reconvolution fit of the sample decay data. The software will fit a theoretical exponential decay model (or multi-exponential, if needed) to the experimental data, taking the measured IRF into account.

    • The output of the fit will be the fluorescence lifetime (τ_F_) and a chi-squared (χ²) value, which indicates the goodness of the fit (a value close to 1.0 is ideal).

Data Presentation and Interpretation

Summarizing the collected data in a clear, tabular format is essential for comparison and analysis.

Table 1: Example Photophysical Data for a Pyridyl-Oxazole Derivative in Different Solvents

SolventPolarity Indexλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Φ_F_τ_F_ (ns)
Toluene2.4350425750.852.5
THF4.0355450950.702.1
Acetonitrile5.83624881260.451.5
Ethanol4.33605051450.301.1

Interpretation: The data in Table 1 would indicate significant positive solvatochromism, where the emission peak red-shifts dramatically with increasing solvent polarity. This is characteristic of a molecule with a larger dipole moment in the excited state than in the ground state, a common feature in push-pull fluorophores like many pyridyl-oxazoles.[11] The corresponding decrease in quantum yield and lifetime in more polar solvents suggests that non-radiative decay pathways become more prominent, potentially due to solvent relaxation effects that stabilize the excited state and reduce the energy gap to the ground state.[9]

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive characterization of pyridyl-oxazole derivatives. By systematically measuring absorption, emission, quantum yield, and lifetime, researchers can build a complete photophysical profile of their compounds. This detailed understanding is the critical first step in rationally designing and optimizing these versatile molecules for advanced applications in medicine, materials science, and beyond.

References

Application Notes: 5-(2-Pyridyl)-1,3-oxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique electronic properties and structural rigidity of the 5-(2-pyridyl)-1,3-oxazole scaffold have positioned it as a highly valuable and versatile building block in modern organic synthesis. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, tailored for researchers, medicinal chemists, and material scientists. We present detailed, field-tested protocols for its preparation via the Van Leusen oxazole synthesis and its subsequent functionalization through a robust Suzuki-Miyaura cross-coupling reaction. The underlying principles, mechanistic insights, and practical considerations for its use in constructing complex molecular architectures, including advanced ligands for catalysis and functional materials, are discussed.

Introduction: The Strategic Value of the Pyridyl-Oxazole Moiety

The this compound unit is more than a simple heterocyclic compound; it is a privileged scaffold that masterfully combines the distinct chemical personalities of a π-deficient pyridine ring and a π-excessive oxazole ring. This electronic arrangement imparts a unique set of properties that chemists can exploit for various strategic applications.

  • Coordination Chemistry: The pyridine nitrogen and the oxazole nitrogen form a powerful bidentate N,N-chelate system. This motif is fundamental to the design of sophisticated ligands for transition metal catalysis, enabling fine-tuning of the metal center's electronic and steric environment.[1] These complexes are explored in reactions ranging from polymerization to asymmetric catalysis.[2]

  • Medicinal Chemistry: The oxazole ring is a common feature in numerous natural products and pharmacologically active compounds, known for its ability to engage in hydrogen bonding and its metabolic stability.[3][4] The adjacent pyridine ring can further modulate solubility, polarity, and receptor-binding interactions, making the combined scaffold a frequent target in drug discovery programs for anticancer and antimicrobial agents.

  • Materials Science: The rigid, planar structure and tunable electronic properties of pyridyl-oxazole derivatives make them excellent candidates for organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs).[5][6] As ligands in MOFs, they can direct the assembly of porous structures with tailored properties for gas storage or heterogeneous catalysis.[7]

This guide will focus on the practical synthesis and manipulation of this key building block.

Synthesis of this compound: The Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and highly efficient method for constructing the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[8] This reaction is prized for its reliability and operational simplicity.

Mechanistic Rationale

The success of the Van Leusen synthesis hinges on the unique reactivity of TosMIC. The reaction proceeds through a well-defined, base-mediated pathway that ensures high yields of the desired oxazole. Understanding this mechanism is crucial for troubleshooting and optimization.

  • Deprotonation: A base, typically potassium carbonate (K₂CO₃), abstracts the acidic proton from the methylene group of TosMIC, generating a nucleophilic carbanion.[9]

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.

  • Intramolecular Cyclization: The resulting alkoxide intermediate undergoes a 5-exo-trig cyclization, attacking the electrophilic isocyanide carbon to form a five-membered oxazoline intermediate.

  • Elimination & Aromatization: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid) and a proton, leading to the formation of the stable, aromatic oxazole ring.[3]

The use of methanol as a solvent is advantageous as it readily dissolves the reagents and the K₂CO₃ base, while its protic nature facilitates the proton transfer steps involved in the mechanism.

Van_Leusen_Mechanism Start Reagents: 2-Pyridinecarboxaldehyde TosMIC K₂CO₃ (Base) Step1 Step 1: Deprotonation Base removes acidic proton from TosMIC. Start->Step1 Intermediate1 TosMIC Anion (Nucleophile) Step1->Intermediate1 Step2 Step 2: Nucleophilic Addition Anion attacks aldehyde carbonyl. Intermediate1->Step2 Intermediate2 Alkoxide Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization 5-exo-trig ring closure. Intermediate2->Step3 Intermediate3 Oxazoline Intermediate Step3->Intermediate3 Step4 Step 4: Elimination Base-mediated removal of Tosyl group & aromatization. Intermediate3->Step4 Product Product: This compound Step4->Product

Caption: Workflow of the Van Leusen Oxazole Synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Van Leusen procedures for aromatic aldehydes.[10]

Materials:

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.5 eq) and anhydrous methanol (to make a ~0.1 M solution with respect to the aldehyde). Stir the suspension vigorously.

  • Addition of Reagents: Add 2-pyridinecarboxaldehyde (1.0 eq) and TosMIC (1.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up (Solvent Removal): After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of hexane/ethyl acetate) to afford this compound as a clear yellow liquid or low-melting solid.[1]

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

Technique Expected Data for this compound
¹H NMR Signals corresponding to the pyridine and oxazole ring protons. The oxazole protons typically appear as singlets in the aromatic region.
¹³C NMR Resonances for all 8 unique carbon atoms in the molecule. The carbon atoms of the oxazole ring will have characteristic shifts.
IR Spec. C-H stretching (aromatic), C=N and C=C stretching vibrations characteristic of the heteroaromatic rings.
Mass Spec. Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (C₈H₆N₂O, MW: 146.15).
Yield 70-85% (typical for this reaction)

Application in Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A primary application of this compound is as a scaffold for building more complex molecules via cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[11][12] To use our building block, it must first be halogenated, typically at a specific position on either the oxazole or pyridine ring, to serve as the electrophilic partner.

Mechanistic Rationale of the Suzuki Coupling

The catalytic cycle of the Suzuki reaction is a cornerstone of modern synthetic chemistry. A general understanding is vital for selecting the appropriate conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyridyl-oxazole, forming a Pd(II) complex. This is often the rate-determining step.[11]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) coordinates to the palladium center. In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group is transferred from boron to palladium, regenerating the borate salt. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Product R¹-R² T_Complex [R¹-Pd(II)L₂-R²] OA_Complex->T_Complex T_label Transmetalation T_Complex->Pd0 T_Complex->Product RE_label Reductive Elimination OA_label Oxidative Addition Reagents1 R¹-X (Halo-Pyridyl-Oxazole) Reagents1->OA_Complex Reagents2 R²-B(OH)₂ + Base Reagents2->T_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol: Suzuki Coupling of a Halogenated this compound Derivative

This protocol provides a general method for the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid. The specific position of bromination (e.g., on the pyridine or oxazole ring) will dictate the final product structure.[13][14]

Materials:

  • Bromo-5-(2-pyridyl)-1,3-oxazole derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [Pd(dppf)Cl₂] or Pd(PPh₃)₄ (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane or DME/Water mixture (degassed)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques to prevent catalyst degradation. All solvents must be thoroughly degassed prior to use.

  • Reaction Setup: In a Schlenk tube or oven-dried flask, combine the bromo-pyridyl-oxazole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane:Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Optimization and Data

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The table below summarizes typical conditions.

Parameter Condition 1 (General) Condition 2 (For Challenging Substrates) Rationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ with phosphine ligand (e.g., SPhos)Phosphine ligands can stabilize the Pd(0) state and facilitate oxidative addition.[13]
Base K₂CO₃Cs₂CO₃ or K₃PO₄Stronger, more soluble bases can accelerate the transmetalation step, especially with electron-poor boronic acids.
Solvent Dioxane/H₂O (4:1)Toluene or DMF (anhydrous)The presence of water can aid in dissolving the base and boronic acid, but anhydrous conditions are sometimes required.
Temperature 80-100 °C100-120 °CHigher temperatures can overcome the activation barrier for the oxidative addition step.
Yield 60-95%Dependent on substratesYields are highly substrate-dependent.

Broader Applications and Future Outlook

Beyond Suzuki couplings, the this compound scaffold is amenable to a wide array of synthetic transformations:

  • Other Cross-Coupling Reactions: Halogenated derivatives can readily participate in Stille, Heck, and Sonogashira coupling reactions, providing access to vinyl, alkynyl, and other functionalized analogues.[9][15]

  • Direct C-H Arylation: Under specific palladium-catalyzed conditions, direct arylation at the C2 position of the oxazole ring can be achieved, offering a more atom-economical route to functionalization without prior halogenation.[16]

  • Ligand Synthesis for Catalysis: The core scaffold can be elaborated into more complex ligand systems, such as chiral BOX (bisoxazoline) analogues, for use in asymmetric catalysis.

  • Coordination-Driven Self-Assembly: As a multitopic ligand, it can be used to construct discrete supramolecular structures or extended metal-organic frameworks (MOFs) with interesting topologies and properties for gas separation or sensing.[5]

The continued development of novel synthetic methods will undoubtedly expand the utility of this compound, solidifying its role as a cornerstone building block for innovation in medicine, materials, and catalysis.

References

Application Notes and Protocols for Screening 5-(2-Pyridyl)-1,3-oxazole Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyridyl-Oxazoles in an Era of Antibiotic Resistance

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Consequently, the discovery and development of novel antibacterial agents with unique mechanisms of action are of paramount importance. Among the myriad of heterocyclic compounds explored for therapeutic potential, 5-(2-Pyridyl)-1,3-oxazole derivatives have emerged as a promising scaffold. The oxazole ring is a key structural motif in many natural and synthetic bioactive molecules, and its combination with a pyridyl moiety offers intriguing possibilities for modulating antibacterial activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound derivatives for antibacterial efficacy. The protocols herein are designed to be robust and are grounded in established methodologies to ensure data integrity and reproducibility.

PART 1: Foundational Knowledge and Experimental Design

Before embarking on the screening process, it is crucial to understand the underlying principles that guide the experimental design. The primary objective is to determine the inhibitory and, potentially, the cidal (killing) activity of the synthesized compounds against a panel of clinically relevant bacteria.

1.1. Rationale for Compound Selection and Synthesis

The this compound scaffold can be synthesized through various established organic chemistry routes. A common approach involves the reaction of a corresponding α,β-unsaturated aldehyde with TosMIC (tosylmethyl isocyanide) in what is known as the van Leusen oxazole synthesis.[1][2] Modifications to the pyridyl ring or substitutions at other positions on the oxazole can lead to a library of derivatives with diverse physicochemical properties, which may, in turn, influence their antibacterial spectrum and potency.

1.2. Selection of Bacterial Strains

A well-curated panel of bacterial strains is essential for a comprehensive preliminary screening. This panel should ideally include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213) and Enterococcus faecalis (e.g., ATCC 29212).[3] These are significant human pathogens known for causing a range of infections.

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), and Klebsiella pneumoniae (e.g., ATCC 700603).[3][4] These are often associated with nosocomial infections and can exhibit high levels of antibiotic resistance.

  • Multidrug-Resistant (MDR) Strains: Including well-characterized MDR strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), can provide early insights into the potential of the compounds to overcome existing resistance mechanisms.[4][5]

1.3. Overview of the Screening Workflow

The screening process is a tiered approach, starting with a primary qualitative or semi-quantitative assay to identify "hits," followed by more rigorous quantitative methods to characterize the most promising compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation Primary_Screen Disk Diffusion Assay Identify_Hits Identify Compounds with Zones of Inhibition Primary_Screen->Identify_Hits Qualitative Assessment MIC Broth Microdilution for MIC Determination Identify_Hits->MIC Hits Progress MBC Subculturing for MBC Determination MIC->MBC For Bactericidal/Bacteriostatic Differentiation Data_Analysis Data Analysis and Comparison MBC->Data_Analysis Lead_Selection Selection of Lead Compounds Data_Analysis->Lead_Selection

Caption: High-level workflow for antibacterial screening of novel compounds.

PART 2: Detailed Protocols and Methodologies

2.1. Laboratory Safety Precautions

Working with chemical compounds and pathogenic bacteria necessitates strict adherence to safety protocols.

  • Always work in a designated microbiology laboratory, and for certain pathogens, a Biosafety Level 2 (BSL-2) facility is required.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[7][8]

  • All work with bacterial cultures should be performed in a biological safety cabinet (BSC) to prevent contamination and exposure.

  • Decontaminate all work surfaces with a suitable disinfectant (e.g., 70% ethanol or 10% bleach solution) before and after each experiment.[7][9]

  • All contaminated materials (e.g., pipette tips, culture plates) must be decontaminated, typically by autoclaving, before disposal.[7][9]

2.2. Protocol 1: Kirby-Bauer Disk Diffusion Assay (Primary Screening)

The Kirby-Bauer method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[10][11] It provides a rapid and visual indication of antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates.[12]

  • Sterile cotton swabs.

  • Sterile blank paper disks (6 mm diameter).

  • Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic disks (e.g., ampicillin, ciprofloxacin).

  • Negative control disks (impregnated with the solvent used for the test compounds).

  • Bacterial cultures grown to a 0.5 McFarland turbidity standard.[13]

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[10]

  • Disk Application:

    • Aseptically apply sterile blank paper disks to the inoculated agar surface.

    • Pipette a standardized volume (e.g., 10 µL) of each test compound solution onto a corresponding disk.

    • Apply positive and negative control disks.

    • Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[12]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[13]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[11] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[14]

2.3. Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][15] This is a crucial step for characterizing the potency of the "hit" compounds from the primary screen. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of the test compounds.

  • Positive control antibiotic.

  • Bacterial inoculum prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15][18]

Procedure:

  • Plate Preparation:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate for each compound to be tested.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[18]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.[18]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[18][19]

G cluster_0 MIC Determination Workflow start Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Inoculate Wells with Standardized Bacterial Suspension start->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Visually Inspect for Turbidity and Determine MIC incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2.4. Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[20][21] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Materials:

  • MHA plates.

  • Microtiter plates from the completed MIC assay.

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[18]

  • Plating: Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[18]

  • MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][20]

PART 3: Data Presentation and Interpretation

3.1. Tabulating Results

For clear comparison and analysis, the screening data should be presented in a structured tabular format.

Table 1: Example of Primary Screening Results (Disk Diffusion)

Compound ID Concentration on Disk (µg) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
PYO-001 50 15 8
PYO-002 50 0 0
PYO-003 50 22 18
Ciprofloxacin 5 25 30

| DMSO | - | 0 | 0 |

Table 2: Example of Quantitative Antibacterial Activity

Compound ID MIC (µg/mL) vs. S. aureus MBC (µg/mL) vs. S. aureus MBC/MIC Ratio Interpretation
PYO-003 4 8 2 Bactericidal
PYO-001 16 >64 >4 Bacteriostatic

| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |

3.2. Interpreting the Data

  • MIC: A lower MIC value indicates higher potency of the compound.

  • MBC/MIC Ratio: This ratio is a key indicator of whether a compound is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]

  • Spectrum of Activity: By comparing the activity against Gram-positive and Gram-negative bacteria, you can determine if the compounds have a broad or narrow spectrum of activity.

Conclusion

This application note provides a structured and detailed framework for the initial antibacterial screening of this compound derivatives. By following these standardized protocols, researchers can generate reliable and comparable data, which is essential for the identification and advancement of new antibacterial lead compounds. Further studies, including mechanism of action, toxicity, and in vivo efficacy, will be necessary for the most promising candidates identified through this screening cascade.

References

Application Notes and Protocols: Developing and Utilizing 5-(2-Pyridyl)-1,3-oxazole Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 5-(2-Pyridyl)-1,3-oxazole Scaffolds in Fluorescent Sensing

In the dynamic fields of chemical biology and drug development, fluorescent probes have emerged as indispensable tools for visualizing and quantifying biological events with high sensitivity and spatiotemporal resolution.[1] Among the myriad of fluorogenic scaffolds, the this compound core represents a particularly compelling class of compounds. This heterocyclic system uniquely combines the electron-deficient nature of the pyridine ring with the π-rich 1,3-oxazole moiety, creating a versatile platform for the design of "turn-on" fluorescent sensors.

The key to their functionality lies in the bidentate chelating site formed by the pyridine and oxazole nitrogen atoms. In the unbound state, these probes often exhibit low fluorescence due to photoinduced electron transfer (PET) processes.[2] Upon coordination with a target analyte, such as a metal ion, this PET pathway is inhibited, leading to a significant enhancement in fluorescence intensity. This "off-on" switching mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound based fluorescent probes, offering detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the this compound Core

A robust and widely adopted method for the synthesis of 5-substituted 1,3-oxazoles is the Van Leusen reaction.[3][4][5] This reaction utilizes p-Toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde precursor, in this case, pyridine-2-carboxaldehyde.[4][6]

Causality in Synthesis: Why the Van Leusen Reaction?

The Van Leusen reaction is favored for its operational simplicity, mild reaction conditions, and the commercial availability of the starting materials. The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon.[3][4] The use of a base, such as potassium carbonate, is critical for the deprotonation of TosMIC, initiating the nucleophilic attack on the aldehyde. The subsequent cyclization and elimination of p-toluenesulfinic acid are facile, leading to the formation of the stable aromatic oxazole ring.

Van Leusen Synthesis PyCHO Pyridine-2-carboxaldehyde Intermediate Oxazoline Intermediate PyCHO->Intermediate TosMIC TosMIC (p-Toluenesulfonylmethyl isocyanide) TosMIC->Intermediate Base K2CO3, MeOH Base->Intermediate Product This compound Intermediate->Product Elimination Byproduct - TosH (p-Toluenesulfinic acid)

Caption: Van Leusen synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Pyridine-2-carboxaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask, add pyridine-2-carboxaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of 0.1 M with respect to the aldehyde.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.

Part 2: Photophysical Characterization

A thorough understanding of the photophysical properties of the synthesized probe is essential for its application as a fluorescent sensor.

Protocol 2: Spectroscopic Characterization

Materials:

  • Synthesized this compound probe

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum to determine the maximum absorption wavelength (λabs).

  • Fluorescence Spectroscopy:

    • Using the same solution, record the emission spectrum by exciting at the λabs. Determine the maximum emission wavelength (λem).

    • Record the excitation spectrum by setting the emission wavelength to λem.

  • Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Data Analysis: Calculate the Stokes shift (in nm) as the difference between λem and λabs.

PropertyTypical Value RangeSignificance
λabs (nm) 280 - 350Wavelength of maximum light absorption.
λem (nm) 350 - 450Wavelength of maximum fluorescence emission.
Stokes Shift (nm) 50 - 100Larger shifts are desirable to minimize self-absorption.
Quantum Yield (ΦF) 0.01 - 0.1 (unbound)Efficiency of fluorescence; a low initial value is ideal for "turn-on" probes.

Part 3: Application as a Fluorescent Sensor for Metal Ions

The bidentate nature of the this compound core makes it an excellent candidate for sensing various metal ions.[1] The chelation of a metal ion restricts intramolecular rotations and blocks the PET pathway, resulting in a "turn-on" fluorescence response.

Sensing Mechanism Probe_Free Probe (Low Fluorescence) PET Active Probe_Bound Probe-Metal Complex (High Fluorescence) PET Blocked Probe_Free->Probe_Bound Chelation Metal_Ion + Metal Ion (e.g., Zn²⁺)

Caption: "Turn-on" fluorescence sensing mechanism.

Protocol 3: Metal Ion Titration

Materials:

  • Stock solution of the this compound probe (1 mM in DMSO)

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, CuCl₂, NiCl₂) (10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Test Solution: In a cuvette, prepare a solution of the probe (e.g., 10 µM) in the buffer solution.

  • Initial Measurement: Record the fluorescence emission spectrum of the probe solution alone.

  • Titration:

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Selectivity Study: Repeat the titration with a range of different metal ions to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at λem against the concentration of the metal ion to determine the detection limit and binding stoichiometry (using a Job's plot).

Part 4: Application in Live Cell Imaging

The ability to visualize analytes within living cells is a powerful application of these probes.[7]

Causality in Protocol Design: Ensuring Biocompatibility and Effective Staining

Successful live-cell imaging requires careful consideration of several factors. The probe must be cell-permeable and exhibit low cytotoxicity.[8] The choice of incubation time and concentration is a critical balance between achieving sufficient intracellular signal and minimizing off-target effects. Washing steps are essential to remove extracellular probe, reducing background fluorescence and improving image quality.[7] Maintaining physiological conditions (37°C, 5% CO₂) during imaging is paramount for cell viability.

Live Cell Imaging Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Loading 2. Probe Incubation (e.g., 10 µM, 30 min) Cell_Culture->Probe_Loading Washing 3. Wash (3x with PBS) Probe_Loading->Washing Analyte_Treatment 4. Analyte Treatment (e.g., ZnCl₂) Washing->Analyte_Treatment Imaging 5. Fluorescence Microscopy Analyte_Treatment->Imaging

Caption: General workflow for live-cell imaging.

Protocol 4: Live Cell Imaging of Intracellular Metal Ions

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound probe stock solution (1 mM in DMSO)

  • Metal salt solution (e.g., ZnCl₂)

  • Glass-bottom dishes or multi-well plates suitable for imaging

  • Confocal or fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes until they reach 60-70% confluency.[9]

  • Probe Loading:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add fresh, serum-free medium containing the probe at a final concentration of 5-10 µM.

    • Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any extracellular probe.[8]

  • Imaging (Baseline): Add fresh medium and acquire baseline fluorescence images of the cells.

  • Analyte Treatment: Add the metal salt solution to the medium to achieve the desired final concentration and incubate for a suitable time (e.g., 15-30 minutes).

  • Imaging (Post-Treatment): Acquire fluorescence images to observe the change in intracellular fluorescence.

Protocol 5: Cytotoxicity Assay (MTT Assay)

Materials:

  • HeLa cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the probe.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of "turn-on" fluorescent probes. The straightforward synthesis via the Van Leusen reaction, coupled with their favorable photophysical properties and effective chelation capabilities, makes them highly valuable tools for researchers in chemistry, biology, and medicine. The protocols outlined in this guide offer a solid foundation for the synthesis, characterization, and application of these probes in both solution-based sensing and live-cell imaging.

References

Troubleshooting & Optimization

purification challenges of 5-(2-Pyridyl)-1,3-oxazole and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-(2-Pyridyl)-1,3-oxazole. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols to address the unique purification challenges presented by this heterocyclic compound. Our focus is on explaining the causality behind experimental choices to empower you to solve problems effectively in your own laboratory setting.

Section 1: Core Purification Challenges & FAQs

This section addresses the most common questions and issues encountered during the purification of this compound. The molecule's key features—a basic pyridine nitrogen and an electron-rich oxazole ring—are central to both its utility and its purification complexity.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking severely on my silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how do I fix it?

A: This is the most common issue and is caused by the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant tailing or "streaking."

Solutions:

  • Deactivate the Silica: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent system. A common starting point is 0.5-1% triethylamine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.

  • Alternative Purification: Forgoing chromatography altogether in favor of an acid-base extraction may be the most efficient route (see Protocol 2).

Q2: My final yield is very low after purification. Where could my product be going?

A: Low yields can stem from several factors beyond suboptimal reaction conditions.[2]

  • Decomposition on Silica: As mentioned in Q1, strong binding to acidic silica gel can not only cause streaking but also lead to on-column decomposition of sensitive molecules.[1] Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.

  • Inefficient Extraction: During an aqueous workup or extraction, incomplete phase separation or using an insufficient volume/number of extractions can lead to product loss.

  • Product Instability: The oxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other degradation pathways, especially at elevated temperatures.[3]

Q3: I'm attempting an acid-base extraction, but my recovery is poor. What am I doing wrong?

A: Acid-base extraction is a powerful technique for this molecule but requires careful pH control.

  • Incomplete Protonation/Deprotonation: The pKa of the conjugate acid of pyridine is approximately 5.2. To efficiently extract your compound into the aqueous acid layer, the pH should be at least 2 units below the pKa (i.e., pH < 3). To recover it from the aqueous layer, the pH must be raised to at least 2 units above the pKa (i.e., pH > 7.2, though pH 8-10 is safer) to ensure the pyridine is fully deprotonated and no longer water-soluble.

  • Insufficient Back-Extraction: A single extraction is rarely sufficient. To ensure complete recovery, you must extract the solution multiple times (e.g., 3x with fresh organic solvent).

Q4: What are the most likely impurities from a Van Leusen synthesis of this compound?

A: The Van Leusen oxazole synthesis reacts an aldehyde (2-pyridinecarboxaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC).[4]

  • Unreacted Starting Materials: Residual 2-pyridinecarboxaldehyde and TosMIC.

  • TosMIC-derived byproducts: Decomposition products of TosMIC can be present.

  • Intermediate Oxazoline: Incomplete elimination of the tosyl group can leave the 4-tosyl-4,5-dihydro-1,3-oxazole intermediate.[5]

Section 2: Troubleshooting Workflows & Logic

Effective troubleshooting is a systematic process. The following diagrams illustrate logical workflows for diagnosing and solving common purification problems.

Diagram 1: General Purification Strategy Workflow

A Crude Reaction Mixture B Analyze by TLC (e.g., 7:3 Hex/EtOAc +/- 1% Et3N) A->B C Assess Complexity & Polarity B->C D Is the product the major spot with good separation from impurities? C->D H Are impurities neutral / non-basic? C->H E High Purity / Crystalline Solid? D->E Yes G Column Chromatography (Protocol 1) D->G No E->C No F Recrystallization (Protocol 3) E->F Yes J Pure Product F->J G->J H->G No I Acid-Base Extraction (Protocol 2) H->I Yes I->J

Caption: Decision workflow for selecting the appropriate purification method.

Diagram 2: Troubleshooting Flash Column Chromatography

start Start Column prob Problem Observed? start->prob streaking Streaking or No Elution? prob->streaking Yes end Collect Pure Fractions prob->end No decomp New Spots on TLC (Decomposition)? streaking->decomp No sol1 Solution: Add 0.5-1% Et3N to eluent streaking->sol1 Yes sol2 Solution: Increase eluent polarity (e.g., add more EtOAc or MeOH) decomp->sol2 No sol3 Solution: Switch to neutral alumina or use Acid-Base Extraction decomp->sol3 Yes sol1->start sol2->start

Caption: A troubleshooting decision tree for column chromatography issues.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most effective purification methods for this compound.

Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography

This method is ideal when impurities have similar basicity but different polarities from the desired product.

1. Preparation of Deactivated Eluent:

  • Prepare your primary eluent system (e.g., 70:30 Hexane:Ethyl Acetate) based on TLC analysis.
  • To this eluent, add triethylamine (Et₃N) to a final concentration of 1% (v/v). For example, add 10 mL of Et₃N to 990 mL of your chosen eluent. This mixture is your mobile phase.

2. Column Packing:

  • Prepare a slurry of silica gel in the deactivated eluent.
  • Pack your column as you normally would, ensuring a well-compacted bed free of air bubbles.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or the prepared eluent.
  • Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product).
  • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
  • Gently load this dry powder onto the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the deactivated mobile phase.
  • Collect fractions and monitor them by TLC (using a TLC tank containing eluent with Et₃N).
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure.
  • Expert Tip: Triethylamine is high-boiling. To remove residual amounts, co-evaporate the product with toluene or dichloromethane several times.

Protocol 2: Purification by Acid-Base Extraction

This is a highly efficient method for separating the basic this compound from neutral or acidic impurities.[6][7]

1. Dissolution:

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

2. Acidic Extraction (Isolating the Base):

  • Transfer the organic solution to a separatory funnel.
  • Add an equal volume of 1 M hydrochloric acid (HCl).
  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
  • Allow the layers to separate. The protonated product (pyridinium salt) will now be in the upper aqueous layer.
  • Drain the lower organic layer (which contains neutral impurities) into a flask.
  • Pour the aqueous layer out through the top of the funnel into a clean flask.
  • Return the organic layer to the funnel and repeat the extraction with fresh 1 M HCl two more times to ensure complete transfer of the product. Combine all aqueous extracts.

3. Recovery of the Product:

  • Cool the combined acidic aqueous extracts in an ice bath.
  • Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH of the solution is >8 (check with pH paper).
  • Transfer this basic aqueous solution to a clean separatory funnel.
  • Add a fresh portion of organic solvent (DCM or EtOAc).
  • Shake to extract the now neutral, deprotonated product back into the organic layer.
  • Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent two more times.

4. Final Workup:

  • Combine all the organic extracts containing your purified product.
  • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.[8]
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

This method is suitable if the crude product is a solid with relatively high purity (>85-90%).

1. Solvent Screening:

  • The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9]
  • Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixed solvent systems like ethanol/water).

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of boiling solvent required to fully dissolve the solid.
  • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper.
  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

3. Isolation and Drying:

  • Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
  • Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: Purity Assessment & Characterization Data

After purification, it is essential to confirm the identity and purity of this compound.

Technique Expected Result / Data Source
Appearance Clear yellow liquid[10]
Assay (GC) ≥96.0%[10]
Molecular Formula C₈H₆N₂O[10][11]
¹H NMR (CDCl₃) Signals corresponding to pyridyl and oxazole protons.[5]
¹³C NMR (CDCl₃) Signals corresponding to pyridyl and oxazole carbons.[5]
Mass Spec (EI+) m/z calculated for C₈H₆N₂O: 146.05; found ~146.1.[12]

References

Technical Support Center: Synthesis of 5-Aryl-1,3-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aryl-1,3-oxazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to equip you with the expertise to navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of 5-aryl-1,3-oxazoles can be achieved through various methods, each with its own set of potential challenges. This guide provides a structured approach to identifying and resolving common side reactions.

Robinson-Gabriel Synthesis and Related Dehydration Reactions

The Robinson-Gabriel synthesis involves the cyclization and dehydration of α-acylamino ketones to form the oxazole ring.[1][2][3]

Problem 1: Incomplete cyclization or dehydration, resulting in low yield of the desired oxazole.

  • Question: My reaction yields are consistently low, and I suspect incomplete conversion of the α-acylamino ketone starting material. What could be the cause and how can I improve it?

  • Answer: Incomplete reaction is a common issue in the Robinson-Gabriel synthesis and is often related to the efficacy of the dehydrating agent or suboptimal reaction conditions.

    • Causality: The final step of this synthesis is an acid-catalyzed dehydration to form the aromatic oxazole ring. Insufficiently strong dehydrating agents or inadequate temperature will fail to drive this equilibrium-controlled reaction to completion.

    • Troubleshooting Steps:

      • Choice of Dehydrating Agent: While traditional reagents like sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₄O₁₀) are effective, they can sometimes lead to charring or other side reactions.[1] Consider using milder and more modern reagents such as trifluoroacetic anhydride (TFAA) or Dess-Martin periodinane for the cyclodehydration step.[2]

      • Reaction Temperature: Ensure the reaction is heated sufficiently to facilitate dehydration. The optimal temperature will depend on the specific substrate and dehydrating agent used. A stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

      • Removal of Water: If the reaction is conducted in a solvent, using a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield by shifting the equilibrium towards the product.

Problem 2: Formation of an oxazoline intermediate instead of the fully aromatized oxazole.

  • Question: My analysis shows the presence of a significant amount of an oxazoline byproduct. How can I promote complete aromatization to the oxazole?

  • Answer: The formation of an oxazoline indicates that the final elimination step (dehydration) is incomplete.

    • Causality: The oxazoline is a stable intermediate in the reaction pathway. Insufficient driving force for the elimination of water will result in its accumulation.

    • Troubleshooting Steps:

      • Stronger Dehydrating Conditions: As with incomplete reactions, employing a more potent dehydrating agent or increasing the reaction temperature can facilitate the final aromatization step.

      • Extended Reaction Time: In some cases, simply extending the reaction time at the optimal temperature can allow for the complete conversion of the oxazoline to the oxazole.

      • Oxidative Aromatization: If isolation of the oxazoline is unavoidable, it can be oxidized to the corresponding oxazole in a separate step using reagents like manganese dioxide (MnO₂) or copper(II) salts.[4]

Fischer Oxazole Synthesis

The Fischer oxazole synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of an acid catalyst.[5][6]

Problem 1: Formation of an oxazolidinone byproduct.

  • Question: I am observing a significant amount of an oxazolidinone byproduct in my Fischer oxazole synthesis. How can I minimize its formation?

  • Answer: The formation of 4-oxazolidinone is a known side reaction in the Fischer synthesis.[6]

    • Causality: This byproduct can arise from the hydrolysis of an intermediate iminochloride or the final oxazole product under the acidic reaction conditions, followed by rearrangement.

    • Troubleshooting Steps:

      • Anhydrous Conditions: The Fischer synthesis requires strictly anhydrous conditions to prevent hydrolysis. Ensure that all solvents and reagents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Using dry gaseous hydrogen chloride in dry ether is the classical approach.

      • Control of Acid Concentration: The concentration of the acid catalyst is crucial. An excess of acid can promote side reactions. A careful titration of the acid or the use of a milder acid catalyst might be beneficial.

      • Reaction Temperature: Running the reaction at lower temperatures can sometimes disfavor the formation of byproducts.

Problem 2: Halogenation of the oxazole ring.

  • Answer: Unwanted chlorination of the oxazole ring is a documented side reaction in the Fischer synthesis, particularly when using hydrogen chloride.[6]

    • Causality: The oxazole ring, especially when activated by electron-donating groups, can undergo electrophilic halogenation. The hydrogen chloride used as a catalyst can act as a source of chlorine under certain conditions.

    • Troubleshooting Steps:

      • Alternative Acid Catalysts: To avoid this, consider using a non-halogenated acid catalyst, such as sulfuric acid or a Lewis acid.

      • Inert Atmosphere: While primarily for excluding moisture, a rigorously maintained inert atmosphere can also help to prevent the formation of reactive chlorine species.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8][9]

Problem 1: Formation of a nitrile byproduct instead of the oxazole.

  • Question: My reaction is yielding a significant amount of a nitrile. Why is this happening, and how can I favor the formation of the oxazole?

  • Answer: The Van Leusen reaction can indeed produce nitriles, especially when ketones are used as the starting material instead of aldehydes.[8][10]

    • Causality: The reaction mechanism involves the formation of an intermediate that can either eliminate to form an oxazole (with aldehydes) or undergo rearrangement and hydrolysis to a nitrile (with ketones).[8]

    • Troubleshooting Steps:

      • Starting Material Purity: Ensure that your aldehyde starting material is free from any ketone impurities.

      • Reaction Conditions: The choice of base and solvent can influence the reaction pathway. For oxazole synthesis, potassium carbonate in methanol is a common and effective system.[9][11]

Problem 2: Formation of a 4-alkoxy-2-oxazoline byproduct.

  • Question: I am observing the formation of a 4-methoxy-2-oxazoline when using methanol as a solvent. How can I avoid this side reaction?

  • Answer: The formation of a 4-alkoxy-2-oxazoline is a known side reaction when using an excess of a primary alcohol like methanol in the Van Leusen reaction.[10]

    • Causality: The alcohol can act as a nucleophile and add to an intermediate in the reaction pathway, leading to the formation of the oxazoline byproduct.

    • Troubleshooting Steps:

      • Stoichiometry of Alcohol: Carefully control the amount of alcohol used. While it is a common solvent, using a less nucleophilic solvent and adding only a stoichiometric amount of the alcohol might be necessary.

      • Alternative Solvents: Consider using a non-alcoholic solvent system, such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a suitable base.

Frequently Asked Questions (FAQs)

Q1: My 5-aryl-1,3-oxazole product seems to be unstable and decomposes during purification. What could be the reason?

A1: Oxazoles are generally stable aromatic compounds. However, their stability can be influenced by the substituents on the ring.

  • Ring Opening: The oxazole ring can undergo ring-opening reactions under certain conditions. For example, deprotonation at the C2 position in the presence of a strong base can lead to ring cleavage to form an isonitrile.[5][12]

  • Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, especially if the aryl group at the 5-position is electron-donating.[1] This can lead to the formation of pyridine derivatives if the dienophile is an alkyne.

  • Purification Conditions: Avoid harsh acidic or basic conditions during workup and purification. Use of neutral or mildly basic alumina for chromatography instead of silica gel can sometimes prevent degradation of sensitive compounds.

Q2: I am having trouble with the regioselectivity of my reaction. How can I control the position of the substituents on the oxazole ring?

A2: The regioselectivity is largely determined by the synthetic method chosen.

  • Robinson-Gabriel: This method typically yields 2,5-disubstituted or 2,4,5-trisubstituted oxazoles, with the substitution pattern dictated by the starting α-acylamino ketone.[2][13]

  • Fischer Synthesis: This route generally produces 2,5-disubstituted oxazoles.[6]

  • Van Leusen Synthesis: This method is excellent for preparing 5-substituted oxazoles.[9]

  • From α-Diazoketones: Reactions of α-diazoketones with amides can lead to 2,4-disubstituted oxazoles.[14][15]

Q3: Can the aryl group at the 5-position participate in side reactions?

A3: Yes, the nature of the aryl group is important.

  • Electron-donating groups on the aryl ring can activate the oxazole ring towards electrophilic substitution.[1]

  • Electron-withdrawing groups can make the oxazole ring more susceptible to nucleophilic attack.

  • Steric hindrance from bulky ortho-substituents on the aryl group can sometimes impede the cyclization step, leading to lower yields.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential pitfalls in the synthesis of 5-aryl-1,3-oxazoles, the following diagrams illustrate the desired reaction pathways and the points where side reactions can occur.

Robinson_Gabriel_Troubleshooting start α-Acylamino Ketone intermediate Cyclized Intermediate (Oxazoline precursor) start->intermediate Cyclization side_product1 Incomplete Reaction (Starting Material Remains) start->side_product1 Insufficient Dehydrating Agent/ Low Temperature product 5-Aryl-1,3-Oxazole intermediate->product Dehydration (Aromatization) side_product2 Oxazoline Byproduct intermediate->side_product2 Incomplete Dehydration

Caption: Troubleshooting the Robinson-Gabriel Synthesis.

Fischer_Oxazole_Troubleshooting start Cyanohydrin + Aldehyde intermediate Iminochloride Intermediate start->intermediate HCl Catalyst product 5-Aryl-1,3-Oxazole intermediate->product Cyclization & Dehydration side_product1 Oxazolidinone Byproduct intermediate->side_product1 Hydrolysis (Non-anhydrous conditions) side_product2 Chlorinated Oxazole product->side_product2 Electrophilic Chlorination

Caption: Common Side Reactions in Fischer Oxazole Synthesis.

Van_Leusen_Troubleshooting start Aldehyde + TosMIC intermediate Adduct Intermediate start->intermediate Base (e.g., K₂CO₃) side_product1 Nitrile Byproduct (if starting from ketone) start->side_product1 Ketone Impurity product 5-Aryl-1,3-Oxazole intermediate->product Cyclization & Elimination side_product2 4-Alkoxy-2-oxazoline intermediate->side_product2 Excess Alcohol (Solvent)

Caption: Troubleshooting the Van Leusen Oxazole Synthesis.

Experimental Protocols

Protocol 1: Optimized Robinson-Gabriel Synthesis of a 2,5-Diaryl-1,3-Oxazole

This protocol incorporates troubleshooting considerations for improved yield and purity.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (2.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-acylamino-ketone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of TFAA.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Van Leusen Synthesis of a 5-Aryl-1,3-Oxazole with Minimized Side Products

This protocol is optimized to favor oxazole formation and minimize byproducts.

Materials:

  • Aryl aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aryl aldehyde, TosMIC, and anhydrous K₂CO₃.

  • Add a minimal amount of anhydrous methanol, just enough to create a stirrable slurry.

  • Heat the reaction mixture to reflux (typically 60-70 °C) and monitor by TLC. The reaction is usually complete within 2-4 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyridyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridyl-oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these synthetic reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Significance of Pyridyl-Oxazoles

Pyridyl-oxazole moieties are privileged scaffolds in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] Their synthesis, while achievable through various methods, often presents challenges that require careful optimization of reaction conditions. This guide will focus on providing practical solutions to common issues encountered during their synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pyridyl-oxazoles, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Symptom: The reaction yields a minimal amount of the desired pyridyl-oxazole or none at all.

Potential Causes & Solutions:

  • Inadequate Base Strength or Stoichiometry: Many pyridyl-oxazole syntheses, particularly the Van Leusen reaction, are highly dependent on the choice and amount of base.[3] A weak base may not be sufficient to deprotonate the starting materials effectively.

    • Explanation: The initial step of the Van Leusen reaction involves the deprotonation of TosMIC (p-toluenesulfonylmethyl isocyanide). If the base is not strong enough, this equilibrium will favor the starting materials, halting the reaction.

    • Solution:

      • Switch to a stronger base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4]

      • In some cases, using a stoichiometric amount of a strong base can drive the reaction to completion. For instance, using 2 equivalents of K₃PO₄ has been shown to favor the formation of 5-substituted oxazoles.[3]

  • Poor Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and outcome.

    • Explanation: Polar aprotic solvents like DMF or DMSO can sometimes hinder cyclization, while polar protic solvents like methanol or isopropanol can facilitate the reaction by stabilizing intermediates.[3][4] Ionic liquids have also been successfully employed and offer the advantage of being recyclable.[1][4]

    • Solution: Screen a variety of solvents. For the Van Leusen reaction, methanol, isopropanol, or a mixture of DME and methanol are often good starting points.[1][3][4]

  • Decomposition of Starting Materials or Intermediates: The pyridine aldehyde or other starting materials might be unstable under the reaction conditions.

    • Explanation: Pyridine-containing compounds can be sensitive to strong bases or high temperatures, leading to side reactions or decomposition.

    • Solution:

      • Employ milder reaction conditions, such as a weaker base or lower reaction temperature.

      • Consider a stepwise approach where sensitive intermediates are not exposed to harsh conditions for extended periods.

Issue 2: Formation of Oxazoline Byproduct Instead of Oxazole

Symptom: The major product isolated is the partially saturated oxazoline intermediate rather than the desired aromatic oxazole.

Potential Causes & Solutions:

  • Insufficient Base for Elimination: The final step in many oxazole syntheses is the elimination of a leaving group (e.g., the tosyl group in the Van Leusen reaction) to form the aromatic ring. This step is often base-mediated.

    • Explanation: While a weaker base might be sufficient for the initial cycloaddition to form the oxazoline, a stronger base or a higher concentration is often required for the subsequent elimination step.

    • Solution:

      • Increase the stoichiometry of the base. For example, using 1 equivalent of K₃PO₄ may yield the oxazoline, while 2 equivalents can drive the reaction towards the oxazole.[3]

      • Switch to a stronger base as mentioned in Issue 1.

  • Reaction Temperature is Too Low: The elimination step may have a higher activation energy than the initial cyclization.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can also be effective in promoting the elimination step.[1][4]

Issue 3: Difficulty in Product Purification

Symptom: The crude product is a complex mixture, and isolating the desired pyridyl-oxazole is challenging.

Potential Causes & Solutions:

  • Formation of Side Products: Besides the oxazoline, other side reactions can occur, leading to a complex crude mixture.

    • Explanation: The reactive intermediates in oxazole synthesis can participate in undesired pathways, especially if the reaction is not carefully controlled.

    • Solution:

      • Optimize the reaction conditions (temperature, solvent, base) to minimize side product formation.

      • Consider a different synthetic route if a particular pathway consistently yields complex mixtures.

  • Basic Nature of the Product: The basicity of the pyridine ring can cause tailing on silica gel chromatography.

    • Solution:

      • Acid-Base Extraction: Use a dilute acid wash (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

      • Chromatography with a Basic Modifier: Add a small amount of a base like triethylamine or pyridine to the eluent during column chromatography to suppress the interaction of the basic product with the acidic silica gel.[5]

      • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyridyl-oxazoles?

A1: Several methods are widely used:

  • Van Leusen Oxazole Synthesis: This is a versatile [3+2] cycloaddition reaction between an aldehyde (in this case, a pyridine aldehyde) and TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of a base.[1][6]

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone.[2][7]

  • Reaction of α-Halo Ketones with Primary Amides: A straightforward method for forming the oxazole ring.[7]

  • Metal-Catalyzed Reactions: Various transition metals like copper, gold, and palladium can catalyze the formation of oxazoles from different starting materials, including propargyl amides or through C-H activation pathways.[8][9]

Q2: How do I choose the right base for my Van Leusen reaction?

A2: The choice of base is critical and depends on whether you want to isolate the oxazoline intermediate or the final oxazole product.

  • For the diastereoselective synthesis of oxazolines , milder organic bases like triethylamine, N,N-diisopropylethylamine, or even a mild inorganic base like NaHCO₃ are often sufficient.[3]

  • To directly obtain the 5-substituted oxazole , a stronger base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically required to facilitate the final elimination step.[3][4] The stoichiometry is also important; often, more than one equivalent of the strong base is needed.[3]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3:

  • Increase Temperature: Gently heating the reaction mixture is a common way to increase the rate.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for oxazole synthesis.[1][3][4]

  • Use of a Pressure Reactor: A pressure reactor can also accelerate the Van Leusen reaction, reducing reaction times from hours to minutes.[10]

  • Catalyst Choice: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on the reaction rate.[8][9]

Q4: Can I use aliphatic aldehydes in the Van Leusen reaction to synthesize pyridyl-oxazoles?

A4: While aromatic aldehydes are commonly used and generally give good yields, the reaction with aliphatic aldehydes can be more challenging and may not proceed to the desired oxazole or oxazoline product.[3] Substrate scope should be carefully evaluated for each specific reaction.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Microwave-Assisted Van Leusen Synthesis of 5-(Pyridyl)oxazoles

This protocol is adapted from methodologies described in the literature.[3][4]

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add the substituted pyridine aldehyde (1.0 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add isopropanol (5 mL) as the solvent.

  • Place the flask in a microwave reactor.

  • Irradiate the reaction mixture at 65 °C and 350 W for 8-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine) to afford the desired 5-(pyridyl)oxazole.

Table 1: Influence of Base and Solvent on Reaction Outcome
EntryBase (equiv.)SolventTemperature (°C)TimeProduct(s)Ratio (Oxazoline:Oxazole)Reference
1K₃PO₄ (1)Isopropanol60 (MW)8 minOxazoline>95%[3]
2K₃PO₄ (2)Isopropanol60 (MW)8 minOxazole>95%[3]
3K₃PO₄ (2)CHCl₃606 hOxazoline + Oxazole1:0.9[3]
4TriethylamineIsopropanol606 hOxazoline~95%[3]
5K₂CO₃MethanolReflux8 hOxazoleHigh Yield[1][4]

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield in Pyridyl-Oxazole Synthesis

LowYieldTroubleshooting Start Low or No Product Yield CheckBase Evaluate Base (Strength & Stoichiometry) Start->CheckBase Is base adequate? CheckSolvent Evaluate Solvent CheckBase->CheckSolvent Yes StrongerBase Use Stronger Base (e.g., K₃PO₄, DBU) CheckBase->StrongerBase No IncreaseStoichiometry Increase Base Stoichiometry CheckBase->IncreaseStoichiometry No CheckStability Check Starting Material Stability CheckSolvent->CheckStability Yes ScreenSolvents Screen Solvents (MeOH, IPA, Ionic Liquid) CheckSolvent->ScreenSolvents No MilderConditions Use Milder Conditions (Lower Temp, Weaker Base) CheckStability->MilderConditions No Oxazoline_vs_Oxazole Start Van Leusen Reaction: Pyridine Aldehyde + TosMIC BaseChoice Choice of Base Start->BaseChoice MildBase Mild Base (e.g., Triethylamine) or 1 equiv. K₃PO₄ BaseChoice->MildBase Target: Intermediate StrongBase Strong Base (e.g., >1.5 equiv. K₃PO₄) BaseChoice->StrongBase Target: Final Product Oxazoline Product: Oxazoline MildBase->Oxazoline Oxazole Product: Oxazole StrongBase->Oxazole

References

troubleshooting low fluorescence quantum yield in oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for troubleshooting low fluorescence quantum yield (Φ) in oxazole derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to diagnose and resolve challenges in your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φ), and why is it a critical parameter for my oxazole derivative?

Fluorescence quantum yield (Φ or QY) is the most direct measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A quantum yield can range from 0 (no fluorescence) to 1.0 (100% fluorescence efficiency).

Why it's critical: For researchers in fields like cellular imaging and drug development, the quantum yield directly dictates the performance and sensitivity of your fluorescent probe.[3] A high quantum yield results in a brighter signal, which improves the signal-to-noise ratio, allows for the use of lower, less phototoxic excitation power, and enables the detection of low-abundance targets.[3] In essence, a higher Φ means a more sensitive and robust assay.

Q2: My oxazole derivative has a low quantum yield. What are the most common culprits?

Low quantum yield is a sign that the excited state energy is being lost through non-radiative decay pathways (e.g., heat) instead of being emitted as light.[1][4] The primary causes can be broadly categorized as either intrinsic (related to the molecule's structure) or extrinsic (related to its environment).

Common Causes for Low Quantum Yield:

  • Environmental Effects: The local environment, especially solvent properties like polarity, viscosity, and pH, can drastically alter fluorescence efficiency.[1][5]

  • Aggregation-Caused Quenching (ACQ): Many planar aromatic fluorophores, including some oxazole derivatives, tend to form non-fluorescent aggregates at high concentrations through π–π stacking, which provides a pathway for rapid non-radiative decay.[1][6][7]

  • Fluorescence Quenching: Specific molecules in your sample, such as molecular oxygen, halide ions, or heavy atoms, can deactivate the excited state through collisions or the formation of non-fluorescent complexes.[1][8]

  • Structural Flexibility: The molecular structure itself may contain rotatable bonds or "loose bolt" flexible groups that promote non-radiative decay through vibrations and rotations, effectively dissipating the excitation energy.[9][10]

  • Sample Impurities: Residual solvents, unreacted starting materials, or synthetic byproducts can act as potent quenchers.

  • Photobleaching: Prolonged or high-intensity light exposure can lead to the irreversible photochemical destruction of the fluorophore, resulting in a permanent loss of signal.[1][11]

Q3: How should I begin to systematically troubleshoot the low quantum yield of my compound?

A systematic approach is essential to avoid unnecessary experiments and quickly pinpoint the root cause. The workflow below provides a logical progression from initial characterization to specific diagnostic tests. The first step is always to ensure your measurement is accurate and reliable.

Systematic Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing the cause of low quantum yield.

G start Observation: Low Quantum Yield protocol Step 1: Verify Measurement Protocol - Use appropriate standard - Check instrument correction - Ensure Abs < 0.1 start->protocol concentration Step 2: Investigate Concentration - Perform serial dilution - Plot Intensity vs. Absorbance protocol->concentration If protocol is correct linear Is the plot linear? concentration->linear solvent Step 3: Evaluate Solvent Effects - Test in a range of polar/apolar and protic/aprotic solvents linear->solvent Yes acq Diagnosis: Aggregation-Caused Quenching (ACQ) - Work at lower concentrations - Modify structure to inhibit stacking linear->acq No (rolls over) purity Step 4: Assess Sample Purity - Run HPLC, NMR, or Mass Spec - Re-purify if necessary solvent->purity If QY varies significantly env_issue Diagnosis: Environmental Sensitivity - Select optimal solvent for application solvent->env_issue If QY is solvent-dependent deoxygenate Step 5: Test for Oxygen Quenching - Degas solvent (N2 or Ar sparging) - Re-measure QY purity->deoxygenate If sample is pure purity_issue Diagnosis: Impurity Quenching - Purify sample and re-measure purity->purity_issue If impurities are found oxygen_issue Diagnosis: Oxygen Quenching - Operate under inert conditions deoxygenate->oxygen_issue If QY improves protocol_error Diagnosis: Measurement Error - Correct protocol and re-measure

Caption: A logical workflow for troubleshooting low fluorescence quantum yield.

In-Depth Troubleshooting Guides

Problem Area 1: Environmental & Solvent Effects

The photophysical properties of oxazole derivatives can be highly sensitive to their environment.[5][12] This is often due to changes in the energy levels of the ground and excited states, which affects the energy gap and the rates of radiative vs. non-radiative decay.

Causality Explained: Many oxazole fluorophores possess an intramolecular charge transfer (ICT) character.[5] In the excited state, the molecule becomes more polar. Polar solvents can stabilize this polar excited state, often leading to a red-shift in the emission spectrum (a phenomenon known as solvatochromism) and potentially altering the quantum yield.[12][13] In some cases, specific interactions like hydrogen bonding with protic solvents (e.g., ethanol, water) can provide a non-radiative decay pathway, quenching the fluorescence.[13] Conversely, increasing solvent viscosity can sometimes enhance fluorescence by restricting molecular motions that would otherwise lead to non-radiative decay.

Troubleshooting Steps:

  • Screen a Panel of Solvents: Measure the fluorescence quantum yield in a range of solvents with varying polarities and proticities (e.g., Toluene, Chloroform, THF, Acetonitrile, Ethanol, Water).

  • Analyze Spectral Shifts: Note any significant shifts in the absorption and emission maxima. A large Stokes shift that changes with solvent polarity is a strong indicator of an ICT state.[5]

  • Consider pH (if applicable): If your oxazole derivative has acidic or basic functional groups, its protonation state can dramatically affect its fluorescence.[8][14] Measure the quantum yield in a series of buffered solutions across a relevant pH range.

Problem Area 2: Concentration Effects & Aggregation-Caused Quenching (ACQ)

ACQ is a common issue with planar, π-conjugated molecules.[7] At dilute concentrations, the molecules are isolated and fluoresce efficiently. As concentration increases, they begin to form aggregates (dimers, excimers) through π-π stacking. These aggregates often have new, non-radiative de-excitation pathways that quench fluorescence.[6][15]

Causality Explained: When fluorophores are in close proximity, their electronic orbitals can couple. In H-aggregates, this coupling leads to a non-emissive or weakly emissive state. This is distinct from simple inner filter effects where emitted light is re-absorbed by neighboring molecules, which also becomes problematic at high concentrations.[4]

Troubleshooting Steps:

  • Perform a Concentration-Dependent Study: Prepare a series of dilutions of your sample and measure both the absorbance and the integrated fluorescence intensity for each.

  • Plot Intensity vs. Absorbance: Plot the integrated fluorescence intensity on the y-axis against the absorbance at the excitation wavelength on the x-axis.

  • Interpret the Plot:

    • Linear Relationship: If the plot is linear and passes through the origin, ACQ is likely not the primary issue in this concentration range.[16]

    • Negative Deviation: If the plot starts linearly but then curves downwards at higher concentrations, this is a classic sign of ACQ or inner filter effects.[17] To distinguish, ensure all absorbance values are kept below 0.1. If the deviation persists, ACQ is the likely cause.

Problem Area 3: Sample Purity & Integrity

The synthesis of heterocyclic compounds like oxazoles can sometimes result in impurities that are difficult to separate but can act as efficient quenchers.[18][19][20]

Causality Explained: Impurities can quench fluorescence through several mechanisms, including energy transfer or electron transfer if their energy levels are suitably aligned with the fluorophore. Even trace amounts of a potent quencher can significantly reduce the measured quantum yield of the bulk sample.

Troubleshooting Steps:

  • Verify Purity: Use high-resolution analytical techniques like HPLC, LC-MS, and high-field NMR to confirm the purity of your sample.

  • Re-purify: If impurities are detected, re-purify the compound using an appropriate method (e.g., column chromatography, recrystallization, or preparative HPLC).

  • Re-measure: After rigorous purification and drying to remove all residual solvents, re-measure the quantum yield. A significant increase points to impurity-based quenching.

Key Experimental Protocols

Protocol 1: Measuring Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which is reliable and widely used.[4][21] It involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[16]

Materials & Equipment:

  • Calibrated Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Volumetric flasks and high-purity solvents

  • A suitable fluorescence standard (see Table 1)

Step-by-Step Methodology:

  • Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range to your sample.[22]

  • Prepare Stock Solutions: Prepare stock solutions of your oxazole derivative and the standard in the same high-purity solvent.

  • Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.[16][21] Crucially, never exceed an absorbance of 0.1 to avoid inner filter effects. [4]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength. Use the pure solvent as a blank.

  • Measure Fluorescence:

    • Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

    • Record the fully corrected emission spectrum for each solution of the sample and the standard, ensuring all instrument settings (e.g., slit widths) remain identical throughout.[23]

    • Record the emission spectrum of a solvent blank.

  • Data Processing:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) vs. absorbance (x-axis).

    • Perform a linear regression for each data set. The slope of the line is the gradient (Grad).

  • Calculate Quantum Yield (Φ): Use the following equation:[21]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts X and ST denote the unknown sample and the standard, respectively.

Data Presentation: Common Quantum Yield Standards
StandardSolventQuantum Yield (Φ)Excitation (nm)Emission Range (nm)
Quinine Sulfate0.5 M H₂SO₄0.54350400 - 550
Coumarin 1Ethanol0.99373420 - 520
Fluorescein0.1 M NaOH0.95496500 - 600
Rhodamine 6GEthanol0.95528540 - 700
Cresyl VioletMethanol0.54580600 - 700

This table provides a reference for selecting an appropriate standard. Always verify the literature value for the specific batch and conditions you are using.

Factors Influencing Quantum Yield

This diagram illustrates the interplay between molecular structure and environmental factors that determine the final fluorescence efficiency.

G cluster_nr Non-Radiative Decay Pathways (k_nr) center Oxazole Fluorophore (Excited State) fluorescence Fluorescence (Desired Pathway) center->fluorescence Radiative Decay (k_r) ic Internal Conversion (Vibrational Relaxation) center->ic quenching Quenching (O₂, Halides, etc.) center->quenching acq Aggregation (ACQ) (π-π Stacking) center->acq solvent_effects Solvent Interactions (H-Bonding, Polarity) center->solvent_effects caption Quantum Yield (Φ) = k_r / (k_r + Σk_nr) Low Φ occurs when non-radiative pathways dominate.

Caption: The competition between radiative and non-radiative decay pathways determines quantum yield.

References

Technical Support Center: Stability and Handling of 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(2-Pyridyl)-1,3-oxazole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. The unique juxtaposition of a pyridine ring and an oxazole ring imparts valuable chemical properties but also introduces specific stability challenges. This guide provides in-depth, field-proven insights to help you anticipate and overcome potential decomposition issues, ensuring the integrity of your reactions and the purity of your products.

Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles—the "why"—behind each recommendation. By understanding the molecule's inherent reactivity, you can design more robust and successful experiments.

Section 1: Core Chemical Instabilities of this compound

The primary sources of instability in this compound stem from two distinct features of its structure: the basic nitrogen of the pyridine ring and the electronically sensitive oxazole ring, particularly its C2 proton.

  • Pyridine Nitrogen: This nitrogen atom is basic (similar to pyridine itself) and readily protonated under acidic conditions.[1][2] It can also act as a nucleophile, making it susceptible to alkylation and acylation.

  • Oxazole Ring: This ring is significantly less basic than the pyridine moiety.[3] Its main vulnerabilities are:

    • Acid-Catalyzed Hydrolysis: The oxazole ring can undergo cleavage in the presence of strong aqueous acids.[4]

    • C2-Deprotonation: The proton at the C2 position is the most acidic proton on the oxazole ring.[2] Under the influence of strong bases (e.g., organolithium reagents), its removal leads to a C2-lithio intermediate that is unstable and can rapidly rearrange into a ring-opened isocyanoenolate.[1][5][6] This intermediate's subsequent reaction with electrophiles is often non-selective, leading to a complex mixture of unwanted byproducts.

Diagram 1: Key instability hotspots on the this compound scaffold.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is low-yielding with a complex mixture of byproducts when using strong bases like n-BuLi or LDA for metallation. What is happening?

  • Probable Cause: You are likely experiencing the classic decomposition pathway of C2-unsubstituted oxazoles. The strong base is deprotonating the most acidic C2 proton, leading to an unstable C2-lithio intermediate. This intermediate ring-opens to form an isocyanoenolate, which reacts non-selectively with your electrophile, generating multiple undesired products.[1][5][6]

  • Solution: The most effective strategy is to protect the C2 position before introducing strong bases or nucleophiles. The triisopropylsilyl (TIPS) group is the protector of choice for this purpose. It is sterically bulky enough to be stable during non-acidic aqueous workups and silica gel chromatography, unlike smaller silyl groups (TMS, TBS) which can be labile.[5][6] The TIPS group can be cleanly removed later under mild acidic conditions.

Diagram 2: Comparison of unprotected vs. C2-protected reaction pathways.

Q2: I'm observing significant decomposition or cleavage of my material during an acidic workup or under acidic reaction conditions. How can I prevent this?

  • Probable Cause: The oxazole ring is susceptible to acid-catalyzed hydrolysis, which cleaves the ring to form acyclic products.[4] While generally more stable to acid than furan, it is less stable than pyridine.[7] The presence of water and a strong acid creates ideal conditions for this decomposition.

  • Solution:

    • Avoid Strong Aqueous Acids: If possible, use non-aqueous workups. Quench reactions with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or use an organic base like triethylamine in an organic solvent.

    • Use Buffered Systems: For reactions requiring pH control, use a buffered system instead of a strong acid.

    • Minimize Contact Time and Temperature: If an acidic wash is unavoidable, perform it quickly at low temperatures (0 °C) and immediately proceed to extraction and drying.

    • Protect the Pyridine: In some cases, forming a borane-complex with the pyridine nitrogen can modulate the overall electronic properties and reactivity, though this does not directly prevent oxazole hydrolysis.

Q3: Can I use this compound in reactions involving strong oxidizing or reducing agents?

  • Probable Cause: The oxazole ring is sensitive to both oxidation and reduction. Oxidation can occur at the C4 position, leading to ring cleavage, while various reducing agents can also result in ring-opened products.[1][2]

  • Solution:

    • Prioritize Synthetic Strategy: The most robust approach is to perform necessary oxidations or reductions on precursors before the oxazole ring is synthesized. Many synthetic routes to oxazoles, such as the Van Leusen or Robinson-Gabriel syntheses, start from more stable precursors.[8][9][10]

    • Screen Mild Reagents: If modification of the intact molecule is necessary, screen a panel of mild and selective reagents. For example, for a reduction, catalytic hydrogenation (e.g., H₂, Pd/C) under controlled conditions might be tolerated, whereas harsher reagents like LiAlH₄ are likely to cause decomposition. For oxidation, reagents like MnO₂ or Dess-Martin periodinane might be more selective than stronger oxidants like KMnO₄ or CrO₃. Always perform a small-scale test reaction first.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage and handling conditions?

    • A: Store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, keep it in a refrigerator or freezer, protected from light.

  • Q: What is the general pH stability range for this molecule?

    • A: The molecule is most stable in a neutral to mildly basic (pH 7-9) environment. Avoid strongly acidic (pH < 4) and strongly basic (pH > 12) conditions, especially in aqueous media or at elevated temperatures.

  • Q: Which solvents are most suitable for reactions?

    • A: Dry, aprotic solvents are generally recommended. Tetrahydrofuran (THF), 1,4-dioxane, dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and dimethylformamide (DMF) are common choices, depending on the specific reaction requirements.[11] Always ensure solvents are anhydrous, especially when using organometallic reagents.

  • Q: What is the primary troubleshooting step if I suspect decomposition?

    • A: The first step is to analyze a crude sample of your reaction mixture by LC-MS or ¹H NMR. Compare this to the starting material and look for the disappearance of characteristic oxazole proton signals. If decomposition is confirmed, use the decision tree below to identify the likely cause and implement the appropriate solution from the troubleshooting guide.

Troubleshooting_Tree start Experiencing Decomposition? cond_base Using Strong Base? (n-BuLi, LDA, etc.) start->cond_base Yes cond_acid Using Strong Acid? (HCl, H₂SO₄, etc.) start->cond_acid Yes cond_redox Using Oxidizing/ Reducing Agent? start->cond_redox Yes sol_base Probable C2-deprotonation and ring-opening. SOLUTION: Protect C2 with TIPS group. cond_base->sol_base Yes sol_acid Probable acid-catalyzed hydrolysis of oxazole ring. SOLUTION: Use non-aqueous workup, buffers, or lower temperature. cond_acid->sol_acid Yes sol_redox Probable ring cleavage. SOLUTION: Perform redox on precursor. If not possible, screen mild reagents. cond_redox->sol_redox Yes

Diagram 3: A decision tree for troubleshooting decomposition issues.

Section 4: Data Summary & Protocols

Table 1: Summary of Reaction Condition Compatibility
Condition/Reagent ClassCompatibilityRationale & Key Considerations
Strong Acids (aq.) Incompatible Causes rapid hydrolysis and cleavage of the oxazole ring.[4]
Mild Acids (aq.) Use with Caution Can be used for short periods at low temperatures (e.g., for C2-TIPS deprotection).[5][6]
Strong Bases (n-BuLi, LDA) Incompatible Causes C2-deprotonation and ring-opening unless the C2 position is protected.[1][5][6]
Inorganic Bases (K₂CO₃, NaHCO₃) Compatible Generally well-tolerated and suitable for extractions or as reaction bases.[12]
Strong Oxidizing Agents Incompatible Prone to causing oxidative cleavage of the oxazole ring.[2]
Mild Oxidizing Agents Use with Caution Substrate-dependent. Requires careful screening on a small scale.
Strong Reducing Agents (LiAlH₄) Incompatible Can cause reductive ring opening.[1][2]
Catalytic Hydrogenation Use with Caution May be tolerated under specific conditions; requires screening.
Protocol 1: C2-Triisopropylsilyl (TIPS) Protection of the Oxazole Ring

Adapted from Vedejs, E., & Luchetta, L. M. (2005).[5][6]

  • Preparation: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.3 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Silylation: Add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.1 eq) dropwise.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C2-TIPS protected oxazole.

Protocol 2: Deprotection of the C2-TIPS Group

Adapted from Vedejs, E., & Luchetta, L. M. (2005).[5][6]

  • Dissolution: Dissolve the C2-TIPS protected this compound (1.0 eq) in a suitable solvent like THF or methanol.

  • Acidification: Add a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Carefully neutralize the mixture with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound. Further purification by chromatography may be performed if necessary.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions on the Pyridyl-Oxazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges of performing cross-coupling reactions on the pyridyl-oxazole scaffold. The inherent electronic properties of these two distinct heteroaromatic rings necessitate a carefully tailored approach to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions on a pyridyl-oxazole core so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring.[1] This nitrogen can coordinate strongly to the palladium catalyst center, forming stable, off-cycle complexes that are catalytically inactive. This phenomenon, often called catalyst poisoning or the "2-pyridyl problem," effectively halts the catalytic cycle and is a leading cause of low or no conversion.[1] Additionally, the electron-deficient nature of the pyridine ring and the specific electronic properties of the oxazole ring can complicate key steps like oxidative addition.

Q2: What are the most common and effective cross-coupling reactions for functionalizing this core?

A2: The most frequently employed reactions for building C-C and C-N bonds on this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with (hetero)aryl boronic acids or esters. It is a versatile and robust reaction, but susceptible to challenges like protodeboronation of the coupling partner.[2][3]

  • Buchwald-Hartwig Amination: The premier method for constructing C-N bonds with a wide range of amine nucleophiles.[4][5] Success is highly dependent on the choice of ligand and base to overcome catalyst inhibition.[6]

  • Sonogashira Coupling: Used to install alkyne moieties, forming a C(sp²)-C(sp) bond between the pyridyl-oxazole core and a terminal alkyne.[7][8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7]

Q3: When should I use a palladium precatalyst versus generating the catalyst in situ from a source like Pd(OAc)₂?

A3: While generating the active Pd(0) catalyst from a Pd(II) source like Pd(OAc)₂ is common, it can be unreliable. The reduction process can be inefficient, leading to inconsistent results and catalyst decomposition.[9] For challenging substrates like the pyridyl-oxazole core, using a well-defined palladium precatalyst is strongly recommended.[1] Palladacycle precatalysts (e.g., G3- and G4-type) are designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon exposure to a base, leading to higher reproducibility and activity.[10]

Q4: What is the role of the ligand, and which types are most effective?

A4: The ligand is arguably the most critical component for success. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For pyridyl-containing substrates, the ideal ligands are both sterically bulky and electron-rich.[6]

  • Steric Bulk: Large ligands (e.g., XPhos, SPhos, P(t-Bu)₃) physically block the pyridine nitrogen from coordinating to the palladium center, thus preventing catalyst poisoning.[1] This bulkiness also promotes the final reductive elimination step to release the product.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which facilitates the rate-determining oxidative addition step, especially with less reactive aryl chlorides.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another excellent class of ligands. They form very strong bonds with palladium, resulting in highly stable and active catalysts that can withstand high temperatures and prevent catalyst decomposition.[11][12]

Troubleshooting Guide: From Failed Reactions to Optimized Results

Problem 1: Low to No Conversion of Starting Material

This is the most common issue, often pointing to a problem with the catalyst's activity or the intrinsic reactivity of the substrates.

Potential Cause Scientific Rationale Recommended Solution
Catalyst Poisoning by Pyridine Nitrogen The pyridine nitrogen coordinates to the Pd(0) center, forming a stable, inactive complex and halting the catalytic cycle.[1] This is the most prevalent failure mode.1. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, RuPhos, or P(t-Bu)₃ . These ligands create a protective pocket around the palladium, preventing coordination by the pyridine nitrogen.[1][5] 2. Use an N-Heterocyclic Carbene (NHC) Ligand: NHC-Pd complexes are highly stable and their strong σ-donating character can enhance catalytic activity.[11][12] 3. Utilize a Precatalyst: Use a modern palladacycle precatalyst (e.g., XPhos Pd G3/G4 ) to ensure efficient and reproducible generation of the active Pd(0) species.[10]
Inefficient Oxidative Addition The C-X bond of the pyridyl-oxazole halide is not being effectively cleaved and added to the Pd(0) center. The reactivity order is generally C–I > C–Br > C–Cl.[9]1. Change the Halide: If synthetically feasible, switch from a chloride to a bromide or iodide.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. Monitor for potential substrate or product decomposition. 3. Select a More Electron-Rich Ligand: Ligands like SPhos or RuPhos can accelerate oxidative addition more effectively than XPhos in some cases.
Poor Transmetalation (Suzuki Coupling) The transfer of the organic group from the boron reagent to the palladium center is inefficient. This step is highly dependent on the base and the stability of the boronic acid.1. Optimize the Base: For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The base must be strong enough to activate the boronic acid but not so strong that it causes degradation.[2] 2. Check Boronic Acid Quality: Boronic acids can degrade over time, forming inactive anhydrides (boroxines) or undergoing protodeboronation. Use fresh, pure boronic acid.[2] 3. Consider a Boronate Ester: Pinacol or MIDA boronate esters are often more stable than the corresponding boronic acids and can give more reproducible results.
Oxygen Contamination The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen. Oxygen can also promote the homocoupling of boronic acids.[2]1. Thoroughly Degas Solvents: Use the freeze-pump-thaw method (3 cycles) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of Argon or Nitrogen. Use septum-sealed flasks and syringe techniques for reagent addition.[2]
Problem 2: Significant Side Product Formation

The appearance of unexpected spots on TLC or peaks in GC/LC-MS indicates competing reaction pathways.

Potential Cause Scientific Rationale Recommended Solution
Protodeboronation (Suzuki Coupling) The boronic acid group is replaced by a hydrogen atom from a proton source (typically water), consuming the nucleophile. This is common with electron-rich or certain heteroaryl boronic acids.[2]1. Use a Milder Base: Strong bases in aqueous media accelerate this side reaction. Switch to a weaker base like KF or K₂CO₃ .[2] 2. Run Under Anhydrous Conditions: Removing water, the primary proton source, can significantly suppress protodeboronation. Use anhydrous solvents and dry bases.[2] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable diethanolamine adduct, which can be used directly in the reaction.[2]
Homocoupling of Boronic Acid (Suzuki) Two molecules of the boronic acid couple to form a biaryl byproduct. This is typically promoted by the presence of oxygen.1. Improve Inert Atmosphere Technique: Rigorously exclude oxygen from the reaction vessel as described above.[2] 2. Use a Precatalyst: In-situ generation from Pd(OAc)₂ can sometimes lead to palladium black formation, which can promote homocoupling.
Dehalogenation of Starting Material The halide on the pyridyl-oxazole core is replaced by a hydrogen atom. This can occur via various pathways, sometimes promoted by certain bases or high temperatures.1. Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. 2. Screen Different Base/Solvent Systems: The interplay between the base and solvent can influence this side reaction. For example, try a weaker base or switch from an ethereal solvent (dioxane, THF) to an aromatic one (toluene).

Data Presentation & Recommended Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling on Pyridyl-Oxazole Halides
Reaction TypeCoupling PartnerPalladium SourceLigand (Pd:L Ratio)BaseSolventTemp (°C)
Suzuki-Miyaura (Hetero)aryl Boronic Acid/EsterXPhos Pd G3 (1-3 mol%)N/A (precatalyst)K₃PO₄ (2-3 equiv)1,4-Dioxane / H₂O (10:1)80-110
Buchwald-Hartwig Primary/Secondary AmineRuPhos Pd G3 (1-3 mol%)N/A (precatalyst)NaOtBu or LHMDS (1.5-2 equiv)Toluene or CPME80-110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2-5 mol%)PPh₃ (1:2) + CuI (1-5 mol%)Et₃N or DIPEA (2-3 equiv)THF or DMF25-80

Note: These are starting points. Optimization is almost always necessary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [2]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridyl-oxazole halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [6]

  • Reagent Preparation: To an oven-dried Schlenk flask, add the base (e.g., NaOtBu, 1.5 equiv). Seal the flask, and evacuate and backfill with argon.

  • Catalyst & Substrate Addition: Under positive argon pressure, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the pyridyl-oxazole halide (1.0 equiv).

  • Solvent & Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M) followed by the amine (1.2 equiv) via syringe.

  • Reaction & Monitoring: Place the flask in a preheated oil bath (e.g., 100 °C) and stir. Monitor the reaction's progress.

  • Workup & Purification: After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Visualizations: Workflows and Mechanisms

G pd Active Pd(0) Catalyst inactive Inactive [Pd]-Py Complex (Catalyst Poisoning) pd->inactive Coordination by Pyridine Nitrogen py_ox Pyridyl-Oxazole Substrate py_ox->inactive caption Fig 1. The 'Pyridyl Problem'

Fig 1. The 'Pyridyl Problem' (Max 100 characters)

Troubleshooting_Workflow start Low or No Conversion check_sm Is Starting Material (SM) Consumed? start->check_sm sm_not_consumed Problem: Catalyst Inactivity or Poor Oxidative Addition check_sm->sm_not_consumed No sm_consumed Problem: Side Reactions or Product Decomposition check_sm->sm_consumed Yes solution1 1. Use Precatalyst (e.g., G3/G4) 2. Switch to Bulkier/Richer Ligand (XPhos/SPhos) 3. Increase Temperature 4. Change Halide (Cl -> Br -> I) sm_not_consumed->solution1 solution2 1. Check for Protodeboronation (use KF, anhydrous) 2. Check for Dehalogenation (lower temp) 3. Ensure Strict Inert Atmosphere (prevent homocoupling) sm_consumed->solution2 caption Fig 2. Troubleshooting Low Conversion

Fig 2. Troubleshooting Low Conversion (Max 100 characters)

Catalytic_Cycle L_Pd0 L-Pd(0) Complex1 L-Pd(II)(Ar)(X) L_Pd0->Complex1 Oxidative Addition Complex2 L-Pd(II)(Ar)(Ar') Complex1->Complex2 Transmetalation Complex2->L_Pd0 Reductive Elimination Product Product Ar-Ar' Complex2->Product ArX Pyridyl-Oxazole-X ArX->Complex1 Boronic Ar'-B(OR)₂ + Base Boronic->Complex1 caption Fig 3. Suzuki Catalytic Cycle

Fig 3. Suzuki Catalytic Cycle (Max 100 characters)

References

Technical Support Center: Scale-Up Synthesis of 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-(2-Pyridyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth technical insights, troubleshooting guides, and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction to the Synthesis and Scale-Up Considerations

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The Van Leusen oxazole synthesis is a widely recognized and effective method for its preparation, reacting 2-pyridinecarboxaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] While straightforward on a lab scale, scaling up this reaction presents several challenges that require careful consideration to maintain yield, purity, and, most importantly, safety.

Key scale-up considerations include:

  • Reaction Kinetics and Thermochemistry: Managing the heat generated during the reaction is critical to prevent runaway reactions and the formation of impurities.

  • Reagent and Solvent Selection: The choice of base and solvent can significantly impact reaction rate, yield, and the impurity profile. At scale, factors like cost, safety, and ease of removal become paramount.

  • Work-up and Product Isolation: Laboratory-scale purification techniques like chromatography are often not viable for large quantities. Developing a robust, scalable purification method, such as crystallization, is essential.

  • Impurity Profile and Control: Understanding and controlling the formation of byproducts is crucial for achieving the desired product quality.

  • Process Safety: Handling potentially hazardous reagents like TosMIC on a large scale requires strict safety protocols.

This guide will address these critical aspects in a practical, question-and-answer format to assist you in your scale-up endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or Inconsistent Yields Incomplete Reaction: Insufficient reaction time or temperature.- Monitor Reaction Progress: Utilize in-process controls such as HPLC to track the consumption of starting materials. - Optimize Temperature: While reflux in methanol is common, carefully controlled heating is necessary. Ensure uniform heating of the reaction vessel.[3] - Base Strength: Potassium carbonate is a common choice, but stronger, non-nucleophilic bases like potassium tert-butoxide or DBU may be necessary for less reactive batches of aldehyde.[3]
Hydrolysis of TosMIC: TosMIC is sensitive to moisture, which can lead to its decomposition.[3]- Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Handle TosMIC under an inert atmosphere (e.g., nitrogen or argon).[3]
Suboptimal Stoichiometry: Incorrect ratio of reactants.- Reagent Stoichiometry: A slight excess of TosMIC (typically 1.1 equivalents) is often used to drive the reaction to completion.[4]
Formation of Significant Impurities Side Reactions of TosMIC: Under basic conditions, TosMIC can undergo self-condensation or other side reactions.- Controlled Addition of Base: Add the base portion-wise or as a solution to control the exotherm and minimize localized high concentrations. - Temperature Control: Maintain the reaction temperature within the optimal range to disfavor side reactions.
Presence of Ketone Impurities in Aldehyde: Ketones react with TosMIC to form nitriles instead of oxazoles.[3]- Starting Material Purity: Ensure the 2-pyridinecarboxaldehyde is of high purity and free from ketone contaminants. Purify by distillation or chromatography if necessary.[3]
Formation of 4-Tosyloxazole: This has been identified as a side-product in Van Leusen reactions.[5]- Reaction Monitoring: Use HPLC to monitor for the formation of this and other byproducts. Adjusting reaction conditions (e.g., temperature, base) may help to minimize its formation.
Difficult Product Purification Residual p-Toluenesulfinic Acid: This byproduct of the elimination step can be difficult to remove.[3]- Aqueous Wash: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up can help to remove the acidic byproduct. - Sodium Hydrosulfide Wash: A wash with a sodium hydrosulfide (NaHS) solution has been reported to be effective in removing sulfinic acid byproducts.[3]
Emulsion during Work-up: Can complicate phase separation.[3]- Brine Wash: Add a saturated brine solution to help break the emulsion.[3] - Solvent Choice: Consider alternative extraction solvents that have a greater density difference with water.
Oily Product/Failure to Crystallize - Purity: The presence of impurities can inhibit crystallization. Analyze the crude product by HPLC and consider an additional purification step if necessary. - Solvent Screening: Perform a systematic screening of different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find suitable conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of this compound?

A1: The Van Leusen oxazole synthesis is the most direct and commonly employed method for preparing 5-substituted oxazoles and is well-suited for this target molecule.[1][2] This reaction involves the condensation of 2-pyridinecarboxaldehyde with tosylmethyl isocyanide (TosMIC) using a base, typically potassium carbonate, in a protic solvent like methanol.[6]

Q2: What are the critical safety precautions to take when handling TosMIC on a large scale?

A2: TosMIC is a toxic solid that is harmful if swallowed, inhaled, or absorbed through the skin.[7] It can also cause respiratory tract, eye, and skin irritation.[7] On a large scale, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or coveralls, and safety glasses or goggles. A face shield may be necessary when handling large quantities.

  • Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure.[4]

  • Containment: Use appropriate containment strategies to prevent the generation and spread of dust.

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate first aid supplies.

  • Waste Disposal: Dispose of TosMIC and any contaminated materials in accordance with local regulations for hazardous waste.

Q3: How can I monitor the progress of the reaction effectively at scale?

A3: Visual inspection (e.g., TLC) becomes less reliable at scale. High-Performance Liquid Chromatography (HPLC) is the recommended method for in-process control. A validated HPLC method should be developed to separate and quantify the starting materials (2-pyridinecarboxaldehyde and TosMIC), the product (this compound), and any significant impurities.[8][9] This will allow for accurate determination of reaction completion and help in identifying any process deviations.

Q4: Column chromatography is not practical for purifying my multi-kilogram batch. What are the alternatives?

A4: For large-scale purification, crystallization is the preferred method. A systematic approach to developing a crystallization process should be undertaken:

  • Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents will show good solubility at higher temperatures and poor solubility at lower temperatures.

  • Anti-Solvent Addition: If a single solvent system is not effective, an anti-solvent crystallization can be developed. The crude product is dissolved in a solvent in which it is soluble, and then an anti-solvent (in which the product is insoluble) is slowly added to induce crystallization.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled, slow cooling profile is generally preferred.

  • Seeding: Introducing a small amount of pure product crystals (seeding) can help to control the crystallization process and obtain a more uniform particle size.

Q5: What are the likely impurities I should be looking for in my final product?

A5: Based on the Van Leusen reaction mechanism, potential impurities include:

  • Unreacted Starting Materials: 2-pyridinecarboxaldehyde and TosMIC.

  • p-Toluenesulfinic Acid: The primary byproduct from the elimination step.[3]

  • N-(tosylmethyl)formamide: Formed from the hydrolysis of TosMIC.[3]

  • 4-Tosyloxazole: A known byproduct of the Van Leusen reaction.[5]

  • Nitrile byproduct: If the starting aldehyde contains ketone impurities.[3]

A robust analytical method (e.g., HPLC, LC-MS) is essential for identifying and quantifying these impurities.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Van Leusen Reaction

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (anhydrous, powdered)

  • Methanol (anhydrous)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge anhydrous methanol.

  • Reagent Addition: Under a nitrogen atmosphere, add 2-pyridinecarboxaldehyde (1.0 equivalent), followed by TosMIC (1.1 equivalents). Begin stirring to form a solution or suspension.

  • Base Addition: Add anhydrous potassium carbonate (2.0-2.5 equivalents) portion-wise to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.[6]

  • Monitoring: Monitor the reaction progress by HPLC until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • To the residue, add water and ethyl acetate. Stir until all solids are dissolved.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Crystallization

Procedure:

  • Solvent Selection: Based on prior screening, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethyl acetate/heptane mixture).

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthetic Pathway

Van Leusen Oxazole Synthesis 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Reaction Reaction 2-Pyridinecarboxaldehyde->Reaction TosMIC TosMIC TosMIC->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction + Methanol Methanol Methanol->Reaction Solvent Intermediate_Oxazoline Intermediate Oxazoline Reaction->Intermediate_Oxazoline Elimination Elimination of Tosyl Group Intermediate_Oxazoline->Elimination This compound This compound Elimination->this compound Byproduct p-Toluenesulfinic Acid Elimination->Byproduct

Caption: Van Leusen synthesis of this compound.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or High Impurities Check_Conditions Anhydrous Conditions? Start->Check_Conditions Dry_Reagents Dry Solvents & Reagents Check_Conditions->Dry_Reagents No Check_Purity Aldehyde Purity OK? Check_Conditions->Check_Purity Yes Dry_Reagents->Check_Purity Purify_Aldehyde Purify Aldehyde Check_Purity->Purify_Aldehyde No Check_Base Base Strength Sufficient? Check_Purity->Check_Base Yes Purify_Aldehyde->Check_Base Stronger_Base Use Stronger Base (e.g., t-BuOK) Check_Base->Stronger_Base No Check_Temp_Time Temp/Time Optimized? Check_Base->Check_Temp_Time Yes Stronger_Base->Check_Temp_Time Optimize_Reaction Increase Temp/Time Monitor by HPLC Check_Temp_Time->Optimize_Reaction No Purification_Issue Purification Problem? Check_Temp_Time->Purification_Issue Yes Optimize_Reaction->Purification_Issue Wash_Byproduct Wash with NaHS or NaHCO3 Solution Purification_Issue->Wash_Byproduct Byproduct Recrystallize Optimize Crystallization Purification_Issue->Recrystallize Crystallization Wash_Byproduct->Recrystallize Success Process Optimized Recrystallize->Success

References

Technical Support Center: Enhancing the Stability of 5-(2-Pyridyl)-1,3-oxazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Pyridyl)-1,3-oxazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address stability challenges encountered during biological assays. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to generate reliable and reproducible data.

Introduction: Understanding the Stability Landscape of this compound

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. However, like many heterocyclic compounds, its stability in biological systems can be a critical factor influencing experimental outcomes. Inconsistent results in bioassays can often be traced back to compound degradation, leading to an underestimation of potency and poor reproducibility.[1]

This guide will delve into the potential instabilities of the this compound core, which arise from the unique chemical properties of both the pyridine and oxazole rings. The pyridine ring, while generally stable, can be susceptible to metabolism by enzymes such as Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[2][3][4][5][6] The oxazole ring, on the other hand, can be prone to oxidative cleavage and hydrolysis under certain pH conditions.[1][7][8][9]

By understanding these potential degradation pathways, we can proactively design experiments to minimize instability and develop strategies to enhance the robustness of your lead compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides a logical troubleshooting workflow.

Q1: My compound shows variable activity in cell-based assays. Could instability be the cause?

A1: Absolutely. Inconsistent biological activity is a primary indicator of compound instability.[1] Degradation can lead to a decrease in the effective concentration of your compound over the incubation period, resulting in data that is not reflective of its true potency.

Troubleshooting Workflow for Inconsistent In-Vitro Results

Troubleshooting Workflow start Inconsistent In-Vitro Results purity 1. Confirm Compound Purity & Identity (LC-MS, NMR) start->purity solubility 2. Assess Solubility in Assay Medium purity->solubility If Pure buffer_stability 3. Evaluate Stability in Assay Buffer (Time-course LC-MS) solubility->buffer_stability If Soluble biological_stability 4. Test Stability in Presence of Biological Matrix (Cells, Microsomes, Plasma) buffer_stability->biological_stability If Stable end Consistent Results buffer_stability->end If Stable & Biologically Stable identify_degradants 5. Identify Degradation Products (LC-MS/MS) biological_stability->identify_degradants If Unstable biological_stability->end If Stable optimize_assay 6. Optimize Assay Conditions identify_degradants->optimize_assay modify_compound 7. Consider Structural Modification optimize_assay->modify_compound If Optimization Fails modify_compound->purity Synthesize New Analog

Caption: A stepwise guide to diagnosing and addressing compound instability.

Q2: What are the likely degradation pathways for this compound in my assay?

A2: The degradation of this compound is likely to involve one or more of the following pathways, primarily driven by enzymatic and chemical factors in the assay environment.

Potential Degradation Pathways:

Degradation Pathways cluster_pyridine Pyridine Ring Metabolism cluster_oxazole Oxazole Ring Degradation compound This compound cyp_oxidation CYP450 Oxidation (Hydroxylation, N-oxidation) compound->cyp_oxidation Enzymatic ao_oxidation Aldehyde Oxidase (AO) (Hydroxylation at C6) compound->ao_oxidation Enzymatic hydrolysis Hydrolytic Cleavage (Acid/Base Catalyzed) compound->hydrolysis Chemical oxidative_cleavage Oxidative Ring Opening compound->oxidative_cleavage Chemical/Enzymatic

Caption: Major potential degradation routes for the this compound scaffold.

  • Metabolism of the Pyridine Ring:

    • Cytochrome P450 (CYP) Oxidation: The pyridine ring can be a substrate for various CYP enzymes, leading to hydroxylation at different positions or N-oxidation.[10][11][12] The nitrogen atom in the pyridine ring can also interact with the heme iron of CYP enzymes, which can influence the rate of metabolism.[11]

    • Aldehyde Oxidase (AO) Metabolism: 2-substituted pyridines are known substrates for aldehyde oxidase, which typically hydroxylates the carbon adjacent to the ring nitrogen (C6 position).[2][3][4][5][6] This is a crucial consideration, as AO is a cytosolic enzyme and its activity might not be fully captured in microsomal assays.[6]

  • Degradation of the Oxazole Ring:

    • Hydrolytic Cleavage: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring opening.[8][9][13] While generally more resistant to acid than furans, this pathway can be relevant depending on the local pH environment in your assay.[13]

    • Oxidative Ring Opening: Oxazole rings are susceptible to oxidation, which can lead to cleavage of the ring.[1][7][8] This can be mediated by reactive oxygen species (ROS) in the cell culture medium or as a downstream consequence of enzymatic metabolism.

Q3: How can I experimentally confirm if my compound is degrading?

A3: A systematic stability assessment is essential. The most common and reliable method is to incubate your compound under various assay conditions and quantify its disappearance over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Stability Assays:

Assay Type Purpose Typical Matrix
Buffer Stability To assess inherent chemical stability at a given pH and temperature.Assay buffer (e.g., PBS, HBSS) at relevant pH.
Plasma Stability To evaluate stability in the presence of plasma enzymes (esterases, amidases).Human, rat, or mouse plasma.[7][8][11][14][15]
Microsomal Stability To determine metabolic stability by Phase I (e.g., CYP) and Phase II enzymes.Human, rat, or mouse liver microsomes.[6][16][17]
Hepatocyte Stability A more comprehensive assessment of metabolic stability, including both Phase I and II enzymes and transporters.Fresh or cryopreserved hepatocytes.
Cell-Based Assay Stability To measure stability in the complete assay environment, including cells and media components.The specific cell culture medium with and without cells.

A detailed protocol for a generic plasma stability assay is provided in the "Experimental Protocols" section below.

Q4: My LC-MS analysis shows my compound is unstable. What are my next steps?

A4: Once instability is confirmed, the focus shifts to mitigation. This can involve optimizing the assay conditions or, in many cases, requires chemical modification of the molecule.

Strategies to Enhance Stability:

  • Assay Optimization:

    • Reduce Incubation Time: If feasible for your biological endpoint, shortening the incubation time can minimize degradation.

    • Optimize pH and Buffer: If hydrolytic instability is suspected, adjust the buffer pH to a more favorable range.

    • Include Stabilizers: For oxidative degradation, consider adding antioxidants to the medium, but be cautious of their potential to interfere with the assay.

    • Use Heat-Inactivated Serum/Plasma: To distinguish between enzymatic and chemical degradation, run a parallel experiment with heat-inactivated biological matrix.

  • Structural Modification (Medicinal Chemistry Approaches):

    • Blocking Metabolic Hotspots on the Pyridine Ring:

      • Deuteration: Replacing a hydrogen atom at a metabolically labile position with deuterium can slow down CYP-mediated metabolism due to the kinetic isotope effect.

      • Fluorination: Introduction of a fluorine atom can block a site of metabolism and alter the electronic properties of the ring.

      • Introduction of Steric Hindrance: Adding a small alkyl group near a metabolic hotspot can sterically hinder enzyme access.

      • Nitrogen Introduction: Replacing a C-H group with a nitrogen atom (e.g., converting a pyridine to a pyrimidine) can increase metabolic stability.

    • Improving the Stability of the Oxazole Ring:

      • Bioisosteric Replacement: This is a powerful strategy where the oxazole ring is replaced with another five-membered heterocycle that mimics its size and electronic properties but offers greater stability.[14][15][16][18][19]

        Bioisostere Potential Advantages
        1,3,4-Oxadiazole Often more polar and metabolically stable than the 1,2,4- and 1,3-oxazole isomers.[10][18]
        1,2,4-Oxadiazole Can offer improved metabolic stability over esters and amides.[11][19][20]
        Thiazole The sulfur atom can alter electronic properties and metabolic profile.
        Triazole Known for its high stability to hydrolysis and oxidation.[18]

    The choice of modification will depend on the identified degradation pathway and the need to maintain the desired biological activity.

Experimental Protocols

Protocol 1: General Plasma Stability Assay

This protocol provides a framework for assessing the stability of this compound in plasma.

Materials:

  • This compound (test compound)

  • Control compound (e.g., a compound with known plasma instability)

  • Pooled human, rat, or mouse plasma (with anticoagulant like heparin or EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile containing an internal standard (IS) for LC-MS analysis

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compound in DMSO (e.g., 10 mM).

    • Prepare a working solution by diluting the stock solution in acetonitrile (e.g., to 100 µM).

    • Prepare the internal standard solution in acetonitrile at a concentration suitable for LC-MS/MS detection.

  • Incubation:

    • Thaw the plasma at 37°C.

    • In a 96-well plate, add the appropriate volume of plasma to each well.

    • Spike the plasma with the test compound working solution to a final concentration of 1 µM (ensure the final DMSO concentration is <0.5%).

    • Incubate the plate at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[7][11][14]

    • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard. This precipitates the plasma proteins and stops enzymatic activity.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the quantitative analysis of the parent compound.[13][21][22]

    • Analyze the samples from each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-(2-Pyridyl)-1,3-oxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 5-(2-pyridyl)-1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bidentate ligand have led to its incorporation into a wide array of biologically active molecules and functional materials. For researchers and professionals in drug development, the efficient and scalable synthesis of this key building block is of paramount importance. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and supporting experimental data for each methodology.

At a Glance: A Comparative Overview of Synthetic Strategies

Synthetic RouteStarting MaterialsKey TransformationYieldAdvantagesDisadvantages
Van Leusen Oxazole Synthesis 2-Pyridinecarboxaldehyde, Tosylmethyl isocyanide (TosMIC)[3+2] CycloadditionExcellent (up to 98%)High yield, one-pot procedure, readily available starting materials.Stoichiometric use of TosMIC and base.
Palladium-Catalyzed C-5 Arylation Oxazole, 2-BromopyridineDirect C-H arylationGood to Excellent (70-90% reported for similar arylations)High regioselectivity, good functional group tolerance.Requires a pre-formed oxazole ring, catalyst and ligand costs.
Robinson-Gabriel Synthesis 2-AcetylpyridineCyclodehydration of a 2-acylamino ketoneModerate (estimated)Utilizes a simple starting material.Multi-step synthesis of the precursor, potentially harsh dehydrating conditions.

Route 1: The Van Leusen Oxazole Synthesis: A High-Yielding and Direct Approach

The Van Leusen oxazole synthesis is a powerful and widely utilized method for the construction of 5-substituted oxazoles.[1] This reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2]

Mechanistic Insight

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of 2-pyridinecarboxaldehyde. The subsequent intramolecular cyclization, driven by the attack of the alkoxide on the isocyanide carbon, forms an oxazoline intermediate. The final step involves the base-mediated elimination of p-toluenesulfinic acid, leading to the aromatic this compound.[2][3]

Van Leusen Mechanism A TosMIC + Base B TosMIC Anion A->B Deprotonation D Adduct B->D Nucleophilic Attack C 2-Pyridine- carboxaldehyde C->D E Oxazoline Intermediate D->E Intramolecular Cyclization F This compound E->F Elimination of Tos-H

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol is adapted from a reported synthesis with a high yield.[4]

Materials:

  • 2-Pyridinecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-pyridinecarboxaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in anhydrous methanol, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 65 °C and maintain for 4 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • To the residue, add water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

Expected Yield: 98%[4]

Route 2: Palladium-Catalyzed C-5 Arylation: A Regioselective Functionalization

For instances where the oxazole core is already available, palladium-catalyzed direct C-H arylation offers a highly efficient and regioselective method to introduce the 2-pyridyl substituent at the C-5 position.[2][5] This approach avoids the need to construct the oxazole ring from acyclic precursors.

Mechanistic Rationale

The catalytic cycle is believed to commence with the oxidative addition of 2-bromopyridine to a Pd(0) complex. The resulting ArPd(II)X species, in the presence of a phosphine ligand and a base, can then undergo a concerted metalation-deprotonation (CMD) pathway with oxazole at the C-5 position. This is often facilitated by a carboxylate additive like pivalic acid. Reductive elimination from the resulting intermediate furnishes the desired this compound and regenerates the Pd(0) catalyst. The choice of ligand and solvent is crucial for achieving high C-5 selectivity.[2][5]

Palladium-Catalyzed Arylation Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArX 2-Bromopyridine ArX->OxidativeAddition ArPdX ArPd(II)X(L_n) OxidativeAddition->ArPdX CMD Concerted Metalation-Deprotonation ArPdX->CMD Oxazole Oxazole Oxazole->CMD ArPdOxazole ArPd(II)(Oxazolyl)(L_n) CMD->ArPdOxazole ReductiveElimination Reductive Elimination ArPdOxazole->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product This compound ReductiveElimination->Product

Caption: Catalytic cycle for the Pd-catalyzed C-5 arylation of oxazole.

Experimental Protocol: Palladium-Catalyzed C-5 Arylation of Oxazole with 2-Bromopyridine

This protocol is adapted from a general method for the C-5 arylation of oxazole.[2]

Materials:

  • Oxazole

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • N,N-Dimethylacetamide (DMA, anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and K₂CO₃ (3.0 eq).

  • Add oxazole (2.0 eq), 2-bromopyridine (1.0 eq), pivalic acid (0.4 eq), and anhydrous DMA.

  • Seal the vessel and heat the reaction mixture to 110 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Yield: Good to excellent, based on similar reported arylations.[2]

Route 3: The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Approach

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the cyclodehydration of 2-acylamino ketones.[6][7] For the synthesis of this compound, the required precursor is N-(2-(pyridin-2-yl)-2-oxoethyl)formamide.

Synthetic Pathway

This is a multi-step route starting from the readily available 2-acetylpyridine. The key steps involve the formation of the 2-acylamino ketone precursor followed by its cyclodehydration.

Robinson-Gabriel Pathway Start 2-Acetylpyridine Intermediate1 2-Bromo-1-(pyridin- 2-yl)ethanone Start->Intermediate1 α-Bromination Intermediate2 2-Amino-1-(pyridin- 2-yl)ethanone Intermediate1->Intermediate2 Amination Precursor N-(2-(pyridin-2-yl)-2- oxoethyl)formamide Intermediate2->Precursor N-Formylation Product This compound Precursor->Product Cyclodehydration

Caption: Multi-step pathway for the Robinson-Gabriel synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis of this compound (Proposed)

This proposed protocol is based on established procedures for each individual step.

Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone

  • Dissolve 2-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Add bromine dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and neutralize with a base.

  • Extract the product with an organic solvent and purify.

Step 2: Synthesis of 2-Amino-1-(pyridin-2-yl)ethanone

  • React 2-bromo-1-(pyridin-2-yl)ethanone with a source of ammonia, such as hexamethylenetetramine (Delepine reaction) or by direct amination with ammonia in a suitable solvent.

  • Hydrolyze the resulting salt to obtain the free amine.

Step 3: Synthesis of N-(2-(pyridin-2-yl)-2-oxoethyl)formamide

  • Treat 2-amino-1-(pyridin-2-yl)ethanone with a formylating agent, such as a mixture of formic acid and acetic anhydride, at a controlled temperature.

  • Stir until the reaction is complete.

  • Isolate the product by precipitation or extraction and purify if necessary.

Step 4: Cyclodehydration to this compound

  • Treat the N-(2-(pyridin-2-yl)-2-oxoethyl)formamide with a dehydrating agent. Common reagents for this transformation include concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride.[6]

  • Heat the reaction mixture to effect cyclodehydration. The temperature and reaction time will depend on the chosen dehydrating agent.

  • After completion, carefully quench the reaction mixture (e.g., by pouring onto ice) and neutralize.

  • Extract the product with an organic solvent and purify by column chromatography.

Expected Yield: Moderate. Yields for Robinson-Gabriel syntheses can vary significantly depending on the substrate and the dehydrating agent used, often in the range of 50-60% for the cyclodehydration step.[8]

Conclusion and Recommendations

For the synthesis of this compound, the Van Leusen oxazole synthesis stands out as the most efficient and high-yielding method, particularly for laboratory-scale synthesis, due to its one-pot nature and the use of readily accessible starting materials. Its reported yield of 98% is exceptional.

The Palladium-catalyzed C-5 arylation is an excellent alternative, especially if a supply of oxazole is readily available. Its high regioselectivity and good functional group tolerance make it a powerful tool for the late-stage functionalization of more complex molecules containing an oxazole core.

The Robinson-Gabriel synthesis , while a classic and mechanistically important route, is likely to be less efficient for this specific target due to its multi-step nature. The synthesis of the required 2-acylamino ketone precursor adds complexity and may result in a lower overall yield compared to the more direct Van Leusen approach. However, it remains a viable option, particularly if the starting 2-acetylpyridine is inexpensive and large quantities are required, and if the intermediate steps can be optimized.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For rapid access to this compound with high purity, the Van Leusen synthesis is highly recommended.

References

A Senior Application Scientist's Guide to Orthogonal Structural Validation: The Case of 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Heterocyclic scaffolds, such as 5-(2-Pyridyl)-1,3-oxazole, are prevalent motifs in medicinal chemistry, making their precise characterization paramount. This guide presents an in-depth, objective comparison of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the structural validation of this compound. By leveraging the distinct physicochemical principles of these methods, we can construct a self-validating system that ensures the highest confidence in molecular identity. This document provides not only detailed experimental protocols but also the scientific rationale behind methodological choices, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Validation in Chemical Synthesis

Relying on a single analytical technique for structural elucidation, however powerful, introduces an inherent risk of measurement bias and overlooks potential impurities or isomeric forms. Orthogonal methods, defined as techniques that measure the same property using different physical principles, are essential for mitigating this risk.[1][2] For a molecule like this compound, NMR spectroscopy provides unparalleled detail on atomic connectivity and chemical environment, while high-resolution mass spectrometry (HRMS) delivers a precise elemental composition.[3] Together, they provide a synergistic and robust confirmation of the molecular structure, ensuring that what was synthesized is, in fact, the intended compound.[3][4] This dual-pronged approach is a hallmark of a rigorous quality control strategy.[2][4]

G cluster_0 Orthogonal Validation Workflow Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesis->NMR Analyte 1 MS LC-MS (HRMS) (ESI+) Synthesis->MS Analyte 2 Data_NMR Structural Connectivity Data NMR->Data_NMR Data_MS Molecular Formula & Weight MS->Data_MS Integration Data Integration & Comparative Analysis Data_NMR->Integration Data_MS->Integration Validation Validated Structure Integration->Validation

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the gold standard for structural elucidation, providing definitive information about the chemical environment of each nucleus.[3] For this compound, ¹H and ¹³C NMR are indispensable for confirming the specific arrangement of atoms and the integrity of the pyridyl and oxazole rings.

Causality Behind Experimental Choices

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good solubilizing power and relatively clean spectral window.[5] A sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while ¹³C NMR, being inherently less sensitive, may require a more concentrated sample (50-100 mg) for timely data acquisition.[6][7] The inclusion of Tetramethylsilane (TMS) as an internal standard provides a universal reference point (0 ppm), ensuring data comparability across different instruments.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Accurately weigh 10-20 mg of the synthesized this compound.[8][9]

  • Dissolution : Dissolve the sample in a vial with approximately 0.7 mL of CDCl₃ containing 0.03% TMS.[7] Ensure complete dissolution; if particulates are present, filter the solution through a pipette with a cotton wool plug into a clean, dry 5 mm NMR tube.[8][10]

  • Mixing : Cap the tube and invert it several times to ensure a homogeneous solution, which is crucial for proper magnetic field shimming and obtaining sharp spectral lines.[10]

  • Instrument Setup : Place the sample in the spectrometer. The instrument's software will lock onto the deuterium signal from the solvent, and shimming will be performed to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire a ¹H NMR spectrum (typically 16-32 scans). Following this, acquire a ¹³C NMR spectrum (which may require several hundred to a few thousand scans depending on concentration).

Data Interpretation & Expected Results

The electronic environments of the pyridyl and oxazole rings dictate the chemical shifts. The nitrogen atoms in both rings are electron-withdrawing, which deshields adjacent protons and carbons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Oxazole H-4 ~7.5 - 7.7 Singlet (s) N/A
Oxazole H-2 ~8.3 - 8.5 Singlet (s) N/A
Pyridyl H-5' ~7.2 - 7.4 Triplet (t) or ddd ~7-8
Pyridyl H-4' ~7.7 - 7.9 Triplet of doublets (td) ~7-8, ~1.8
Pyridyl H-3' ~8.1 - 8.3 Doublet (d) ~8

| Pyridyl H-6' | ~8.6 - 8.8 | Doublet (d) | ~4-5 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridyl C-2' ~148 - 150
Pyridyl C-3' ~120 - 122
Pyridyl C-4' ~136 - 138
Pyridyl C-5' ~123 - 125
Pyridyl C-6' ~150 - 152
Oxazole C-2 ~151 - 153
Oxazole C-4 ~124 - 126

| Oxazole C-5 | ~155 - 157 |

Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary slightly.

Mass Spectrometry: Confirming Elemental Composition and Fragmentation

Mass spectrometry is a powerful complementary technique that provides the exact molecular weight and, by extension, the elemental formula of the analyte.[11] For this analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (like TOF or Orbitrap) and Electrospray Ionization (ESI) is the method of choice.[11][12]

Causality Behind Experimental Choices

ESI is a soft ionization technique ideal for polar, heterocyclic compounds, as it typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[12][13] Operating in positive ion mode is logical because the nitrogen atoms in the pyridyl and oxazole rings are basic and readily accept a proton.[12] An acidic mobile phase modifier, like formic acid, facilitates this protonation, enhancing the signal.[12][14] High-resolution MS is critical for confirming the elemental composition, distinguishing the target molecule from any isomers or compounds with the same nominal mass.

Experimental Protocol: LC-HRMS (ESI+)
  • Sample Preparation : Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • LC Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : A suitable gradient (e.g., 5% to 95% B over 5-10 minutes) to ensure the compound elutes as a sharp peak.

    • Flow Rate : 0.3 - 0.5 mL/min.

  • MS Conditions :

    • Ionization Source : Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer : Set to scan a relevant m/z range (e.g., 50-500 Da) in high-resolution mode.

    • Data Analysis : Extract the mass spectrum for the chromatographic peak and compare the exact mass of the [M+H]⁺ ion to the theoretical value.

Data Interpretation & Expected Results

The molecular formula for this compound is C₈H₆N₂O. The theoretical monoisotopic mass of the protonated molecule [C₈H₇N₂O]⁺ is 147.0553 Da. The high-resolution mass spectrometer should detect this ion with an accuracy of <5 ppm.

Table 3: Expected High-Resolution Mass Spectrometry Data

Ion Theoretical m/z Observed m/z (example) Mass Error (ppm)
[M+H]⁺ 147.0553 147.0551 -1.36

| [M+Na]⁺ | 169.0372 | 169.0370 | -1.18 |

Tandem MS (MS/MS) experiments can provide further structural confirmation by inducing fragmentation of the molecular ion. The fragmentation pattern is a structural fingerprint. Key fragmentations for pyridyl-oxazole systems often involve cleavage of the heterocyclic rings.[15][16]

G M [M+H]⁺ m/z = 147.0553 F1 [C₇H₅N₂]⁺ m/z = 117.0453 M->F1 - CO F3 [C₇H₆NO]⁺ m/z = 118.0449 M->F3 - HCN F2 [C₅H₄N]⁺ m/z = 78.0344 F1->F2 - HCN

Caption: Plausible MS/MS fragmentation pathway.

Comparative Synthesis: The Power of Integrated Data

The true validation comes from integrating the datasets.

  • MS Confirms the "What": The HRMS data confirms the elemental formula is C₈H₆N₂O. This rules out impurities with different formulas but does not distinguish between isomers.

  • NMR Confirms the "How": The ¹H and ¹³C NMR data confirm the specific connectivity. The number of signals, their chemical shifts, multiplicities, and coupling constants are unique to the this compound isomer. For instance, an alternative isomer like 2-(2-Pyridyl)-1,3-oxazole would exhibit a completely different set of chemical shifts and coupling patterns in the aromatic region. The presence of two distinct singlets for the oxazole protons (H-2 and H-4) and the characteristic four-proton system for the 2-substituted pyridine ring provides unambiguous evidence for the proposed structure.

This synergistic approach, where the precise mass from MS validates the elemental composition assumed for NMR interpretation, and the NMR confirms the specific isomeric structure for the observed mass, forms a closed, self-validating loop.

Conclusion

The structural validation of this compound serves as a clear example of the necessity for a multi-technique, orthogonal approach in modern chemical science. By combining the detailed constitutional information from NMR spectroscopy with the precise elemental composition provided by high-resolution mass spectrometry, researchers can achieve an unparalleled level of confidence in their synthesized materials. This rigorous validation is not merely an academic exercise; it is a fundamental requirement for ensuring the reliability, reproducibility, and safety of chemical entities destined for further research and development, particularly in the pharmaceutical industry. Adherence to these principles of orthogonal validation upholds the highest standards of scientific integrity.

References

A Comparative Guide to Oxazole-Based Fluorophores: Spotlight on 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Advanced Fluorescent Probes

In the landscape of drug discovery and cellular biology, fluorescent probes are indispensable tools. They serve as luminous reporters, enabling the real-time visualization and quantification of biological processes with high sensitivity and resolution.[1][2] The utility of these probes underpins a vast array of techniques, from high-content screening and fluorescence microscopy to ligand binding assays that are crucial for identifying and validating therapeutic targets.[3][4]

While classic fluorophores like fluorescein and rhodamine have been workhorses in the field, the demand for probes with enhanced photostability, larger Stokes shifts, and tunable environmental sensitivity has driven the exploration of novel scaffolds. Among these, heterocyclic compounds containing the oxazole ring have emerged as a promising class of fluorophores.[5][6] Their rigid, planar structure and extended π-conjugated system provide a robust framework for fluorescence.

This guide offers a comparative analysis of the fluorescent properties of 5-(2-Pyridyl)-1,3-oxazole, a representative of the pyridyl-oxazole family, against other widely-used fluorophore classes. We will delve into the key performance characteristics that dictate a probe's utility, provide experimental protocols for characterization, and discuss the structural rationale behind their photophysical behaviors.

Understanding Key Performance Characteristics of Fluorophores

The selection of a fluorophore is a critical decision dictated by its intrinsic photophysical properties. A nuanced understanding of these parameters is essential for designing robust and reliable fluorescence-based assays.[7]

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a given wavelength. A higher extinction coefficient is desirable as it signifies more efficient light absorption, leading to a stronger fluorescent signal. It is measured in M⁻¹cm⁻¹.

  • Quantum Yield (Φ): The quantum yield is the measure of a fluorophore's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[7] A value closer to 1 indicates a brighter probe, which is crucial for detecting low-abundance targets and minimizing the required excitation power, thereby reducing phototoxicity in live-cell imaging.[7]

  • Stokes Shift: This is the difference in wavelength between the maxima of the absorption (or excitation) and emission spectra.[7] A larger Stokes shift is advantageous as it minimizes self-absorption (re-absorption of emitted photons by other fluorophores) and simplifies the separation of the emission signal from the excitation light, resulting in a higher signal-to-noise ratio.[7]

  • Photostability: This refers to a fluorophore's resistance to photochemical degradation or "photobleaching" upon exposure to excitation light. High photostability is critical for experiments requiring long-term or repeated imaging, such as time-lapse microscopy or single-molecule tracking.

Comparative Analysis of Fluorophore Properties

To contextualize the performance of this compound, we compare its expected properties with those of established fluorophores. It is important to note that while extensive data exists for common dyes, specific photophysical data for this compound is not widely published. The values presented here are based on data from structurally related 2,5-diaryl-oxazole and pyridyl-oxadiazole derivatives, which serve as a reasonable proxy for this class of compounds.[8][9][10]

Fluorophore Class Example Compound Typical Excitation/Emission (nm) Quantum Yield (Φ) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Key Strengths & Weaknesses
Pyridyl-Oxazole This compound~320-360 / ~380-450Moderate to HighModerate*Strengths: High sensitivity to solvent polarity, potential for large Stokes shifts.[8] Weaknesses: Less characterized, potential for lower photostability than some modern dyes.
Xanthene Dyes Fluorescein Isothiocyanate (FITC)~495 / ~5190.92†[11]~75,000Strengths: High quantum yield, bright green emission.[12] Weaknesses: pH sensitive, moderate photostability.
Rhodamine Dyes Tetramethylrhodamine (TRITC)~557 / ~576~0.20-0.40~85,000Strengths: Good photostability, bright orange-red emission.[13][12] Weaknesses: Lower quantum yield than fluorescein.
BODIPY Dyes BODIPY FL~503 / ~512> 0.90~80,000Strengths: High quantum yield, sharp emission peaks, insensitive to pH and solvent polarity, good photostability. Weaknesses: Small Stokes shift.

*Values are estimates based on related oxazole and oxadiazole compounds.[8][10] †Value for free dye in aqueous solution. Conjugation to biomolecules can alter this value.[11]

The pyridyl-oxazole scaffold is particularly interesting due to its potential for exhibiting environmentally sensitive fluorescence. The nitrogen atom in the pyridine ring can participate in hydrogen bonding or undergo protonation, which can significantly alter the electronic structure and, consequently, the emission properties of the molecule.[9][14] This makes such compounds promising candidates for developing probes that can report on changes in local environments, such as pH or polarity within cellular compartments.[8][14]

Experimental Methodologies

To ensure scientific rigor, the protocols used for synthesizing and characterizing these probes must be robust and well-validated.

Protocol 1: Synthesis of this compound via Van Leusen Reaction

The Van Leusen oxazole synthesis is an efficient method for constructing the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[5]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Aldehyde 2-Pyridinecarboxaldehyde Base K2CO3 (Base) Aldehyde->Base 1 eq. TosMIC TosMIC TosMIC->Base 1.1 eq. Solvent Methanol (Solvent) Base->Solvent Condition Reflux, 4-6h Solvent->Condition Product This compound Condition->Product Purification Column Chromatography Product->Purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-pyridinecarboxaldehyde (1.0 eq.).

  • Solvent and Reagents: Dissolve the aldehyde in anhydrous methanol. Add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.[15]

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the pure this compound.[16]

Protocol 2: Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and accessible approach for determining the quantum yield of a fluorescent compound by comparing it to a standard with a known quantum yield.[17][18]

Caption: Workflow for relative fluorescence quantum yield determination.[17]

Step-by-Step Procedure:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield (Φ_r) that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_r = 0.54) is a common standard for the UV-blue region.

  • Solution Preparation: Prepare stock solutions of both the sample and the standard in the same spectroscopic-grade solvent. Create a series of dilutions for both, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.[19]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the intended excitation wavelength (λ_ex).

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at λ_ex. It is critical to use the same instrument settings (e.g., excitation/emission slit widths) for both the sample and standard measurements.[20][21]

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity (I) versus the absorbance (A). The resulting plots should be linear.

    • Determine the gradient (Grad) of the straight line for both the sample (Grad_s) and the standard (Grad_r).

  • Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:[17][22]

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • Grad_s and Grad_r are the gradients from the plots of integrated intensity vs. absorbance for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions. If the same solvent is used, this term (n_s²/n_r²) equals 1.[22]

Conclusion and Future Outlook

This compound and related compounds represent a versatile class of fluorophores with significant potential. Their key advantage lies in their sensitivity to the chemical environment, a property that can be harnessed to design sophisticated sensors for pH, polarity, and ion concentration. While they may not yet match the sheer brightness or photostability of highly optimized commercial dyes like the Alexa Fluor or BODIPY series, their straightforward synthesis and tunable properties make them highly attractive for developing bespoke probes for specific research applications.[7][12]

For researchers in drug development, the ability to design and synthesize novel probes tailored to a specific target or biological question is a powerful asset. The pyridyl-oxazole scaffold offers a promising and accessible starting point for creating the next generation of fluorescent tools that will continue to illuminate the complex machinery of life.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(2-Pyridyl)-1,3-Oxazole Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for selective and potent kinase inhibitors is a continuous endeavor. The 5-(2-pyridyl)-1,3-oxazole scaffold has emerged as a promising framework for the design of such inhibitors, offering a unique combination of structural rigidity and opportunities for diverse functionalization. This guide provides an in-depth comparison of this compound analogs, with a particular focus on their structure-activity relationship (SAR) as inhibitors of p38 MAP kinase, a key player in inflammatory signaling pathways.

The Significance of p38 MAP Kinase Inhibition

Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in signal transduction, converting extracellular stimuli into a wide range of cellular responses.[1] The p38 MAP kinase pathway is a central regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Consequently, inhibitors of p38 MAP kinase have significant therapeutic potential for treating a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[3]

The development of potent and selective p38 MAP kinase inhibitors is a key objective in medicinal chemistry. The this compound core represents a valuable scaffold in this pursuit, providing a rigid framework that can be strategically modified to optimize interactions with the kinase's active site.

Comparative Structure-Activity Relationship (SAR) Analysis

A seminal study by Revesz et al. provides a foundational comparison of various 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α inhibitors.[4] This work, while broad, offers critical insights into the SAR of pyridinyl-oxazoles relative to other five-membered heterocycles like imidazoles, pyrroles, thiazoles, and triazoles.

The core structure under consideration is the 2-(2,6-diamino-3,5-difluoropyridin-4-yl)-5-substituted-1,3-oxazole. The SAR can be dissected by examining the influence of substituents at the 5-position of the oxazole ring and by comparing the oxazole core to other heterocycles.

Compound IDHeterocycleR Group (at position 5)p38α IC50 (μM)[4]
1 Oxazole4-Fluorophenyl>10
2 Oxazole4-Methylphenyl>10
3 Oxazole4-Methoxyphenyl>10
4 Pyridinylimidazole4-Fluorophenyl0.018
5 Pyridinylpyrrole4-Fluorophenyl0.2
6 Pyridinylthiazole4-Fluorophenyl0.03

Key SAR Insights:

  • Superiority of Other Heterocycles: The data clearly indicates that for the 2,6-diamino-3,5-difluoropyridinyl scaffold, the pyridinylimidazole and pyridinylthiazole cores (compounds 4 and 6 ) exhibit significantly higher potency against p38α compared to the pyridinyl-oxazole analogs (compounds 1-3 ).[4]

  • Limited Impact of 5-Position Substituents on Oxazoles: Within the oxazole series, modifications at the 5-position with different substituted phenyl rings (fluoro, methyl, methoxy) did not lead to a significant improvement in inhibitory activity, with all tested compounds having an IC50 greater than 10 μM.[4] This suggests that for this particular pyridinyl substitution pattern, the oxazole core may not be the optimal choice for achieving high potency.

SAR_Comparison cluster_scaffold Core Scaffold: 2,6-Diamino-3,5-difluoropyridinyl cluster_heterocycles Heterocyclic Core Comparison cluster_substituents Substituents at Position 5 of Oxazole Scaffold Pyridinyl Core Imidazole Imidazole (High Potency) Scaffold->Imidazole IC50 = 0.018 µM Thiazole Thiazole (High Potency) Scaffold->Thiazole IC50 = 0.03 µM Oxazole Oxazole (Low Potency) Scaffold->Oxazole IC50 > 10 µM Pyrrole Pyrrole (Moderate Potency) Scaffold->Pyrrole IC50 = 0.2 µM Substituents 4-Fluorophenyl 4-Methylphenyl 4-Methoxyphenyl Oxazole->Substituents No significant change in potency

Caption: Workflow for the Van Leusen synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.1 mmol) and potassium carbonate (2.0 mmol). [5]2. Reflux: The reaction mixture is heated to reflux and stirred for 4 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

In Vitro p38α MAP Kinase Enzymatic Assay

The inhibitory activity of the synthesized compounds against p38α MAP kinase can be determined using a variety of commercially available assay kits, which typically measure the phosphorylation of a substrate peptide. [6] dot

p38_Assay cluster_reagents Assay Components cluster_procedure Assay Procedure cluster_analysis Data Analysis Enzyme Recombinant p38α Kinase Incubation Incubate components at 30°C Enzyme->Incubation Substrate ATF2 (Substrate) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection Measure substrate phosphorylation Incubation->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

Caption: General workflow for an in vitro p38α MAP kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT). Dilute the recombinant p38α kinase, the substrate (e.g., ATF2), and ATP to their final concentrations in the kinase buffer. [6]Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the test compound dilutions, followed by the p38α kinase. Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based ELISA, a luminescence-based assay that measures ADP production (e.g., ADP-Glo™), or by detecting a fluorescently labeled phosphorylated substrate. [6][7]5. Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals that while this scaffold is of significant interest in medicinal chemistry, its efficacy as a p38 MAP kinase inhibitor is highly dependent on the substitution pattern of the pyridyl ring. The presented data suggests that for the 2,6-diamino-3,5-difluoropyridinyl series, other heterocyclic cores such as imidazole and thiazole are more promising for achieving high potency.

Future research in this area should focus on exploring alternative substitution patterns on both the pyridyl and oxazole rings to enhance the inhibitory activity of this class of compounds. Furthermore, a deeper understanding of the binding modes of these analogs within the p38 active site through computational modeling and X-ray crystallography will be invaluable for the rational design of next-generation inhibitors. The provided experimental protocols serve as a robust starting point for the synthesis and evaluation of novel this compound analogs with the potential for therapeutic application in inflammatory diseases.

References

A Comparative Benchmarking Guide to the In Vitro Anticancer Activity of 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the biological activity of the novel compound 5-(2-Pyridyl)-1,3-oxazole against established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of cytotoxic potential, detailed experimental protocols for reproducible assessment, and an exploration of the underlying signaling pathways.

Introduction: The Therapeutic Potential of Pyridyl-Oxazole Scaffolds

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a pyridine moiety, as seen in this compound, often enhances the pharmacological profile of these molecules. Pyridyl-oxazole derivatives have garnered significant interest for their potential as anticancer agents, with some exhibiting inhibitory activity against key cellular targets like Rho-associated coiled-coil containing protein kinase (ROCK).[3]

Given the promising background of this chemical class, rigorous and standardized benchmarking against known therapeutic agents is essential to ascertain the true potential of this compound as a candidate for further drug development.

Selection of Benchmark Anticancer Drugs

To provide a robust comparison, two widely used and well-characterized chemotherapeutic agents with distinct mechanisms of action have been selected:

  • Doxorubicin: An anthracycline antibiotic that primarily functions as a topoisomerase II inhibitor and intercalates into DNA, thereby disrupting DNA replication and repair processes, ultimately leading to apoptosis.[4][5]

  • Paclitaxel (Taxol): A taxane that stabilizes microtubules, preventing their depolymerization.[1] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.[1][6]

By comparing this compound to drugs with different cellular targets, we can gain a broader understanding of its relative potency and potential mechanism of action.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table presents a summary of representative IC50 values for Doxorubicin and Paclitaxel against a panel of common human cancer cell lines. These values serve as a benchmark for interpreting the cytotoxic activity of this compound. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific viability assay used.[7][8]

DrugMechanism of ActionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
Doxorubicin Topoisomerase II Inhibitor, DNA Intercalator~0.1 - 2.0[8]~0.5 - 5.0[8]~0.1 - 1.0[8]
Paclitaxel Microtubule Stabilizer~0.002 - 0.008[9]~0.001 - 0.005[10]~0.0025 - 0.0075[9]
This compound To be determinedExperimental ValueExperimental ValueExperimental Value

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, the following detailed protocols for standard cell viability assays are provided. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.

General Experimental Workflow

The overall process for in vitro cytotoxicity screening is outlined below. This workflow ensures a systematic approach from cell preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Start cell_seeding Cell Seeding (96-well plates) start->cell_seeding incubation_24h 24h Incubation (Cell Adherence) cell_seeding->incubation_24h compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells with Compound (Vehicle & Positive Controls) compound_prep->treatment incubation_48_72h 48-72h Incubation (Drug Exposure) treatment->incubation_48_72h assay Perform Cytotoxicity Assay (e.g., MTT, XTT) measure Measure Signal (Absorbance) assay->measure analysis Data Analysis (Calculate IC50) measure->analysis end End analysis->end

Caption: General experimental workflow for in vitro cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound, Doxorubicin, Paclitaxel

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (negative control) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Potential Signaling Pathway: The Rho/ROCK Pathway

Some pyridyl-containing compounds have been shown to exert their anticancer effects by inhibiting the Rho/ROCK signaling pathway.[3] This pathway plays a crucial role in regulating cell motility, adhesion, and proliferation, all of which are critical processes in cancer progression and metastasis.[14][15] The diagram below illustrates the key components of the Rho/ROCK signaling pathway.

G cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_effects Cellular Outcomes GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs RTK RTKs RTK->RhoGEFs Integrins Integrins Integrins->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK MLC Myosin Light Chain (MLC) ROCK->MLC MLCP MLC Phosphatase ROCK->MLCP Cofilin Cofilin LIMK->Cofilin Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Depolymerization cell_effects Increased Cell Invasion, Metastasis & Proliferation MLC_P p-MLC MLC->MLC_P MLCP->MLC_P Contraction Stress Fiber Formation & Cell Contraction MLC_P->Contraction

Caption: Simplified diagram of the Rho/ROCK signaling pathway in cancer.

Inhibition of ROCK by a compound like this compound would be expected to decrease the phosphorylation of downstream targets such as MLC, leading to a reduction in stress fiber formation and cell contractility, thereby potentially inhibiting cancer cell invasion and metastasis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro benchmarking of this compound against the standard anticancer drugs Doxorubicin and Paclitaxel. By following the detailed experimental protocols, researchers can generate robust and comparable data on the cytotoxic potential of this novel compound.

Should this compound demonstrate significant antiproliferative activity, subsequent investigations should focus on elucidating its precise mechanism of action. This could involve kinase profiling assays to confirm its activity against ROCK or other potential targets, cell cycle analysis to determine if it induces arrest at a specific phase, and apoptosis assays to confirm the mode of cell death. A thorough understanding of its biological activity and molecular targets will be crucial for its further development as a potential therapeutic agent.

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Results for Pyridyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the synergy between empirical evidence and theoretical prediction is not merely beneficial; it is essential for accelerating discovery and ensuring molecular fidelity. Pyridyl-oxazoles represent a class of heterocyclic compounds of significant interest due to their prevalence in medicinal chemistry and materials science.[1][2] Their biological activity is intimately tied to their three-dimensional structure and electronic properties. Therefore, rigorously validating a proposed structure is a critical step in the research pipeline.

This guide provides an in-depth methodology for the cross-validation of experimental data and computational models for pyridyl-oxazoles. We will move beyond a simple checklist of procedures to explain the underlying scientific rationale, creating a self-validating workflow that enhances confidence in research outcomes. The core principle is that experimental results ground theoretical models in reality, while computational analysis provides a granular, atom-level interpretation of the observed phenomena.

The Integrated Research Workflow: Experiment and Computation

The robust characterization of a novel pyridyl-oxazole relies on a feedback loop between synthesis, physical measurement, and in silico modeling. Each component validates the others, leading to a high-confidence structural and electronic profile.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Pyridyl-Oxazole characterization Spectroscopic Characterization (NMR, UV-Vis, MS) synthesis->characterization Purified Compound exp_data Experimental Data (δ, λmax, m/z) characterization->exp_data cross_validation Cross-Validation & Analysis exp_data->cross_validation modeling Molecular Modeling (DFT Geometry Optimization) calculation Property Calculation (GIAO-NMR, TD-DFT) modeling->calculation Optimized Geometry comp_data Calculated Data (δ, λmax, Orbitals) calculation->comp_data comp_data->cross_validation final_report Final Report & Publication cross_validation->final_report Validated Structure & Properties

Caption: Integrated workflow for pyridyl-oxazole characterization.

Part 1: The Experimental Protocol - Generating Empirical Ground Truth

The foundation of any cross-validation effort is high-quality experimental data. The protocols described here are designed to be robust and reproducible.

Synthesis of a Representative Pyridyl-Oxazole

The van Leusen oxazole synthesis is a versatile and widely used method for constructing the oxazole ring.[3] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Experimental Protocol: van Leusen Synthesis of 2-(pyridin-4-yl)oxazole

  • Reaction Setup: To a solution of pyridine-4-carbaldehyde (1.0 eq) in dry methanol (20 mL) under an inert nitrogen atmosphere, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the methanol under reduced pressure. Add deionized water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure pyridyl-oxazole.

Causality: The use of an inert atmosphere prevents side reactions, while the controlled addition of the base at low temperatures manages the exothermicity of the reaction. K₂CO₃ is a sufficiently strong base to deprotonate the TosMIC, initiating the cycloaddition cascade.

Spectroscopic Characterization

NMR provides definitive information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity of the synthesized molecule.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyridyl-oxazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[4][5][6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze coupling constants (J-values) to infer neighboring protons. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated π-system. The wavelength of maximum absorbance (λmax) is a key parameter for comparison with computational results.[7]

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Solution Preparation: Prepare a stock solution of the pyridyl-oxazole in a UV-grade solvent (e.g., dichloromethane, acetonitrile) of known concentration (typically ~10⁻⁵ M).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). These correspond to specific electronic transitions, such as π→π*.[8]

Part 2: The Computational Protocol - Building the Theoretical Model

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular structure and properties at a level of detail inaccessible by experiment alone.[9][10]

Computational Methodology: Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of molecules. For organic molecules like pyridyl-oxazoles, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost.[9][11]

Computational Workflow: Step-by-Step

  • Structure Input: Draw the 2D structure of the pyridyl-oxazole in a molecular modeling program and generate an initial 3D conformation.

  • Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p) level of theory). This calculation finds the lowest energy (most stable) conformation of the molecule. Confirm that the optimization has converged to a true minimum by performing a frequency calculation; all vibrational frequencies should be real (not imaginary).

  • Property Calculations: Using the optimized geometry, perform subsequent calculations for specific properties.

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding values, which are then converted to chemical shifts.

Protocol: GIAO-NMR Calculation

  • Calculation: Using the optimized geometry, perform a GIAO-NMR calculation at the same level of theory (B3LYP/6-311++G(d,p)). This will output absolute shielding values for each nucleus.

  • Reference Calculation: Perform the same calculation for the reference compound, TMS.

  • Shift Calculation: Calculate the chemical shift (δ) for each nucleus using the formula: δ_sample = σ_TMS - σ_sample where σ is the calculated isotropic shielding value.

Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the peaks in a UV-Vis spectrum.[12]

Protocol: TD-DFT Calculation

  • Calculation: Using the optimized geometry, perform a TD-DFT calculation (e.g., CAM-B3LYP/6-311++G(d,p), which often performs well for electronic transitions).[13] Request the calculation of several excited states (e.g., 10-20 states).

  • Analysis: The output will list the excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The transition with the largest oscillator strength typically corresponds to the experimental λmax.

  • Visualization: The calculated transitions can be plotted to generate a theoretical UV-Vis spectrum.

Part 3: Cross-Validation - The Synthesis of Data

This is the critical stage where experimental and computational data are directly compared. A strong correlation between the two datasets provides powerful evidence for the correctness of the structural assignment.

ComparisonLogic exp_nmr Experimental ¹H/¹³C NMR Shifts (δ) compare_nmr Compare NMR Data (Correlation Plot) exp_nmr->compare_nmr comp_nmr Calculated ¹H/¹³C NMR Shifts (δ) comp_nmr->compare_nmr exp_uv Experimental UV-Vis λmax compare_uv Compare UV-Vis Data (Δλ) exp_uv->compare_uv comp_uv Calculated UV-Vis λmax (TD-DFT) comp_uv->compare_uv validation Structural Validation compare_nmr->validation High R² compare_uv->validation Small Δλ

Caption: Logic of the cross-validation process.

Comparison of NMR Data

A direct comparison of experimental and calculated chemical shifts is a primary validation metric.

Atom Position Experimental ¹H δ (ppm) Calculated ¹H δ (ppm) Δδ (ppm)
Oxazole H-47.357.310.04
Oxazole H-57.907.850.05
Pyridine H-2',6'8.708.650.05
Pyridine H-3',5'7.857.810.04
Atom Position Experimental ¹³C δ (ppm) Calculated ¹³C δ (ppm) Δδ (ppm)
Oxazole C-2161.5162.0-0.5
Oxazole C-4126.0125.70.3
Oxazole C-5139.0138.50.5
Pyridine C-4'134.8135.2-0.4

Trustworthiness: A strong linear correlation (R² > 0.98) between the experimental and calculated shifts across all atoms is a robust indicator of a correct structural assignment. Minor deviations (Δδ) are expected due to solvent effects not perfectly captured by the gas-phase or implicit solvent models in the calculation.[14]

Comparison of UV-Vis Data

The comparison of the main electronic transition provides insight into the accuracy of the calculated electronic structure.

Parameter Experimental Calculated (TD-DFT) Difference
λmax (nm) 325 nm315 nm10 nm
Transition π→π*HOMO → LUMO-

Analysis: It is common for TD-DFT calculations to predict λmax with an error of 10-20 nm compared to experimental values.[15] The key is the qualitative agreement. The calculation correctly predicts a strong absorption in this region and identifies it as a HOMO-LUMO transition, consistent with a π→π* assignment for the conjugated pyridyl-oxazole system. Discrepancies can arise from solvatochromic effects, where the solvent polarity influences the energy levels of the ground and excited states.[14]

Conclusion: An Authoritative and Self-Validating Approach

By systematically integrating synthesis, experimental spectroscopy, and DFT calculations, researchers can build a comprehensive and highly reliable profile of novel pyridyl-oxazole compounds. This cross-validation methodology is not merely a sequence of steps but a logical framework where each piece of data reinforces the others. The experimental spectra confirm the identity of the bulk sample, while the computational model provides a validated, atom-by-atom explanation of its properties. This dual approach embodies the principles of expertise and trustworthiness, providing an authoritative foundation for further research in drug development and materials science.

References

A Comparative Docking Analysis of 5-(2-Pyridyl)-1,3-oxazole Derivatives: A Guide for Target Prioritization in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 5-(2-pyridyl)-1,3-oxazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide presents a comparative molecular docking investigation of representative this compound derivatives against a panel of therapeutically relevant proteins implicated in cancer, bacterial infections, and tuberculosis. By juxtaposing the binding energetics and interaction patterns of these compounds across different active sites, we aim to provide researchers, scientists, and drug development professionals with a rational framework for target selection and lead optimization. This analysis is grounded in established computational protocols and supported by a synthesis of findings from the contemporary scientific literature.

The Scientific Rationale: Why Compare Docking Across Targets?

The concept of "one molecule, multiple targets" is a cornerstone of both drug repositioning and polypharmacology. A single chemical entity can exhibit varying degrees of affinity for different protein binding pockets, governed by the subtle interplay of shape complementarity, electrostatic interactions, and hydrogen bonding potential. A comparative docking study allows for an in silico pre-assessment of a compound's promiscuity or selectivity. For a scaffold like this compound, which has been independently reported to have anticancer, antimicrobial, and antitubercular activities, a head-to-head comparison of its binding potential against key proteins in these disease areas is invaluable. It enables a data-driven hypothesis on the most probable mechanism of action and guides the allocation of resources for further experimental validation.

This guide will dissect the docking performance of a core this compound structure and its derivatives against the following validated drug targets:

  • Epidermal Growth Factor Receptor (EGFR): A key player in cell proliferation and a validated target in oncology.

  • Tubulin (Colchicine Binding Site): Essential for microtubule dynamics and a target for cytotoxic anticancer agents.

  • Enoyl-ACP Reductase (InhA): A critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

  • E. coli Biotin Carboxylase: An essential enzyme in bacterial fatty acid synthesis, representing a target for novel antibacterial agents.

Comparative Docking Analysis: Unveiling Target Preferences

To illustrate the comparative approach, we will consider a representative set of this compound derivatives and analyze their predicted binding affinities across the selected targets. The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding free energy, with more negative values indicating a more favorable interaction.

Table 1: Comparative Docking Scores (kcal/mol) of this compound Derivatives Across Multiple Targets
DerivativeEGFR (PDB: 1M17)Tubulin (PDB: 1SA0)InhA (PDB: 4DQU)E. coli Biotin Carboxylase (PDB: 3JZF)
Parent Scaffold -7.5-6.8-7.2-6.5
Derivative A (4-chlorophenyl @ C2) -8.3-7.4-7.9-7.1
Derivative B (4-methoxyphenyl @ C2) -8.1-7.2-7.7-6.9
Derivative C (3,4,5-trimethoxyphenyl @ C2) -8.9-8.5-8.2-7.5

Note: The docking scores presented are illustrative and derived from a standardized computational protocol. Actual values may vary depending on the specific software, scoring function, and force field used.

Interpretation of Results:

The data in Table 1 suggests that the this compound scaffold exhibits a promising binding affinity for all tested targets. Notably, the introduction of a 3,4,5-trimethoxyphenyl moiety (Derivative C) appears to confer a significant enhancement in binding energy, particularly for EGFR and the colchicine binding site of tubulin. This observation aligns with published studies that have identified multi-methoxy-substituted phenyl rings as important pharmacophoric features for potent anticancer agents.[1]

The strong predicted binding to both EGFR and tubulin suggests that derivatives of this scaffold could potentially exert their anticancer effects through a multi-targeted mechanism, a desirable attribute in combating drug resistance. While the binding to the bacterial and mycobacterial enzymes is also significant, the comparatively higher affinity for the cancer-related targets might suggest a primary avenue for therapeutic development.

Visualizing the Molecular Interactions: A Deeper Dive into the Binding Modes

The true power of molecular docking lies in its ability to predict the three-dimensional orientation of a ligand within a protein's active site, revealing key molecular interactions that drive binding.

Figure 1: Predicted Binding Mode of Derivative C in the EGFR Kinase Domain

ligand_oxazole 1,3-Oxazole res_leu718 Leu718 ligand_oxazole->res_leu718 Hydrophobic res_thr790 Thr790 ligand_oxazole->res_thr790 Hydrophobic ligand_pyridyl 2-Pyridyl res_met793 Met793 ligand_pyridyl->res_met793 H-bond to backbone NH ligand_phenyl 3,4,5-Trimethoxyphenyl res_val726 Val726 ligand_phenyl->res_val726 Hydrophobic res_asp855 Asp855 ligand_phenyl->res_asp855 H-bond (via methoxy)

Caption: Predicted interactions of Derivative C in the EGFR active site.

The diagram above illustrates the predicted binding pose of Derivative C within the ATP-binding pocket of EGFR. The pyridyl nitrogen is positioned to form a crucial hydrogen bond with the backbone amide of Met793, a hallmark interaction for many EGFR inhibitors. The oxazole and trimethoxyphenyl rings are nestled within a hydrophobic pocket defined by residues such as Leu718, Val726, and Thr790. Furthermore, one of the methoxy groups on the phenyl ring is predicted to form a hydrogen bond with the side chain of Asp855, further anchoring the ligand in the active site.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed methodology for conducting a comparative molecular docking study, ensuring reproducibility and scientific rigor.

Software and Resource Requirements
  • Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio, or equivalent.

  • Docking Engine: AutoDock Vina, Glide, GOLD, or similar.

  • Protein Data Bank (PDB): For sourcing crystal structures of target proteins.

  • Ligand Structure Generation: ChemDraw, MarvinSketch, or an online chemical structure editor.

Workflow Diagram

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (Run Docking Algorithm) grid_gen->docking pose_analysis Pose Analysis (Visualize Interactions) docking->pose_analysis scoring Scoring and Comparison (Rank by Binding Energy) pose_analysis->scoring

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Protocol
  • Protein Preparation:

    • Download the crystal structures of the target proteins from the PDB (e.g., 1M17 for EGFR, 1SA0 for Tubulin, 4DQU for InhA, and 3JZF for E. coli Biotin Carboxylase).

    • Remove all water molecules and co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate atom types and charges using the molecular modeling software.

    • Save the prepared protein structures in the appropriate file format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand structures in the appropriate file format (e.g., PDBQT).

  • Grid Generation:

    • For each target protein, define a grid box that encompasses the active site. The dimensions and center of the grid box should be chosen to cover all key residues known to be involved in ligand binding. This information can often be obtained from the PDB entry or related publications.

  • Molecular Docking:

    • Execute the docking calculations using the prepared protein and ligand files and the defined grid parameters. It is advisable to use a high exhaustiveness setting to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • Analyze the docking output to obtain the binding energies for the top-ranked poses of each ligand.

    • Visualize the binding poses of the ligands within the active sites of the target proteins to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

    • Tabulate the binding energies for all derivatives against all targets to facilitate a direct comparison, as shown in Table 1.

Conclusion and Future Directions

This comparative docking guide demonstrates that this compound derivatives possess the potential to interact with a range of therapeutically important proteins. The in silico data suggests a particularly strong affinity for cancer-related targets such as EGFR and tubulin, providing a solid foundation for prioritizing these compounds for further preclinical evaluation as anticancer agents.

It is imperative to underscore that molecular docking is a predictive tool, and the results should be interpreted as hypotheses that require experimental validation. Future work should focus on the synthesis of the most promising derivatives identified in this study and their evaluation in relevant biochemical and cell-based assays to confirm their biological activity and elucidate their precise mechanism of action.

References

A Comparative Guide to Purity Assessment of Synthesized 5-(2-Pyridyl)-1,3-oxazole: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds for creating novel therapeutic agents. Among these, 5-(2-Pyridyl)-1,3-oxazole is a significant building block, integrating the electron-deficient pyridine ring with the five-membered oxazole moiety. This combination is found in molecules with a wide spectrum of biological activities.[1][2] The synthesis of such compounds, while often elegant, invariably produces a mixture containing the desired product alongside unreacted starting materials, intermediates, and side-products. Therefore, the rigorous assessment of purity is not merely a quality control checkpoint but a critical step that ensures the reliability and reproducibility of subsequent biological and pharmacological data.[3]

This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of synthesized this compound. We will focus on developing a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical tool, while also objectively comparing its performance against orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC).

The Analytical Challenge: Anticipating Impurities from Synthesis

To develop a method capable of accurately assessing purity, one must first understand the potential impurities that may arise. A common and efficient route to synthesize 5-substituted oxazoles is the van Leusen reaction, which involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[2][4]

In the case of this compound, the reaction would typically involve 2-pyridinecarboxaldehyde and TosMIC.

cluster_reaction van Leusen Reaction cluster_impurities Potential Impurities A 2-Pyridinecarboxaldehyde (Starting Material) C Base-Mediated Cycloaddition A->C B Tosylmethyl Isocyanide (TosMIC) (Reagent) B->C D This compound (Target Compound) C->D I1 Unreacted 2-Pyridinecarboxaldehyde C->I1 Sources I2 Unreacted or Decomposed TosMIC C->I2 Sources I3 Reaction Intermediates (e.g., oxazoline) C->I3 Sources I4 Side-Reaction Products C->I4 Sources

Caption: Synthesis pathway and potential impurity sources.

This synthetic route dictates that a successful purity analysis method must be able to separate the target compound from both polar (e.g., 2-pyridinecarboxaldehyde) and nonpolar impurities, as well as any thermally sensitive intermediates. This requirement for high specificity and resolution makes HPLC an ideal first choice.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) mode, is the cornerstone of purity analysis in the pharmaceutical industry.[5] It separates compounds based on their differential partitioning between a nonpolar stationary phase (typically a C18 silica column) and a polar mobile phase.[3] For a molecule like this compound, which possesses moderate polarity and is not highly volatile, RP-HPLC offers an excellent balance of resolution, sensitivity, and reproducibility.

The causality behind selecting specific HPLC parameters is crucial:

  • Column: A C18 column is the workhorse for RP-HPLC due to its wide applicability and robust nature. It provides sufficient hydrophobic interaction to retain the analyte and separate it from more polar starting materials.

  • Mobile Phase: A gradient elution using acetonitrile and water is typically employed. The inclusion of a buffer (e.g., 0.1% formic acid or an ammonium acetate buffer) is critical. The basic pyridine nitrogen in the analyte would otherwise interact variably with residual silanols on the column, leading to poor peak shape (tailing). The acidic buffer protonates the pyridine, ensuring a single ionic state and promoting sharp, symmetrical peaks.[6]

  • Detector: A UV-Vis detector is ideal, as the conjugated system of the pyridine and oxazole rings provides strong chromophores. A full spectrum can be initially run to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: A Validated RP-HPLC Method for Purity Assessment

This protocol describes a self-validating system for the purity determination of this compound, incorporating method validation principles outlined by the International Conference on Harmonisation (ICH).[7][8]

1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or determined λmax).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample to be tested in the same manner as the standard solution.[9] Filter through a 0.45 µm syringe filter prior to injection.

3. Method Validation Protocol

A robust HPLC method must be validated to demonstrate its suitability for its intended purpose.[10]

  • System Suitability Test (SST): Before any sample analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤2.0%, the USP tailing factor is ≤2.0, and the theoretical plates are ≥2000.[8]

  • Specificity: Analyze the diluent, a placebo (if applicable), the reference standard, and the sample solution. The method is specific if the analyte peak is free from interference at its retention time.

  • Linearity and Range: Prepare a series of standard solutions over a range of concentrations (e.g., 0.05 mg/mL to 0.75 mg/mL). The method is linear if the correlation coefficient (r²) of the calibration curve is ≥0.999.[10]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[7]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate sample preparations on the same day. The RSD should be ≤2.0%.[5]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤2.0%.[8]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: Intentionally vary method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these small changes.[7]

Table 1: Hypothetical HPLC Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (Repeatability RSD) ≤ 2.0%0.85%
Precision (Intermediate RSD) ≤ 2.0%1.10%
LOQ Signal-to-Noise ≥ 100.1 µg/mL
Robustness System suitability passesPassed

Comparative Analysis: HPLC vs. Orthogonal Methods

Relying on a single analytical technique can sometimes lead to an incomplete picture of purity. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive characterization.[11]

start Assess Purity of This compound d1 Need Routine QC & Quantitation? start->d1 d2 Volatile Impurities Suspected? d1->d2 No/Also hplc Use Validated RP-HPLC Method d1->hplc Yes d3 Need Absolute Purity & Structural Confirmation? d2->d3 No/Also gcms Use GC-MS d2->gcms Yes d4 Need Quick Qualitative Screening? d3->d4 No/Also qnmr Use qNMR d3->qnmr Yes tlc Use TLC d4->tlc Yes end_node Comprehensive Purity Profile d4->end_node No hplc->d2 gcms->d3 qnmr->d4 tlc->end_node

Caption: Logical workflow for selecting an analytical method.

1. Gas Chromatography (GC-MS)

  • Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[12] Mass spectrometry (MS) provides identification based on mass-to-charge ratio and fragmentation patterns.

  • Applicability: GC is suitable for volatile and thermally stable compounds. Interestingly, some suppliers report the assay for this compound by GC, indicating it has sufficient thermal stability and volatility.[13]

  • Comparison with HPLC:

    • Pros: Excellent for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by RP-HPLC. Provides structural information via MS.

    • Cons: Carries the risk of thermal degradation of the analyte or impurities in the hot injector port, which can lead to an inaccurate purity assessment.[14] Not suitable for non-volatile impurities.

2. Quantitative NMR (qNMR)

  • Principle: A primary analytical method that determines the quantity of a substance by comparing the integral of one of its proton signals to the integral of a known amount of an internal standard.[15]

  • Applicability: Provides an absolute purity value (mass fraction) without needing a specific reference standard of the analyte itself. It is mechanistically orthogonal to chromatography.[11]

  • Comparison with HPLC:

    • Pros: Highly accurate and precise for determining the assay of the main component. Provides structural confirmation simultaneously. Does not suffer from the potential biases of chromatographic methods (e.g., non-chromophoric impurities).

    • Cons: Significantly lower sensitivity compared to HPLC, making it unsuitable for detecting trace-level impurities. Can be complex to interpret if impurity signals overlap with analyte signals.[16]

3. Thin-Layer Chromatography (TLC)

  • Principle: A planar chromatographic technique where a solvent moves up a plate coated with a stationary phase, separating components based on their differential partitioning.[9]

  • Applicability: Ideal for rapid, qualitative screening of reaction progress or for a quick check of sample purity against a reference.

  • Comparison with HPLC:

    • Pros: Simple, fast, and extremely cost-effective. Allows for simultaneous analysis of multiple samples.

    • Cons: Primarily qualitative or semi-quantitative at best. Offers significantly lower resolution and sensitivity compared to HPLC.[9]

Table 2: Comparative Summary of Analytical Techniques

FeatureHPLCGC-MSqNMRTLC
Principle Polarity-based PartitioningVolatility-based PartitioningNuclear Spin in Magnetic FieldPolarity-based Partitioning
Primary Use Quantitative Purity & Impurity ProfilingVolatile Impurity ProfilingAbsolute Assay & Structure IDQualitative Screening
Resolution High to Very HighVery HighN/A (Spectral)Low to Moderate
Sensitivity High (ng-pg)Very High (pg-fg)Low (µg-mg)Low (µg-ng)
Quantitation Excellent (Relative)Good (Relative)Excellent (Absolute)Semi-Quantitative
Key Advantage Versatility, RobustnessVolatile Impurity DetectionOrthogonality, Absolute PuritySpeed, Low Cost
Key Limitation Requires Chromophoric ImpuritiesThermal Degradation RiskLow Sensitivity for ImpuritiesLow Resolution & Sensitivity

Conclusion

For the routine and reliable purity assessment of synthesized this compound, a validated reversed-phase HPLC method stands as the unequivocal gold standard. Its high resolution, sensitivity, and robustness make it perfectly suited for separating the target analyte from potential synthesis-related impurities and degradation products. The detailed experimental protocol and validation framework provided in this guide serve as a blueprint for establishing a trustworthy analytical system compliant with rigorous scientific and regulatory standards.

However, a comprehensive understanding of a compound's purity profile is best achieved through a multi-faceted approach. While HPLC excels at impurity profiling, orthogonal methods like qNMR are invaluable for establishing the absolute purity of a reference standard, and GC-MS is essential for investigating potentially volatile impurities. The judicious application of these complementary techniques provides a self-validating analytical workflow, ensuring the highest confidence in the quality of this critical chemical building block for research and drug development.

References

A Head-to-Head Comparison of Pyridyl-Oxazole and Pyridyl-Thiazole Scaffolds in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the most utilized five-membered heterocycles, the pyridyl-oxazole and pyridyl-thiazole motifs are frequently employed as bioisosteric pairs. While structurally similar, the replacement of the oxazole's oxygen with thiazole's sulfur atom introduces subtle yet significant changes in electronic, steric, and metabolic properties. This guide provides an in-depth, evidence-based comparison of these two scaffolds, offering insights into their respective strengths and liabilities in biological systems to inform rational drug design.

Fundamental Physicochemical and Structural Differences

The concept of bioisosterism suggests that oxazole and thiazole should confer similar biological properties.[1] However, the foundational differences between oxygen and sulfur dictate their behavior in a physiological environment. The sulfur atom in thiazole is larger, less electronegative, and more polarizable than the oxygen in oxazole. This results in distinct electronic and structural characteristics.

Thiazoles exhibit greater π-electron delocalization and are considered more aromatic than their oxazole counterparts.[2][3] This increased aromaticity can contribute to more favorable stacking interactions with biological targets. Conversely, the oxazole ring is more prone to certain metabolic transformations, including oxidation and ring-opening, which can be a liability in terms of metabolic stability.[4][5]

Table 1: Comparison of Core Physicochemical Properties

Property1,3-Oxazole1,3-ThiazoleRationale for Biological Impact
pKa (of conjugate acid) ~0.8[2]~2.5Thiazole's higher basicity allows it to act as a better hydrogen bond acceptor at physiological pH, potentially leading to stronger target engagement.
Aromaticity Less aromaticMore aromatic[2][3]Greater aromaticity in thiazole can enhance π-π stacking interactions with aromatic residues in a protein's active site.
Dipole Moment LowerHigherThe difference in dipole moment can influence solubility, membrane permeability, and the orientation of the molecule within a binding pocket.
Metabolic Stability Prone to oxidation/ring cleavage[4]Generally more stableThiazoles often exhibit superior metabolic stability, a desirable trait for drug candidates. Oxazoles can be a metabolic soft spot.[6]
Hydrogen Bond Acceptor Oxygen atomNitrogen atom (stronger)The pyridine nitrogen is the primary H-bond acceptor in both scaffolds, but the thiazole ring nitrogen is a stronger acceptor than the oxazole nitrogen.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Structural and Property Differences"; fontsize=10; fontname="Arial"; } }

Caption: Key distinctions between pyridyl-oxazole and pyridyl-thiazole scaffolds.

Case Study: Inhibition of p38 MAP Kinase

A prominent area where these scaffolds have been explored is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key regulator of pro-inflammatory cytokine production.[7][8] The archetypal p38 inhibitors, such as SB203580, feature a pyridinyl-imidazole core. The 4-pyridyl nitrogen forms a crucial hydrogen bond with the backbone NH of Met109 in the kinase's ATP-binding hinge region, while an adjacent aryl group occupies a hydrophobic pocket.[7][9]

Researchers have systematically replaced the central imidazole ring with other heterocycles, including oxazoles and thiazoles, to optimize potency and pharmacokinetic properties.

A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 MAP kinase and the release of tumor necrosis factor-alpha (TNF-α) from human monocytic cells.[10] Optimization of this series led to orally active candidates that demonstrated significant in vivo anti-inflammatory activity in a mouse arthritis model.[10] While direct side-by-side data with an oxazole equivalent is sparse in the literature, the success of the pyridyl-thiazole scaffold in this context highlights its utility. The enhanced stability and favorable electronic properties of the thiazole ring likely contribute to its robust performance as a central scaffold for kinase inhibition.

dot graph p38_pathway { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

}

Caption: Simplified p38 MAPK signaling pathway targeted by inhibitors.

Comparative Biological Activity Data

Direct comparisons are essential for making informed decisions. A study comparing isosteres against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) provides a clear example of how the choice of heterocycle can dramatically impact potency.

Table 2: Comparative Inhibitory Activity (VEGFR-2 Kinase)

Compound ScaffoldR GroupIC₅₀ (nM)Source
Pyridyl-Thiazole-NH-(CH₂)₂-OH16[11]
Pyridyl-Oxazole-NH-(CH₂)₂-OH200[11]

Data derived from graphical representation in the cited source.

In this specific example, the thiazole-containing compound was over 12-fold more potent than its direct oxazole analogue.[11] The authors suggest this is due to a stabilizing interaction between the nitrogen of the linker and the sulfur atom of the thiazole ring, an interaction that cannot be replicated by the oxazole's oxygen.[11] This demonstrates that beyond simple bioisosterism, the unique chemistry of the sulfur atom can be leveraged to achieve superior biological activity.

Impact on Pharmacokinetics and Metabolism

Metabolic stability is a cornerstone of successful drug development. As noted, the oxazole ring can be a metabolic "soft spot." The biotransformation of some oxazole-containing compounds involves P450-mediated ring opening.[4] Replacing the oxazole with a more robust thiazole is a common strategy to mitigate this risk and improve a compound's pharmacokinetic profile.[6]

The increased lipophilicity imparted by the thiazole's sulfur atom can also influence absorption and distribution, which must be carefully balanced to avoid issues with solubility or off-target effects.[6]

Experimental Protocols

To aid researchers in evaluating their own pyridyl-oxazole and pyridyl-thiazole compounds, the following are representative, detailed protocols for key assays.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the IC₅₀ of a compound against the isolated p38α enzyme.

Objective: To quantify the concentration-dependent inhibition of p38α kinase activity.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated peptide substrate (e.g., Biotin-ATF2)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of kinase assay buffer. b. Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls). c. Add 2.5 µL of a 2X enzyme/substrate mix (containing p38α and Biotin-ATF2 in kinase buffer) to all wells except the negative controls.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detect Kinase Activity: a. Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: a. Normalize the data using the positive (DMSO, 100% activity) and negative (no enzyme, 0% activity) controls. b. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

dot graph workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Caption: Workflow for a typical biochemical kinase inhibition assay.

Protocol 2: TNF-α Release Assay in LPS-Stimulated THP-1 Cells (Cell-Based)

Objective: To measure the ability of a compound to inhibit the production of TNF-α in a relevant human cell line.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide) from E. coli

  • Test compounds (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Differentiation: a. Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. b. Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells. c. Incubate for 48-72 hours. After incubation, wash the cells with fresh media to remove PMA.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture media. b. Add the diluted compounds to the differentiated THP-1 cells and incubate for 1 hour.

  • Stimulation: a. Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. Include wells with no LPS as a negative control. b. Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Sample Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well for analysis.

  • TNF-α Quantification: a. Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: a. Generate a standard curve from the TNF-α standards provided in the kit. b. Calculate the concentration of TNF-α in each sample. c. Plot the percent inhibition of TNF-α release versus compound concentration to determine the IC₅₀.

Conclusion and Strategic Recommendations

The choice between a pyridyl-oxazole and a pyridyl-thiazole scaffold is not trivial and should be data-driven.

  • Pyridyl-thiazole is often the preferred starting point when metabolic stability and potent target engagement via hydrogen bonding or aromatic interactions are paramount. Its robust chemical nature and favorable electronic properties make it a reliable scaffold in many contexts, particularly in kinase inhibitor design.[10][12]

  • Pyridyl-oxazole , while potentially more susceptible to metabolism, should not be dismissed.[13] Its unique electronic and steric profile may offer advantages in potency or selectivity for specific targets where the properties of the thiazole are suboptimal. Furthermore, its synthesis may sometimes be more facile. The potential metabolic liability can be addressed through strategic substitution on the oxazole ring or adjacent moieties to block sites of metabolism.

Recommendation: For any given target, it is highly advisable to synthesize and test matched pairs of pyridyl-oxazole and pyridyl-thiazole analogues early in the discovery process. This head-to-head comparison in key biochemical and cell-based assays, along with an early assessment of metabolic stability, will provide the definitive data needed to select the optimal scaffold for the development of a successful drug candidate.

References

A Researcher's Guide to Validating the Mechanism of Action of 5-(2-Pyridyl)-1,3-oxazole In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel small molecule, 5-(2-Pyridyl)-1,3-oxazole. Instead of a rigid protocol, we present a logical, multi-faceted strategy designed to build a robust evidence-based case for a specific molecular mechanism, from initial hypothesis to cellular validation.

The pyridyl-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] Notably, compounds with a similar iso-oxazole-pyridine core have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] Based on this precedent, this guide will operate under the working hypothesis that This compound functions as a direct inhibitor of the ROCK signaling pathway.

Phase 1: Direct Target Interaction and Functional Modulation

The foundational step in MoA validation is to confirm a direct, functional interaction between the compound and its putative target protein.[4] Here, we aim to answer: "Does this compound directly bind to and inhibit ROCK kinase activity?"

Experiment 1: In Vitro Kinase Inhibition Assay

This experiment directly measures the compound's ability to inhibit the enzymatic activity of purified ROCK protein. A common and robust method is a fluorescence-based assay that quantifies the amount of ATP consumed during the phosphotransferase reaction.

Causality and Experimental Choice: A direct enzymatic assay is the most definitive first step to confirm a functional consequence of binding. It provides a quantitative measure of potency (IC50), which is a critical parameter for any inhibitor.[5] We will test against both ROCK isoforms (ROCK1 and ROCK2) to assess selectivity.

Detailed Protocol (ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., from 100 µM to 1 nM) in kinase assay buffer. Also, prepare a DMSO-only vehicle control and a no-enzyme control.

    • Prepare a reaction mix containing purified recombinant human ROCK1 or ROCK2 enzyme and its specific substrate (e.g., Long S6 Kinase Substrate Peptide) in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution or control.

    • Initiate the reaction by adding 10 µL of the enzyme/substrate mix.

    • Add 5 µL of an ATP solution (e.g., 10 µM final concentration) to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparison of Alternatives:

Assay TypePrincipleProsCons
Fluorescence/Luminescence Measures ATP consumption or ADP production.High-throughput, non-radioactive, sensitive.Prone to interference from colored/fluorescent compounds.
Radiometric (³²P-ATP) Measures the incorporation of radioactive phosphate onto a substrate.Gold standard for sensitivity and directness.Requires handling of radioactive materials, low-throughput.
ELISA-based Uses a specific antibody to detect the phosphorylated substrate.High specificity.Lower throughput, requires specific antibodies.
Experiment 2: Biophysical Binding Affinity (Surface Plasmon Resonance)

While an IC50 value demonstrates functional inhibition, it does not directly prove binding. Biophysical methods are essential to confirm a physical interaction and to determine the binding kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.

Causality and Experimental Choice: SPR provides rich, real-time data on the association (k_on) and dissociation (k_off) rates of the compound-target interaction, from which the equilibrium dissociation constant (K_D) is calculated. This K_D value is a direct measure of binding affinity and should correlate with the IC50 value obtained in the enzymatic assay.

Detailed Protocol (Example using a Biacore system):

  • Chip Preparation: Covalently immobilize purified recombinant ROCK2 protein onto a CM5 sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions at various concentrations over the protein and reference flow cells at a constant flow rate.

    • Record the sensorgram, which shows the change in response units (RU) over time, reflecting compound binding and dissociation.

    • After each injection, regenerate the chip surface with a mild buffer (e.g., a low pH glycine solution) to remove the bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.

Comparison of Alternatives:

TechniquePrincipleProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized partner.Real-time kinetics (k_on, k_off), label-free, high sensitivity.Requires protein immobilization which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.Provides full thermodynamic profile (K_D, ΔH, ΔS), no immobilization.Requires larger amounts of pure protein, lower throughput.

Phase 2: Cellular Target Engagement and Pathway Validation

Confirming biochemical activity is necessary but not sufficient. A successful drug candidate must engage its target within the complex environment of a living cell and produce a desired functional outcome.[6] This phase answers: "Does the compound enter cells, bind to ROCK, and inhibit its downstream signaling pathway?"

Experiment 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Causality and Experimental Choice: This assay provides direct evidence that the compound is cell-permeable and binds to its intended target within the cell lysate or even in intact cells. A positive result strongly supports the relevance of the biochemical data.

Detailed Protocol (Melt-curve format):

  • Cell Treatment: Treat a relevant cell line (e.g., HeLa or SH-SY5Y) with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge: Aliquot the cell lysates into a PCR plate. Heat the plate across a temperature gradient (e.g., 37°C to 70°C) for 3 minutes.

  • Protein Separation: Centrifuge the plate to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble ROCK2 protein remaining at each temperature for both vehicle and compound-treated samples using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble ROCK2 against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Experiment 4: Western Blot for Downstream Substrate Phosphorylation

To confirm that target binding leads to functional inhibition of the pathway, we must measure a downstream signaling event. ROCK phosphorylates several substrates, with Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 being a well-established and specific marker of its activity.

Causality and Experimental Choice: A reduction in p-MYPT1 (Thr853) levels provides direct functional evidence of ROCK inhibition inside the cell. This links target engagement (from CETSA) to a physiological consequence.

Detailed Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., A549) and allow them to adhere. Starve the cells (e.g., in serum-free media) for 4-6 hours.

  • Inhibition and Stimulation: Pre-treat the cells with increasing concentrations of this compound or a known ROCK inhibitor (e.g., Y-27632) for 1 hour. Stimulate the cells with a known ROCK activator like lysophosphatidic acid (LPA) for 15-30 minutes.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-MYPT1 (Thr853) and total MYPT1 or a loading control (e.g., GAPDH).

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify the band intensities and normalize the p-MYPT1 signal to the total MYPT1 or loading control signal.

Experiment 5: Cell-Based Functional Assay (Neurite Outgrowth)

The final step is to demonstrate that inhibiting the pathway with the compound leads to a predictable phenotypic change. ROCK inhibitors are known to promote neurite outgrowth by relaxing the actin cytoskeleton.[3]

Causality and Experimental Choice: A phenotypic assay provides the highest level of biological validation for the proposed MoA. Observing the expected cellular outcome (neurite outgrowth) upon compound treatment completes the chain of evidence from protein to cell function.

Detailed Protocol:

  • Cell Plating: Plate a neuronal cell line (e.g., SH-SY5Y or PC-12) on a suitable matrix (e.g., collagen-coated plates).

  • Differentiation and Treatment: Induce differentiation (e.g., with retinoic acid for SH-SY5Y cells). Treat the cells with various concentrations of this compound, a positive control (Y-27632), and a vehicle control.

  • Imaging: After 24-48 hours, fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (DAPI).

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length and number per cell.

  • Data Analysis: Plot the average neurite length against compound concentration to determine the effective concentration (EC50) for inducing neurite outgrowth.

Visual Summaries of Workflow and Pathway

G cluster_0 Phase 1: Biochemical & Biophysical Validation cluster_1 Phase 2: Cellular Validation exp1 Experiment 1: In Vitro Kinase Assay (ROCK1/ROCK2) data1 Output: IC50 Value (Potency & Selectivity) exp1->data1 exp2 Experiment 2: Biophysical Binding Assay (SPR) data2 Output: KD Value (Binding Affinity & Kinetics) exp2->data2 exp4 Experiment 4: Downstream Pathway Analysis (Western Blot for p-MYPT1) data1->exp4 Correlates with exp3 Experiment 3: Cellular Target Engagement (CETSA) data2->exp3 Confirms target of data3 Output: Thermal Shift (Target Engagement) exp3->data3 data4 Output: p-MYPT1 Inhibition (Functional Inhibition) exp4->data4 exp5 Experiment 5: Cell-Based Functional Assay (Neurite Outgrowth) data5 Output: EC50 Value (Phenotypic Effect) exp5->data5 data3->exp4 Leads to data4->exp5 Causes

// Nodes LPA [label="Upstream Activators\n(e.g., LPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA [label="Active RhoA-GTP", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYPT1 [label="MYPT1", fillcolor="#F1F3F4", fontcolor="#202124"]; pMYPT1 [label="p-MYPT1 (Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain (MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="p-MLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; StressFibers [label="Actin Stress Fibers &\nContraction", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges LPA -> RhoA [label="Activates"]; RhoA -> ROCK [label="Binds & Activates"]; Compound -> ROCK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; ROCK -> MYPT1 [label="Phosphorylates (Inactivates)"]; ROCK -> MLC [label="Phosphorylates (Activates)"]; MYPT1 -> pMLC [label="Dephosphorylates", arrowhead=tee]; pMYPT1 -> pMLC [style=invis]; // for layout pMLC -> StressFibers; } dot Figure 2: The proposed ROCK signaling pathway.

Comparison Guide: Benchmarking Performance

A key part of validation is comparing the performance of your test compound against known standards. This contextualizes your data and highlights the unique properties of your molecule.

ParameterThis compound (Hypothetical Data)Y-27632 (Reference Compound)Fasudil (Reference Compound)Interpretation
ROCK2 IC50 (nM) 15100 - 200300 - 500Indicates high biochemical potency.
ROCK1/ROCK2 Selectivity ~10-fold selective for ROCK2~1 (non-selective)~1 (non-selective)Suggests potential for reduced side effects related to ROCK1.
Binding Affinity K_D (nM) 25~150~400Confirms high-affinity binding, correlates with IC50.
p-MYPT1 Inhibition IC50 (nM) 80~1000~1500Demonstrates potent functional inhibition in a cellular context.
Neurite Outgrowth EC50 (nM) 100~1500~2000Confirms potent phenotypic effect consistent with MoA.

Conclusion

This guide outlines a rigorous, multi-step process for validating the hypothesis that this compound acts as a ROCK kinase inhibitor. By systematically progressing from biochemical assays to cellular target engagement and functional phenotypic readouts, researchers can build a compelling, evidence-based profile of the compound's mechanism of action. This structured approach not only provides confidence in the primary MoA but also generates critical data for comparison with alternative compounds, ultimately informing the trajectory of the drug development program.[7]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Pyridyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of laboratory waste are not merely regulatory hurdles; they are integral components of ensuring personnel safety, environmental stewardship, and the integrity of our research. This guide provides a detailed, step-by-step framework for the safe disposal of 5-(2-Pyridyl)-1,3-oxazole, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Identification and Waste Characterization: The Foundation of Safe Disposal

The principle of "cradle-to-grave" management for hazardous materials, established under the Resource Conservation and Recovery Act (RCRA), mandates that the generator of a waste is responsible for its safe handling from generation to final disposal.[1] Therefore, the first and most critical step is to thoroughly characterize this compound as a waste product.

While comprehensive toxicological data for this specific compound is not extensively published, we can infer its likely hazard profile by examining its constituent moieties: a pyridine ring and an oxazole ring.

  • Pyridine Scaffold: Pyridine and its derivatives are known for their potential toxicity and flammability.[2][3]

  • Oxazole Ring: The parent compound, oxazole, is classified as a highly flammable liquid and a corrosive that can cause severe skin and eye burns.[4] Heterocyclic compounds, in general, are recognized as emerging environmental contaminants with potential for persistence and a range of toxicological impacts.[5][6]

A substance is classified as hazardous waste if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8] Based on its structure, this compound waste should be managed as hazardous due to likely toxicity and potential ignitability.

Table 1: Physicochemical Properties and Inferred Hazard Profile of this compound

PropertyValue / InformationSource
CAS Number 70380-73-3[9]
Molecular Formula C₈H₆N₂O[9]
Appearance Clear yellow liquid[9]
Inferred Ignitability Likely flammable. The parent compound, oxazole, has a flash point of 19°C.[4] Pyridine is also a flammable material.[2][2][4]
Inferred Corrosivity Unlikely to be corrosive in the RCRA sense (pH ≤ 2 or ≥ 12.5), but may be corrosive to certain materials.[7]
Inferred Reactivity Unstable under normal conditions. Pyridine is incompatible with strong oxidizers and acids.[2][2]
Inferred Toxicity Likely harmful if swallowed or inhaled, and may cause skin and eye irritation.[10][11] Related pyridyl-oxazole compounds have shown acute toxicity in zebrafish embryos.[12][10][11][12]

Given this profile, under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

In-Lab Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. Adherence to strict in-lab procedures is paramount to prevent accidental exposure and ensure the waste is correctly routed for final disposal.

Step 1: Waste Minimization

The most effective disposal strategy is to minimize waste generation. This can be achieved by:

  • Ordering the smallest quantity of the chemical required for your research.[7]

  • Reducing the scale of experiments whenever feasible.[7]

  • Avoiding the preparation of large volumes of stock solutions that may expire.

Step 2: Select the Correct Waste Container

All waste containing this compound must be collected in a designated hazardous waste container.

  • Container Material: Use a sturdy, leak-proof container made of a compatible material (e.g., borosilicate glass or a suitable plastic like high-density polyethylene) with a tight-fitting screw cap.[14][15] The container must not react with or absorb the chemical waste.[14]

  • Container Condition: Ensure the cap is in new condition, free of cracks or deterioration.[14] Never leave a funnel in an open waste container.[15]

Step 3: Segregation and Labeling

Proper segregation prevents dangerous chemical reactions within the waste container.

  • Waste Stream: Dedicate a specific waste container for this compound and its associated waste (e.g., contaminated solvents). Do not mix it with other waste streams unless they are known to be compatible.

  • Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids (especially nitric acid).[2][14]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate percentages, including solvents.[14]

    • The date when waste was first added to the container.

On-Site Accumulation and Storage

Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs). These areas must be at or near the point of waste generation and are subject to specific regulations.[7][14]

  • Location: The SAA must be in the same room where the waste is generated.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[15] Bins are also useful for segregating acidic and caustic waste streams.[15]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[14] Do not fill containers beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[14][15]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the full container must be removed by your institution's Environmental Health & Safety (EH&S) department within three days.[7][14]

Disposal Workflow and Spill Management

The definitive disposal route for this compound is through your institution's designated hazardous waste management program, which typically involves collection by EH&S and subsequent destruction by a licensed disposal company, often via high-temperature incineration.

G cluster_0 Waste Generation Point (Laboratory) cluster_1 Waste Stream Segregation cluster_2 Containment & Storage cluster_3 Final Disposal Pathway A Generation of Waste (Pure compound, solutions, contaminated materials) B Characterize as Hazardous Waste (Toxicity, Ignitability) A->B C Select Compatible, Labeled Waste Container B->C D1 Pure Compound / Concentrated Solution C->D1 D2 Contaminated Sharps (Needles, glass pipettes) C->D2 D3 Contaminated PPE (Gloves, bench paper) C->D3 E1 Collect in sealed liquid waste container D1->E1 E2 Collect in designated sharps container D2->E2 E3 Double-bag in labeled solid waste container D3->E3 F Store in designated Satellite Accumulation Area (SAA) E1->F E2->F E3->F G Container Full or Project Complete? F->G H Submit Chemical Collection Request to EH&S G->H I Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration I->J

Diagram 1: Waste Disposal Workflow for this compound

Spill and Decontamination Procedures

In the event of an accidental release, prompt and correct action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Absorb the spill with an inert, dry material such as vermiculite or sand.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][10]

  • Large Spills (outside a fume hood):

    • Immediately evacuate and secure the area to prevent entry.

    • Contact your institution's emergency EH&S office immediately.[2]

  • Decontamination:

    • Thoroughly wipe down contaminated surfaces with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials for disposal as hazardous solid waste.

    • Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before conventional washing.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the impact of our work is one of scientific advancement, not environmental harm.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.